molecular formula C8H12BrNO3 B1590793 Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate CAS No. 95629-02-0

Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate

Cat. No.: B1590793
CAS No.: 95629-02-0
M. Wt: 250.09 g/mol
InChI Key: DVJZXYGZKFZHQX-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate is a useful research compound. Its molecular formula is C8H12BrNO3 and its molecular weight is 250.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-bromo-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12BrNO3/c1-2-13-8(12)10-4-3-7(11)6(9)5-10/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJZXYGZKFZHQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=O)C(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70549830
Record name Ethyl 3-bromo-4-oxopiperidine-1-carboxylate
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Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95629-02-0
Record name Ethyl 3-bromo-4-oxopiperidine-1-carboxylate
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Record name 95629-02-0
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Overview and Significance in Medicinal Chemistry

Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate is a versatile heterocyclic compound of significant interest in the field of pharmaceutical research and development. Its unique structural features, namely the presence of a reactive bromine atom alpha to a carbonyl group within a piperidine scaffold, make it a valuable intermediate for the synthesis of a wide range of biologically active molecules.[1][2] The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, and the strategic placement of functional groups in this compound allows for diverse chemical transformations.

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application in the synthesis of pharmaceutical agents. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and process development.

Chemical Identity and Physicochemical Properties
PropertyValueSource
Chemical Name This compound[3]
Synonyms 1-Carbethoxy-3-bromo-4-piperidone, 3-Bromo-4-oxo-piperidine-1-carboxylic acid ethyl ester[2][3]
CAS Number 95629-02-0[2][4]
Molecular Formula C₈H₁₂BrNO₃[2]
Molecular Weight 250.09 g/mol [2]
Appearance Yellowish liquid or solid[2]
Storage Store at 0-8 °C, sealed in a dry environment[2][4]
SMILES CCOC(=O)N1CCC(=O)C(Br)C1
InChI 1S/C8H12BrNO3/c1-2-13-8(12)10-4-3-7(11)6(9)5-10/h6H,2-5H2,1H3

Synthesis and Purification

Synthetic Pathway Overview

The most common and direct route for the synthesis of this compound involves the selective bromination of the corresponding precursor, Ethyl 4-oxo-1-piperidinecarboxylate. A patented method describes a two-step process wherein the starting material is first brominated in an alcoholic medium to form a bromoketal intermediate, which is then hydrolyzed under acidic conditions to yield the final product.[5]

synthesis_overview start Ethyl 4-oxo-1-piperidinecarboxylate intermediate Bromoketal Intermediate start->intermediate Bromination (in alcoholic medium) product This compound intermediate->product Acidic Hydrolysis

Figure 1: General synthetic scheme for this compound.
Detailed Experimental Protocol: Bromination of Ethyl 4-oxo-1-piperidinecarboxylate

The following protocol is a representative procedure based on the principles outlined in the patent literature.[5] Researchers should optimize the conditions based on their specific laboratory setup and safety protocols.

Materials:

  • Ethyl 4-oxo-1-piperidinecarboxylate

  • Anhydrous alcohol (e.g., methanol or ethanol)

  • Bromine (Br₂) or another suitable brominating agent

  • Inert solvent (e.g., dichloromethane)

  • Aqueous acid solution (e.g., hydrochloric acid)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Formation of the Bromoketal:

    • Dissolve Ethyl 4-oxo-1-piperidinecarboxylate in an excess of the chosen anhydrous alcohol under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath (0 °C).

    • Slowly add a solution of bromine in an inert solvent dropwise to the stirred solution. The reaction is typically exothermic and should be controlled to maintain the temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by adding a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude bromoketal intermediate.

  • Hydrolysis of the Bromoketal:

    • Dissolve the crude bromoketal in a suitable solvent.

    • Add an aqueous acid solution and stir the mixture at room temperature.

    • Monitor the hydrolysis by TLC.

    • Once the reaction is complete, neutralize the acid with a base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Purification and Characterization

The crude product can be purified by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any remaining impurities, but a mixture of ethyl acetate and petroleum ether is a common starting point.

Purity is typically assessed by ¹H NMR and ¹³C NMR spectroscopy, and the identity is confirmed by mass spectrometry. A purity of ≥95% (by NMR) is often commercially available.[2]

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet around 4.2 ppm and a triplet around 1.3 ppm). The piperidine ring protons will appear as a series of multiplets in the range of 2.5-4.5 ppm. The proton at the C3 position, adjacent to the bromine, is expected to be a distinct signal, likely a doublet of doublets, shifted downfield due to the deshielding effect of the bromine and carbonyl group.

¹³C NMR: The carbon NMR spectrum will show a carbonyl signal for the ketone around 200 ppm and another for the carbamate at approximately 155 ppm. The carbon bearing the bromine (C3) will be significantly shifted downfield. The ethyl group carbons and the other piperidine ring carbons will appear in their expected regions.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands for the two carbonyl groups. The ketone C=O stretch is expected around 1720-1740 cm⁻¹, and the carbamate C=O stretch will appear at a lower frequency, typically in the range of 1680-1700 cm⁻¹. The C-Br stretch will be observed in the fingerprint region, usually below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum (e.g., by ESI-MS) should show the molecular ion peak [M+H]⁺ at m/z 250.09 and 252.09, with a characteristic isotopic pattern for a bromine-containing compound (approximately 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes).

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the two key functional groups: the α-bromo ketone and the N-alkoxycarbonyl group.[1]

reactivity cluster_molecule This compound cluster_reactivity Key Reactive Sites cluster_reactions Potential Transformations Molecule C3 C3 Position (Electrophilic) Substitution Nucleophilic Substitution C3->Substitution Reaction with Nucleophiles Carbonyl Carbonyl Group (Electrophilic) Reduction Reduction Carbonyl->Reduction e.g., with NaBH₄ Oxidation Oxidation Carbonyl->Oxidation e.g., Baeyer-Villiger

Figure 2: Key reactive sites and potential transformations of this compound.
Reactivity at the C3 Position: Nucleophilic Substitution

The bromine atom at the C3 position is a good leaving group, making this position susceptible to nucleophilic attack. This allows for the introduction of a wide variety of functional groups, which is a key feature for its use in the synthesis of pharmaceutical derivatives.

Mechanism: The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion.

Examples of Nucleophiles:

  • Amines (primary and secondary)

  • Thiols

  • Azides

  • Cyanides

  • Alkoxides

Reactivity of the Carbonyl Group

The ketone at the C4 position can undergo a range of reactions typical of carbonyl compounds:

  • Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄). The stereochemical outcome of this reduction can be influenced by the steric hindrance of the adjacent C3 substituent.

  • Oxidation: Baeyer-Villiger oxidation can be used to convert the ketone into an ester.

  • Reductive Amination: The carbonyl group can react with an amine in the presence of a reducing agent to form a new C-N bond, yielding a 4-amino piperidine derivative.

Role as a Key Intermediate in Pharmaceutical Synthesis (e.g., Cisapride)

This compound is a known intermediate in the synthesis of cisapride, a gastroprokinetic agent.[4][5] In this context, the piperidine derivative undergoes a series of transformations, including nucleophilic substitution at the C3 position and modification of the carbonyl group, to build the final complex structure of the drug. The synthesis of cisapride often involves the reaction of a 4-amino-3-methoxypiperidine derivative with a substituted benzoic acid.[6][7][8] The bromo-keto-piperidine serves as a precursor to these crucial 3,4-disubstituted piperidine intermediates.

Handling, Storage, and Safety

Handling:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

Storage:

  • Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.[2]

  • Keep the container tightly sealed to prevent moisture ingress. The recommended storage temperature is between 0 and 8 °C.[2]

Safety:

  • The toxicological properties of this compound have not been fully investigated. It should be handled with the care accorded to all research chemicals.

  • In case of contact, flush the affected area with copious amounts of water. Seek medical attention if irritation persists.

Conclusion

This compound is a valuable and versatile building block in synthetic organic and medicinal chemistry. Its well-defined reactive sites allow for the facile introduction of diverse functional groups, making it an important intermediate in the synthesis of complex pharmaceutical agents. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development.

References

  • Google Patents. ES2053394A1 - Ethyl 3-bromo-4-oxo-1-piperidinecarboxylate, procedure for obtaining it and new intermediates used in the preparation thereof.
  • Google Patents. US6218542B1 - Synthesis of cisapride.
  • ResearchGate. Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride. Available from: [Link]

  • Google Patents. CN1233240A - The synthetic method of cisapride.

Sources

CAS 95629-02-0 physical characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Characteristics of CAS 95629-02-0 (Ethyl 3-bromo-4-oxopiperidine-1-carboxylate)

Introduction

Ethyl 3-bromo-4-oxopiperidine-1-carboxylate, registered under CAS number 95629-02-0, is a pivotal heterocyclic building block in modern organic synthesis. Its unique bifunctional nature, featuring both an α-bromoketone and an N-carbethoxy-protected amine, renders it a highly versatile intermediate. This guide provides a comprehensive overview of its core physical and chemical characteristics, reactivity profile, and essential handling protocols, tailored for professionals in pharmaceutical development, agrochemical synthesis, and material science. The strategic placement of its reactive sites makes it an ideal starting point for constructing complex molecular architectures, particularly within the piperidine scaffold, a privileged structure in medicinal chemistry.

Chemical Identity and Molecular Structure

The unambiguous identification of a chemical entity is foundational to all research and development. The structural attributes of CAS 95629-02-0 are well-defined and are summarized below.

IdentifierValueSource(s)
CAS Number 95629-02-0[1][][3][4]
IUPAC Name ethyl 3-bromo-4-oxopiperidine-1-carboxylate[1][]
Synonyms 3-Bromo-4-oxo-piperidine-1-carboxylic acid ethyl ester, N-Carboethoxy-3-Bromo-4-Piperidone, 1-Carbethoxy-3-bromo-4-piperidone[][3][4][5]
Molecular Formula C₈H₁₂BrNO₃[][3][4][5]
Molecular Weight 250.09 g/mol [][3][4]
SMILES CCOC(=O)N1CCC(=O)C(C1)Br[1][][3]
InChI InChI=1S/C8H12BrNO3/c1-2-13-8(12)10-4-3-7(11)6(9)5-10/h6H,2-5H2,1H3[]
InChI Key DVJZXYGZKFZHQX-UHFFFAOYSA-N[1][][6]

Physicochemical Properties

The physical state and properties of a compound dictate its handling, storage, and reaction conditions. Ethyl 3-bromo-4-oxopiperidine-1-carboxylate is typically supplied as a liquid whose properties are critical for process scale-up and formulation.

PropertyValueSource(s)
Physical Form Pale-yellow to Yellow-brown Liquid[5]
Boiling Point 320.2°C at 760 mmHg[][7]
Density 1.539 g/cm³[][7]
Flash Point 147.4°C[7]
Refractive Index 1.529[7]
Purity ≥95% (NMR) to 97%[5]
Storage Conditions Store at 2-8°C, sealed in a dry environment[5][8]

Reactivity Profile and Synthetic Utility

The synthetic value of CAS 95629-02-0 stems from its two primary reactive centers: the electrophilic carbon at the C3 position (due to the bromine leaving group) and the carbonyl group at C4. This dual reactivity allows for sequential or tandem reactions to build molecular complexity.

  • Nucleophilic Substitution at C3: The α-bromo position is highly susceptible to substitution by a wide range of nucleophiles, including amines, thiols, and azides. This reaction is fundamental to its application, enabling the introduction of diverse functional groups that are crucial for structure-activity relationship (SAR) studies in drug discovery.[6]

  • Reactions at the C4-Ketone: The ketone functionality can undergo various transformations. It can be reduced to the corresponding alcohol, serve as a site for condensation reactions, or be used to form heterocyclic rings.

This compound is a well-established intermediate in the synthesis of pharmaceuticals like Cisapride, a gastroprokinetic agent.[3] Its broader applications extend to the development of novel analgesics, anti-inflammatory drugs, agrochemicals, and specialized polymers.[1][5]

G A CAS 95629-02-0 Ethyl 3-bromo-4-oxopiperidine- 1-carboxylate B Nucleophilic Substitution (e.g., Amines, Thiols) A->B at C3 C Ketone Reduction or Condensation A->C at C4 D Substituted Piperidine Derivatives B->D C->D E Pharmaceutical APIs (e.g., Analgesics) D->E F Agrochemicals & Fine Chemicals D->F

Caption: Synthetic pathways originating from CAS 95629-02-0.

Experimental Protocols: Quality Control & Characterization

Ensuring the identity and purity of starting materials is a non-negotiable aspect of scientific research. A multi-technique approach is necessary for the robust characterization of Ethyl 3-bromo-4-oxopiperidine-1-carboxylate.

Protocol 1: Identity Confirmation via NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation of organic molecules. It provides definitive information about the carbon-hydrogen framework, confirming the presence of key functional groups and their connectivity. A purity of ≥95% is often determined by NMR.[5]

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum. Expected signals would include a triplet for the ethyl ester methyl group, a quartet for the ethyl ester methylene group, and complex multiplets for the piperidine ring protons. The chemical shift of the proton at the bromine-bearing carbon (C3) would be significantly downfield.

  • ¹³C NMR Acquisition: Acquire a carbon NMR spectrum. Key signals to verify include the carbonyl carbons (ketone and ester) and the carbon atom attached to the bromine.

  • Data Analysis: Integrate the proton signals to confirm the ratio of protons matches the molecular structure. Compare observed chemical shifts to predicted values or reference spectra to confirm identity.

Protocol 2: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Rationale: While NMR is excellent for structure, HPLC is superior for quantifying purity by separating the main component from any impurities.

Methodology:

  • System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile (or methanol), both containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape.

  • Detection: UV detection at a wavelength where the chromophores (ester, ketone) absorb, typically around 210-220 nm.

  • Analysis: Inject a known concentration of the sample. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

G cluster_QC Quality Control Workflow A Sample Receipt B NMR Spectroscopy (Identity & Structure) A->B C HPLC Analysis (Purity Assay) A->C D Data Review & Comparison to Spec B->D C->D E Material Release (Pass/Fail) D->E

Caption: A typical workflow for the quality control of CAS 95629-02-0.

Safety, Handling, and Storage

Given its chemical nature as an α-bromoketone, this compound requires careful handling to mitigate risks.

Hazard InformationDetailsSource(s)
GHS Pictogram Corrosion
Signal Word Danger
Hazard Statements H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor/physician.

Handling Protocol:

  • Always handle this chemical inside a certified chemical fume hood.[6]

  • Use personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6]

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Keep the container tightly sealed when not in use.

Storage:

  • Store in a refrigerator at 2-8°C as recommended by suppliers.[8]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

  • Ensure the storage area is dry and well-ventilated.

Conclusion

Ethyl 3-bromo-4-oxopiperidine-1-carboxylate (CAS 95629-02-0) is a high-value synthetic intermediate with well-defined physical properties and a predictable reactivity profile. Its utility in the synthesis of complex molecules, particularly for pharmaceutical and agrochemical applications, is significant. A thorough understanding of its characteristics, coupled with stringent adherence to safety and handling protocols, is essential for its effective and safe utilization in a research and development setting.

References

  • abcr Gute Chemie. AB284589 | CAS 95629-02-0. Available from: [Link]

Sources

A-Z Guide to Structure Elucidation: Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate, a vital intermediate in pharmaceutical synthesis.[1] Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It details the strategic application and interpretation of High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a full suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each step is framed with expert rationale, explaining the "why" behind the "how," ensuring a self-validating analytical workflow that culminates in the unambiguous confirmation of the target structure.

Introduction: The Significance of a Versatile Building Block

This compound (Molecular Formula: C₈H₁₂BrNO₃[2]) is a heterocyclic compound of significant interest in medicinal chemistry. Its unique architecture, featuring a piperidine core functionalized with a bromine atom alpha to a ketone, makes it a highly reactive and versatile precursor for constructing more complex molecular scaffolds.[1] For instance, it serves as a key intermediate in the synthesis of gastrointestinal motility regulators like cisapride.[3] Given its role in drug development, the absolute and unambiguous confirmation of its structure is paramount for quality control, reaction monitoring, and ensuring the integrity of downstream synthetic products. This guide establishes a robust analytical cascade for its complete characterization.

Chapter 1: The Analytical Blueprint - A Strategic Workflow

The elucidation of a novel or synthesized compound is a systematic process. Each analytical technique provides a unique piece of the structural puzzle. Our approach is designed to be logical and hierarchical, where the findings from one experiment inform the interpretation of the next.

G cluster_start Initial Analysis cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy cluster_end Final Confirmation Sample Unknown Sample (Presumed Target) HRMS HRMS Analysis Sample->HRMS Provides Formula Molecular Formula (C₈H₁₂BrNO₃) Isotopic Pattern (Br) HRMS->Formula IR FTIR Analysis Formula->IR Informs FuncGroups Key Functional Groups (C=O Ketone, C=O Carbamate) IR->FuncGroups NMR_1D 1D NMR (¹H, ¹³C/DEPT) FuncGroups->NMR_1D Guides NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Refines Connectivity Full Connectivity Map (Proton & Carbon Skeleton) NMR_2D->Connectivity Structure Confirmed Structure Ethyl 3-bromo-4-oxo- piperidine-1-carboxylate Connectivity->Structure Confirms

Caption: Strategic workflow for structure elucidation.

Chapter 2: Mass Spectrometry - Confirming the Elemental Composition

The first and most fundamental question is the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides the necessary mass accuracy to distinguish between compounds with the same nominal mass but different elemental compositions.

Expertise & Causality: We select a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion. For this molecule, the presence of bromine is a key confirmatory feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, the mass spectrum is expected to show a characteristic pair of peaks ([M+H]⁺ and [M+H+2]⁺) of nearly equal intensity, separated by two mass units. This isotopic signature is a definitive indicator of a monobrominated compound.[4][5][6]

Protocol: HRMS Analysis (ESI-TOF)
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile.

  • Instrument Setup: Calibrate the Time-of-Flight (TOF) mass analyzer using a known standard. Set the ESI source to positive ion mode.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. Ensure sufficient resolution to achieve mass accuracy within 5 ppm.

  • Analysis: Identify the [M+H]⁺ and [M+H+2]⁺ ion cluster and compare the measured exact mass and isotopic distribution to the theoretical values for C₈H₁₂BrNO₃.

IonCalculated m/zObserved m/z (example)Mass Difference (ppm)
[C₈H₁₃⁷⁹BrNO₃]⁺250.0073250.0070-1.2
[C₈H₁₃⁸¹BrNO₃]⁺252.0053252.0050-1.2

Chapter 3: Infrared Spectroscopy - Identifying Functional Groups

With the molecular formula confirmed, Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present. The α-haloketone and carbamate moieties have distinct vibrational frequencies.[7]

Expertise & Causality: The presence of two carbonyl groups (ketone and carbamate) is expected to give rise to strong absorption bands in the 1650-1750 cm⁻¹ region. The position of the ketone's C=O stretch is influenced by the adjacent electronegative bromine atom, which typically shifts it to a higher frequency compared to a simple aliphatic ketone. The carbamate C=O stretch is also characteristically found at a high wavenumber.

Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the neat oil or solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify and assign the major absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
~2980MediumC-H (aliphatic) stretch
~1735StrongC=O (ketone) stretch
~1705StrongC=O (carbamate) stretch
~1420MediumC-N stretch
~1240StrongC-O (ester) stretch
~680MediumC-Br stretch

Chapter 4: Nuclear Magnetic Resonance - The Definitive Structural Map

NMR spectroscopy provides the detailed connectivity map of the molecule, confirming the precise arrangement of atoms. A combination of 1D and 2D experiments is essential for unambiguous assignment.[8]

Protocol: General NMR Sample Preparation
  • Solvent Selection: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Sample Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer at room temperature.

¹H NMR Spectroscopy: The Proton Framework

The ¹H NMR spectrum reveals the chemical environment and connectivity of all protons in the molecule.

Expected Signals & Interpretation:

  • Ethyl Group: A quartet (~4.2 ppm, 2H) for the -OCH₂- protons coupled to a triplet (~1.3 ppm, 3H) for the -CH₃ protons.

  • Piperidine Ring Protons: These will be complex multiplets in the region of ~2.5-4.5 ppm. The protons on C2, adjacent to the nitrogen, will be deshielded. The protons on C5 and C6 will be further upfield.

  • C3 Proton: The single proton on the carbon bearing the bromine (C3) is expected to be a distinct signal, likely a doublet of doublets, significantly downfield (~4.5-5.0 ppm) due to the deshielding effects of both the adjacent ketone and the bromine atom.

¹³C NMR and DEPT-135: The Carbon Skeleton

The ¹³C NMR spectrum identifies all unique carbon atoms, while the DEPT-135 experiment distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons and carbonyls are absent in the DEPT-135 spectrum.

Chemical Shift (δ, ppm)DEPT-135Assignment
~200AbsentC4 (Ketone C=O)
~155AbsentCarbamate C=O
~62Negative-OCH₂- (Ethyl)
~55PositiveC3 (CH-Br)
~40-50NegativeC2, C6 (Piperidine CH₂)
~35NegativeC5 (Piperidine CH₂)
~14Positive-CH₃ (Ethyl)
2D NMR: Unambiguous Connectivity

Two-dimensional NMR experiments are crucial for connecting the puzzle pieces identified in the 1D spectra.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It will definitively establish the connectivity within the piperidine ring, for example, showing a correlation between the C5 and C6 protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This is the ultimate assignment tool, directly correlating each proton signal with the carbon signal to which it is attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (2-3 bonds) between protons and carbons. It is vital for confirming the placement of quaternary carbons and functional groups. For instance, it will show a correlation from the ethyl group protons to the carbamate carbonyl carbon, and from the C2/C5 protons to the ketone carbonyl at C4, solidifying the overall structure.

G cluster_mol cluster_labels mol H_ethyl Ethyl Protons C_carbamate Carbamate C=O H_ethyl->C_carbamate H2 H2 Protons C4_ketone C4 Ketone H2->C4_ketone H5 H5 Protons H5->C4_ketone

Caption: Key HMBC correlations confirming the molecular backbone.

Chapter 5: Conclusion - The Convergent Proof

The structure of this compound is unequivocally confirmed through the strategic and sequential application of modern analytical techniques.

  • HRMS established the correct molecular formula, C₈H₁₂BrNO₃, and confirmed the presence of a single bromine atom through its distinct isotopic pattern.

  • FTIR identified the key functional groups: a ketone, a carbamate, and alkyl C-H bonds.

  • ¹H and ¹³C NMR provided the initial map of the proton and carbon frameworks.

  • 2D NMR (COSY, HSQC, and HMBC) served as the final arbiter, piecing together the individual fragments and confirming the precise atom-to-atom connectivity.

This self-validating workflow, rooted in the principles of causality and expert interpretation, provides an authoritative and trustworthy guide for the elucidation of this important pharmaceutical intermediate.

References

  • Abdallah, M. A.-E. (2010). Investigating the sources and magnitude of human exposure to halogenated organic pollutants using advanced methods for environmental analysis [Ph.D. thesis]. University of Birmingham.
  • Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. Available from: [Link]

  • Macmillan Group. (n.d.). Supplementary Information. Princeton University. Available from: [Link]

  • Wiley-VCH. (2007). Supporting Information. Available from: [Link]

  • El-Sayed, Y., & Tlustos, P. (2024). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Applied Sciences, 14(19), 7892. Available from: [Link]

  • Shishov, A., et al. (2024). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. Molecules, 29(13), 3122. Available from: [Link]

  • Allinger, N. L., Tai, J. C., & Miller, M. A. (1966). Organic Quantum Chemistry. XIII. The Electronic Spectra of the α-Halo Ketones. Journal of the American Chemical Society, 88(19), 4495-4502. Available from: [Link]

  • De Kimpe, N., & Verhé, R. (1988). The chemistry of α-haloketones, α-haloaldehydes and α-haloimines. In The Chemistry of Functional Groups, Supplement D: The chemistry of halides, pseudo-halides and azides. John Wiley & Sons.
  • Ohta, S., et al. (n.d.). Comprehensive Analysis for Organo-bromine Compounds in Environmental Samples with GC/MS (EI/NCI). ResearchGate. Available from: [Link]

  • Ortega, F. G., et al. (1993). Ethyl 3-bromo-4-oxo-1-piperidinecarboxylate, procedure for obtaining it and new intermediates used in the preparation thereof. Google Patents. ES2053394A1.
  • Bonta, M., et al. (2022). The oa-TOF mass spectra of the major bromine-containing peaks shown in... ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. Available from: [Link]

  • AMiner. (n.d.). Absorption Spectra Of Ketones .1. Alpha-Halogeno-Ketones. Available from: [Link]

  • PubChem. (n.d.). Ethyl 3-oxo-1-(phenylmethyl)-4-piperidinecarboxylate. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (n.d.). 1H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. Available from: [Link]

  • Pandiarajan, K., et al. (1983). ¹³C and ¹H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry, 21(9), 563-568. Available from: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Available from: [Link]

  • UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE. Available from: [Link]

  • De Geyter, E., et al. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(16), 4983. Available from: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]

  • PubChem. (n.d.). Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]

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An In-Depth Technical Guide to Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Halogenated Piperidones

In the landscape of modern medicinal chemistry, the piperidine ring stands as a cornerstone privileged structure, embedded in the core of numerous approved therapeutics. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable scaffold for engaging with biological targets. The strategic introduction of functional groups onto this ring is a critical step in the drug discovery process. Among the myriad of derivatized piperidines, α-haloketones such as Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate have emerged as exceptionally versatile building blocks. The presence of the bromine atom at the α-position to the ketone introduces a reactive handle for a variety of nucleophilic substitution reactions, while the N-alkoxycarbonyl group provides a stable, yet readily cleavable, protecting group. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive overview of the fundamental properties, synthesis, characterization, and synthetic utility of this pivotal intermediate.

Section 1: Core Molecular Attributes

At the heart of any chemical entity are its fundamental molecular properties. These data points are the bedrock upon which all subsequent chemical manipulations and biological evaluations are built.

Molecular Formula and Structure

The molecular formula for this compound has been unequivocally established as C₈H₁₂BrNO₃ . This formula encapsulates the elemental composition of the molecule, which is comprised of eight carbon atoms, twelve hydrogen atoms, one bromine atom, one nitrogen atom, and three oxygen atoms.

The structural formula reveals a piperidine ring N-substituted with an ethoxycarbonyl group. A ketone is situated at the 4-position of the ring, and a bromine atom is located at the adjacent 3-position (the α-position). This arrangement classifies the molecule as an N-protected α-bromo-β-amino ketone derivative.

Molecular Weight

The molecular weight of a compound is a critical parameter for stoichiometric calculations in synthesis and for analytical characterization, particularly in mass spectrometry. The calculated molecular weight for this compound is 250.09 g/mol .

PropertyValue
Molecular Formula C₈H₁₂BrNO₃
Molecular Weight 250.09 g/mol
CAS Number 95629-02-0
Alternate Names 3-Bromo-4-oxo-piperidine-1-carboxylic acid ethyl ester, 1-Carbethoxy-3-bromo-4-piperidone

Section 2: Synthesis and Mechanistic Considerations

The synthetic accessibility of this compound is a key factor in its widespread use as a pharmaceutical intermediate. The most common and industrially relevant approach involves the α-bromination of a readily available precursor. This method is notably employed in the synthesis of the gastroprokinetic agent, cisapride.

The α-Bromination of N-Protected Piperidones: A General Overview

The introduction of a halogen at the α-position to a carbonyl group is a classic and powerful transformation in organic synthesis. The resulting α-haloketones are versatile electrophiles, primed for reaction with a wide array of nucleophiles. The general mechanism for the acid-catalyzed bromination of a ketone proceeds through an enol intermediate. The enol, being electron-rich, attacks molecular bromine to generate the α-brominated product.

A Validated Synthetic Protocol

The synthesis of this compound can be reliably achieved through the bromination of Ethyl 4-oxo-1-piperidinecarboxylate. A procedure outlined in the context of cisapride synthesis involves the reaction in an alcoholic medium, which transiently forms a bromoketal intermediate. Subsequent acidic hydrolysis then furnishes the desired α-bromoketone.

Experimental Protocol: Synthesis of this compound

  • Step 1: Bromination and Ketal Formation. To a solution of Ethyl 4-oxo-1-piperidinecarboxylate in a suitable alcohol (e.g., methanol), molecular bromine (Br₂) is added portion-wise at a controlled temperature (typically 0-5 °C). The alcohol acts as both the solvent and a reactant, trapping the initial α-bromoketone as the more stable bromoketal. This in-situ protection prevents potential side reactions and polybromination. The reaction progress is monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Step 2: Acidic Hydrolysis. Upon completion of the bromination, the reaction mixture is carefully subjected to acidic hydrolysis. This is typically achieved by the addition of a dilute aqueous acid (e.g., HCl). The acidic conditions facilitate the cleavage of the ketal, regenerating the ketone functionality to yield this compound.

  • Step 3: Work-up and Purification. The reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Causality Behind Experimental Choices:

  • Choice of Alcoholic Solvent: The use of an alcohol as the solvent is a strategic choice to form the bromoketal intermediate. This protects the reactive ketone and the α-proton from further reactions, leading to a cleaner reaction profile and higher yield of the desired monobrominated product.

  • Controlled Temperature: The addition of bromine at low temperatures is crucial to control the exothermicity of the reaction and to minimize the formation of byproducts.

  • Acidic Hydrolysis: The final hydrolysis step is a standard and effective method for the deprotection of ketals to regenerate the ketone functionality.

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Bromination & Ketalization cluster_step2 Step 2: Hydrolysis cluster_product Final Product Start Ethyl 4-oxo-1-piperidinecarboxylate Bromination Addition of Br₂ in Methanol Start->Bromination Reactant Ketal Intermediate: Ethyl 3-bromo-4,4-dimethoxy- piperidine-1-carboxylate Bromination->Ketal Forms Hydrolysis Acidic Workup (aq. HCl) Ketal->Hydrolysis Subjected to Product Ethyl 3-bromo-4-oxo- piperidine-1-carboxylate Hydrolysis->Product Yields

Caption: Synthetic workflow for this compound.

Section 3: Spectroscopic Characterization

The unambiguous identification and confirmation of the structure of this compound rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the ethyl group protons, the piperidine ring protons, and the proton at the bromine-bearing carbon. Due to the conformational rigidity and the presence of the chiral center at the 3-position, the piperidine ring protons are expected to exhibit complex splitting patterns.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

ProtonChemical Shift (δ, ppm)Multiplicity
-CH₃ (ethyl)~1.2-1.4Triplet
-CH₂- (ethyl)~4.1-4.3Quartet
Piperidine Ring Protons~2.5-4.5Multiplets
-CH(Br)-~4.6-4.9Multiplet
¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

CarbonChemical Shift (δ, ppm)
-CH₃ (ethyl)~14
-CH₂- (ethyl)~62
Piperidine Ring Carbons~35-55
-CH(Br)-~50-60
C=O (ester)~155
C=O (ketone)~200
Mass Spectrometry

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions. There will be two peaks of nearly equal intensity separated by two mass-to-charge units (m/z).

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺): A pair of peaks at m/z 250 and 252, with approximately equal intensity.

  • Key Fragments: Loss of the ethoxy group (-OC₂H₅), the entire ester group (-COOC₂H₅), and the bromine atom are expected fragmentation pathways.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show strong absorption bands corresponding to the carbonyl groups of the ester and the ketone.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
C=O (ester)~1700-1720
C=O (ketone)~1725-1740
C-N~1100-1300
C-Br~500-600

Section 4: Applications in Drug Discovery and Development

The synthetic utility of this compound is most prominently demonstrated by its role as a key intermediate in the synthesis of complex pharmaceutical agents. The presence of the α-bromo ketone moiety allows for the introduction of various substituents through nucleophilic substitution, making it a valuable building block for creating libraries of compounds for structure-activity relationship (SAR) studies.

Intermediate in the Synthesis of Cisapride

As previously mentioned, a significant application of this compound is in the synthesis of cisapride, a drug that was used to treat gastrointestinal motility disorders. In the synthetic route to cisapride, the bromine atom of this intermediate is displaced by a nucleophile, which is a crucial step in the construction of the final drug molecule.

Applications cluster_applications Key Applications Intermediate Ethyl 3-bromo-4-oxo- piperidine-1-carboxylate Cisapride Synthesis of Cisapride Intermediate->Cisapride Key Building Block SAR Structure-Activity Relationship (SAR) Studies Intermediate->SAR Versatile Precursor Library Combinatorial Library Synthesis SAR->Library Enables

Caption: Applications of this compound.

Conclusion

This compound is a molecule of significant strategic importance in the field of medicinal chemistry and drug development. Its well-defined molecular formula and weight, coupled with a reliable synthetic route, make it a readily accessible and valuable intermediate. The presence of the α-bromo ketone functionality provides a versatile handle for a wide range of chemical transformations, enabling the synthesis of complex piperidine-based scaffolds. A thorough understanding of its synthesis, characterization, and reactivity is essential for any researcher or scientist working in the design and development of novel therapeutics. This guide has provided a comprehensive overview of these key aspects, with the aim of empowering the scientific community in their pursuit of new and effective medicines.

References

  • PubChem. Ethyl 4-oxopiperidine-1-carboxylate. [Link]

  • Google Patents.
  • Chemguide. mass spectra - the M+2 peak. [Link]

  • Drug Synthesis Database. Cisapride hydrate. [Link]

The 3-Bromo-4-Oxopiperidine Core: A Strategic Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Technical Guide for Researchers and Drug Development Professionals

Introduction: The Architectural Advantage of a Privileged Scaffold

In the landscape of medicinal chemistry, the piperidine ring is a ubiquitous and privileged scaffold, present in a vast number of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it a cornerstone of drug design. Within this class, the 3-bromo-4-oxopiperidine core structure emerges as a particularly strategic building block. This guide provides an in-depth analysis of its synthesis, reactivity, and application, demonstrating its role as a versatile platform for generating diverse and potent therapeutic agents.

The power of the 3-bromo-4-oxopiperidine core lies in its trifunctional nature:

  • The Piperidine Ring: A saturated heterocycle that imparts favorable pharmacokinetic properties and provides a 3D vector for molecular exploration.

  • The C4-Ketone: A versatile functional group that can be manipulated through a wide range of classical carbonyl chemistry, including reductive amination, Wittig reactions, and aldol condensations.[2]

  • The C3-Bromine: An orthopedic handle for functionalization. The bromine atom serves as an excellent leaving group for nucleophilic substitution reactions and is a key participant in transition-metal-catalyzed cross-coupling reactions, enabling the introduction of complex carbon and heteroatom substituents.

This combination of features allows for rapid, diversity-oriented synthesis, making the 3-bromo-4-oxopiperidine scaffold a powerful tool for navigating chemical space and optimizing structure-activity relationships (SAR).

PART 1: Synthesis of the Core Scaffold

The most common and practical route to the 3-bromo-4-oxopiperidine core begins with the commercially available piperidin-4-one. The synthesis is typically a two-step process involving N-protection followed by regioselective bromination.

Step 1: N-Protection of Piperidin-4-one

The secondary amine of piperidin-4-one is nucleophilic and must be protected to prevent side reactions during the subsequent bromination step. The tert-butyloxycarbonyl (Boc) group is the most frequently used protecting group due to its stability under a range of reaction conditions and its facile removal under acidic conditions.

Causality: The choice of Boc protection is strategic. Its steric bulk helps direct the subsequent bromination to the C3 position and it is stable to the mildly acidic or basic conditions often used in derivatization, yet can be removed without compromising other functional groups.

Step 2: Regioselective α-Bromination

The key step is the selective introduction of a bromine atom at the C3 position, adjacent to the carbonyl group. This is typically achieved via bromination of the corresponding enolate or enol ether. A common and effective method involves the use of elemental bromine (Br₂) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), at low temperatures.[2] Alternatively, N-Bromosuccinimide (NBS) can be used, often under basic conditions to form the enolate intermediate, which offers milder reaction conditions.[3]

Causality: The use of a Lewis acid like AlCl₃ polarizes the Br-Br bond, making one bromine atom more electrophilic and facilitating the attack by the enol form of the N-Boc-4-piperidone. Performing the reaction at 0°C or below is critical to control the reaction rate and minimize the formation of dibrominated and other byproducts.

Detailed Experimental Protocol: Synthesis of Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate

This protocol is a validated, self-contained procedure for the gram-scale synthesis of the N-Boc protected core structure.

Materials:

  • N-Boc-piperidin-4-one (1-Boc-piperidin-4-one)

  • Aluminum chloride (AlCl₃)

  • Bromine (Br₂)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether (Et₂O), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Petroleum ether

  • Ethyl acetate (EtOAc)

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet

  • Ice bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash column chromatography system

Step-by-Step Procedure:

  • Reaction Setup: Dissolve N-Boc-piperidin-4-one (10 g, 50 mmol) in a mixture of anhydrous THF (30 mL) and anhydrous Et₂O (30 mL) in the three-neck flask under a nitrogen atmosphere.

  • Catalyst Addition: Add AlCl₃ (0.67 g, 5.0 mmol, 0.1 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Bromination: Slowly add a solution of Br₂ (2.6 mL, 50 mmol) in a small amount of THF/Et₂O via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C.

  • Reaction Monitoring: Stir the solution at 0 °C for 18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (cHex/EtOAc 7:3, Rf = 0.41).[2]

  • Workup: Upon completion, filter off the solid formed and wash it with Et₂O.

  • Extraction & Drying: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate in vacuo. Purify the resulting residue by flash column chromatography using a gradient of petroleum ether/EtOAc (from 9/1 to 5/5) to yield the title compound as a colorless solid.[2]

Self-Validation: The identity and purity of the product, tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate, should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Predicted ¹H NMR data shows characteristic signals for the Boc group around 1.43 ppm (singlet, 9H) and a multiplet for the proton at the bromine-bearing carbon (C3-H) between 4.70-4.85 ppm.[4]

PART 2: Chemical Reactivity and Derivatization

The synthetic utility of the 3-bromo-4-oxopiperidine core stems from the orthogonal reactivity of its three key functional sites. This allows for a modular and systematic approach to library synthesis.


// Core Structure CORE [label="3-Bromo-4-Oxopiperidine\nCore", fillcolor="#FBBC05", fontcolor="#202124"];

// Reactivity Nodes N_Alkylation [label="N-Alkylation /\nN-Arylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reductive_Amination [label="Reductive Amination\n(C4=O)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wittig_Horner [label="Wittig / HWE Olefination\n(C4=O)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Coupling_Rxns [label="Cross-Coupling (e.g., Suzuki, Buchwald)\n(C3-Br)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SN_Substitution [label="Nucleophilic Substitution\n(C3-Br)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges from Core CORE -> N_Alkylation [label=" (after deprotection)\nR-X, Base"]; CORE -> Reductive_Amination [label=" RNH₂, NaBH(OAc)₃"]; CORE -> Wittig_Horner [label=" Ph₃P=CHR"]; CORE -> Coupling_Rxns [label=" R-B(OH)₂, Pd catalyst"]; CORE -> SN_Substitution [label=" Nu:⁻"]; }

Reactivity map of the 3-bromo-4-oxopiperidine core.

Reactions at the C4-Carbonyl Group

The ketone is a primary site for introducing diversity.

  • Reductive Amination: This is one of the most powerful reactions for installing a wide variety of amine substituents. The ketone is condensed with a primary or secondary amine to form an iminium intermediate, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This reaction is fundamental in the synthesis of many kinase inhibitors.

  • Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These reactions convert the ketone into an alkene. For example, a Wittig reaction with an ylide like 4-(ethoxycarbonylmethylene)triphenylphosphorane introduces an α,β-unsaturated ester moiety, a common pharmacophore.[2]

Reactions at the C3-Bromine Atom

The bromine atom is the gateway to C-C and C-N bond formation.

  • Nucleophilic Substitution: The bromine can be displaced by various nucleophiles (e.g., azides, thiols, amines) via an SN2 reaction.

  • Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination allow for the introduction of aryl, heteroaryl, alkynyl, and amino groups, respectively. This is a key strategy for building complex molecules with precise control.

Reactions at the Piperidine Nitrogen

After Boc deprotection (typically with trifluoroacetic acid or HCl), the secondary amine is revealed.

  • N-Alkylation and N-Arylation: The nitrogen can be functionalized via reductive amination with aldehydes, SN2 reaction with alkyl halides, or Buchwald-Hartwig amination with aryl halides.

  • Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides provides amides and sulfonamides, which are common functional groups in drug molecules that can act as hydrogen bond donors or acceptors.

PART 3: Application in Drug Discovery - A Case Study in JAK Inhibitors

The Janus kinases (JAKs) are a family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are critical components of signaling pathways for numerous cytokines and growth factors.[5][6] Dysregulation of JAK/STAT signaling is implicated in a variety of autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[7][8] Several approved and clinical-stage JAK inhibitors utilize a piperidine-containing scaffold, often derived from a 3-substituted-4-aminopiperidine core, which is readily accessible from the 3-bromo-4-oxopiperidine building block.


// Nodes A [label="N-Boc-4-Piperidone", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="N-Boc-3-bromo-\n4-oxopiperidine", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="N-Boc-4-amino-\n3-bromopiperidine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="N-Boc-4-amino-\n3-(heteroaryl)piperidine", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="4-Amino-3-(heteroaryl)piperidine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Final JAK Inhibitor", fillcolor="#202124", fontcolor="#FFFFFF", shape=ellipse];

// Workflow A -> B [label=" Br₂, AlCl₃"]; B -> C [label=" 1. R-NH₂\n 2. NaBH(OAc)₃"]; C -> D [label=" Suzuki Coupling:\nHeteroaryl-B(OH)₂,\nPd Catalyst"]; D -> E [label=" Boc Deprotection\n(TFA or HCl)"]; E -> F [label=" Coupling with\nPharmacophore\n(e.g., Pyrrolopyrimidine)"]; }

General workflow for JAK inhibitor synthesis.

Structure-Activity Relationship (SAR) Insights

The 3-bromo-4-oxopiperidine core provides a platform to systematically probe the SAR of JAK inhibitors.

  • The C4-Amino Group: The amino group at C4 is typically used to attach the piperidine ring to the core pharmacophore of the inhibitor (e.g., a pyrrolopyrimidine or similar hinge-binding motif). The nature of the amine (primary, secondary, or the specific substituent on a secondary amine) is crucial for potency and selectivity.

  • The C3-Substituent: The substituent introduced at the C3 position (replacing the bromine) projects into a solvent-exposed region or a specific sub-pocket of the kinase active site.

    • Small alkyl or aryl groups introduced via Suzuki coupling can be used to fine-tune lipophilicity and optimize pharmacokinetic properties.

    • Introducing hydrogen bond donors or acceptors can lead to specific interactions with the protein, enhancing potency and selectivity against different JAK isoforms.[5][7]

  • The Piperidine Nitrogen: The substituent on the piperidine nitrogen is often used to attach solubilizing groups or moieties that modulate the overall physical properties of the molecule, such as cell permeability and metabolic stability.

Data Presentation: Exemplary SAR Table

The following table illustrates a hypothetical SAR for a series of JAK inhibitors based on the 3-bromo-4-oxopiperidine scaffold. This demonstrates how systematic modification at the C3 position can influence biological activity.

Compound IDC3-Substituent (R)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)Selectivity (JAK2/JAK1)
1a -H1501200.8
1b -Methyl75901.2
1c -Phenyl251506.0
1d -Pyridin-2-yl1025025.0
1e -CH₂OH50801.6

Analysis: The data shows that replacing the C3-bromo atom with different groups significantly impacts potency and selectivity. The unsubstituted compound 1a is weakly potent and non-selective. Introducing a small phenyl group (1c ) improves JAK1 potency and introduces modest selectivity over JAK2. Switching to a heteroaromatic pyridyl group (1d ) dramatically improves both potency and selectivity for JAK1, likely due to a specific hydrogen bonding interaction with the hinge region of the kinase. This systematic approach, enabled by the reactivity of the C3-bromo position, is a hallmark of modern medicinal chemistry.

Conclusion and Future Outlook

The 3-bromo-4-oxopiperidine core is more than just a chemical intermediate; it is a strategic platform for efficient and rational drug design. Its well-defined and orthogonal reactivity allows medicinal chemists to rapidly generate libraries of complex, three-dimensional molecules. The successful application of this scaffold in the development of potent and selective kinase inhibitors, such as those targeting the JAK family, underscores its value. As drug discovery continues to move away from "flat" aromatic molecules towards more complex sp³-rich scaffolds, the utility of versatile building blocks like 3-bromo-4-oxopiperidine will only continue to grow, enabling the discovery of the next generation of therapeutics.

References
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  • Journal of Medicinal Chemistry. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. ACS Publications. Available at: [Link]

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An In-depth Technical Guide on the Reactivity Profile of α-Bromo Ketones in Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

α-Bromo ketones are a class of organic compounds featuring a bromine atom on the carbon adjacent to a carbonyl group. This arrangement of functional groups creates a highly reactive and versatile synthetic intermediate. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to attack by a wide range of nucleophiles.[1][2] This inherent reactivity has established α-bromo ketones as crucial building blocks in the synthesis of a diverse array of heterocyclic systems, many of which are core scaffolds in pharmaceuticals and other biologically active molecules.[3][4] This guide provides a comprehensive exploration of the reactivity profile of α-bromo ketones, with a specific focus on their application in the construction of nitrogen-, sulfur-, and oxygen-containing heterocycles. We will delve into the mechanistic underpinnings of these transformations, provide practical experimental insights, and highlight their significance in the field of drug development.

Core Reactivity Principles of α-Bromo Ketones

The reactivity of α-bromo ketones is dominated by the electrophilic character of the α-carbon. The adjacent carbonyl group polarizes the C-Br bond, making the carbon atom electron-deficient and a prime target for nucleophiles.[5] The primary reaction pathways include nucleophilic substitution (typically SN2), elimination, and rearrangement reactions. The choice of reaction conditions, the nature of the nucleophile, and the structure of the α-bromo ketone itself all play a critical role in dictating the outcome of the reaction.

Nucleophilic Substitution: The Gateway to Heterocycles

The most common reaction of α-bromo ketones is nucleophilic substitution, where the bromine atom is displaced by a nucleophile. This reaction is the cornerstone of many heterocyclic ring-forming strategies.

Hantzsch Thiazole Synthesis

A classic and widely utilized method for the synthesis of thiazoles is the Hantzsch synthesis, which involves the reaction of an α-bromo ketone with a thioamide.[6][7][8] This reaction proceeds via an initial SN2 attack of the sulfur atom of the thioamide on the electrophilic α-carbon of the ketone. Subsequent intramolecular cyclization and dehydration lead to the formation of the thiazole ring.[6] The Hantzsch synthesis is known for its high yields and operational simplicity.[6]

Mechanism of Hantzsch Thiazole Synthesis:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the bromo ketone and displacing the bromide ion.

  • Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon in an intramolecular fashion.

  • Dehydration: Elimination of a water molecule from the cyclic intermediate yields the aromatic thiazole ring.

A variety of substituted thiazoles can be prepared using this method, which has found applications in the synthesis of compounds with anti-inflammatory, anti-HIV, anti-bacterial, and anti-cancer properties.[9]

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [6]

  • Materials: 2-Bromoacetophenone, Thiourea, Methanol, 5% Sodium Carbonate solution.

  • Procedure:

    • In a suitable reaction vessel, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

    • Add methanol (5 mL) and a magnetic stir bar.

    • Heat the mixture with stirring to approximately 100°C for 30 minutes.

    • Allow the reaction to cool to room temperature.

    • Pour the reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.

    • Collect the precipitated product by filtration using a Buchner funnel.

    • Wash the filter cake with water.

    • Dry the collected solid to obtain the crude 2-amino-4-phenylthiazole.

Feist-Benary Furan Synthesis

The Feist-Benary synthesis is a powerful method for constructing substituted furans by reacting α-bromo ketones with β-dicarbonyl compounds in the presence of a base.[10][11][12][13] The reaction is typically catalyzed by mild bases like pyridine or ammonia.[10][14]

Mechanism of Feist-Benary Furan Synthesis: [11]

  • Enolate Formation: The base deprotonates the β-dicarbonyl compound to form a nucleophilic enolate.

  • Nucleophilic Substitution: The enolate attacks the α-carbon of the bromo ketone, displacing the bromide ion.

  • Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization followed by dehydration to yield the furan ring.[12]

The choice of base is critical to prevent side reactions such as hydrolysis of ester groups.[12] Chloro- and bromoacetones are preferred over iodoacetones to minimize unwanted side reactions.[11]

Experimental Workflow: Feist-Benary Furan Synthesis

Feist_Benary_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification beta_dicarbonyl β-Dicarbonyl Compound mixing Mix Reactants in Solvent beta_dicarbonyl->mixing alpha_bromo_ketone α-Bromo Ketone alpha_bromo_ketone->mixing base Base (e.g., Pyridine) base->mixing solvent Solvent (e.g., Ethanol) solvent->mixing heating Heat to Reflux mixing->heating cooling Cool to RT heating->cooling extraction Dilute & Wash cooling->extraction drying Dry Organic Layer extraction->drying concentration Concentrate drying->concentration purification Purify (Distillation/ Chromatography) concentration->purification product product purification->product Pure Furan Derivative

Caption: General experimental workflow for the Feist-Benary synthesis.

Rearrangement Reactions: The Favorskii Rearrangement

The Favorskii rearrangement is a fascinating and synthetically useful reaction of α-halo ketones, particularly those with an enolizable proton, in the presence of a base.[15][16][17] This reaction leads to the formation of carboxylic acid derivatives and, in the case of cyclic α-halo ketones, results in a ring contraction.[15][17][18][19]

Mechanism of the Favorskii Rearrangement: [15][17]

  • Enolate Formation: The base removes a proton from the α'-carbon (the carbon on the other side of the carbonyl from the halogen) to form an enolate.

  • Cyclopropanone Intermediate: The enolate undergoes an intramolecular SN2 reaction, displacing the halide to form a cyclopropanone intermediate.

  • Nucleophilic Attack and Ring Opening: The base (e.g., hydroxide or alkoxide) attacks the carbonyl carbon of the cyclopropanone. The resulting tetrahedral intermediate collapses, leading to the cleavage of a carbon-carbon bond to form a more stable carbanion.

  • Protonation: The carbanion is protonated by the solvent to yield the final carboxylic acid derivative.

For α-halo ketones that lack an enolizable α'-hydrogen, the reaction can proceed through an alternative mechanism known as the quasi-Favorskii or pseudo-Favorskii rearrangement.[15][16][19]

Table 1: Comparison of Key Reactions of α-Bromo Ketones in Heterocyclic Synthesis

Reaction NameReactantsProduct HeterocycleKey Mechanistic Feature
Hantzsch Thiazole Synthesis α-Bromo Ketone, ThioamideThiazoleNucleophilic attack by sulfur, intramolecular cyclization
Feist-Benary Furan Synthesis α-Bromo Ketone, β-Dicarbonyl CompoundFuranEnolate formation, nucleophilic substitution, cyclization
Favorskii Rearrangement α-Bromo Ketone (enolizable)(Not a direct heterocycle synthesis, but can lead to precursors)Cyclopropanone intermediate, ring contraction (for cyclic ketones)
Other Important Reactions

Beyond these named reactions, α-bromo ketones participate in a multitude of other transformations leading to heterocyclic systems. They react with various nucleophiles, including amines, hydrazines, and ureas, to form a wide range of five- and six-membered heterocycles like imidazoles, pyrazoles, and pyrimidines.[5][20][21] The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the substituents on both the α-bromo ketone and the nucleophile.[22]

The Influence of the Heterocyclic System on Reactivity

Once incorporated into a heterocyclic ring, the α-bromo ketone moiety can exhibit altered reactivity. The electronic properties of the heterocyclic ring can influence the electrophilicity of the α-carbon. For instance, an electron-donating heterocyclic system might decrease the reactivity of the α-bromo ketone towards nucleophiles, while an electron-withdrawing ring could enhance it. Steric hindrance imposed by the heterocyclic framework can also play a significant role in directing the approach of incoming nucleophiles.

Applications in Drug Development

The versatility of α-bromo ketones in constructing diverse heterocyclic scaffolds makes them invaluable tools in drug discovery. Many FDA-approved drugs and clinical candidates contain heterocyclic cores that can be synthesized using methodologies involving α-bromo ketones. For example, the thiazole ring is a prominent feature in numerous pharmaceuticals.[9][23] The ability to readily generate libraries of substituted heterocycles from α-bromo ketone precursors allows for the systematic exploration of structure-activity relationships (SAR) in the development of new therapeutic agents.

Conclusion

α-Bromo ketones are undeniably powerful and versatile intermediates in the synthesis of heterocyclic compounds. Their reactivity, primarily driven by the electrophilic nature of the α-carbon, allows for a wide range of transformations, including nucleophilic substitutions, eliminations, and rearrangements. Classic named reactions like the Hantzsch thiazole synthesis and the Feist-Benary furan synthesis, along with numerous other cyclization strategies, provide medicinal chemists and synthetic organic chemists with a robust toolbox for the construction of complex, biologically active molecules. A thorough understanding of the reactivity profile of α-bromo ketones is therefore essential for researchers and professionals engaged in the design and development of novel therapeutics.

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The Synthetic Alchemist's Keystone: A Technical Guide to the Mechanism of Action of Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate, a seemingly unassuming heterocyclic compound, stands as a cornerstone in the edifice of modern medicinal chemistry. Its "mechanism of action" transcends direct pharmacological intervention; instead, it lies in its remarkable synthetic versatility as a bifunctional building block. This technical guide delves into the core chemical principles that govern the reactivity of this pivotal intermediate. We will explore its synthesis, elucidate the mechanistic pathways of its key transformations, and provide detailed experimental protocols for its application in the construction of complex, biologically active molecules. Through a comprehensive analysis of its role in the synthesis of pharmaceuticals, including the gastroprokinetic agent cisapride, this guide will equip researchers with the foundational knowledge to strategically employ this powerful synthetic tool in their drug discovery endeavors.

Introduction: The Piperidine Scaffold and the Strategic Importance of a Versatile Intermediate

The piperidine ring is a privileged scaffold in drug design, prized for its conformational flexibility and its presence in a vast array of natural products and approved pharmaceuticals.[1][2] This six-membered nitrogen-containing heterocycle provides a robust framework that can be strategically functionalized to interact with a multitude of biological targets, from G-protein coupled receptors (GPCRs) to kinases.[3][4][5] The ability to precisely modify the piperidine core is therefore a critical aspect of medicinal chemistry.

This compound (often abbreviated as Br-oxo-piperidine ethyl ester) emerges as a particularly valuable synthetic intermediate due to the strategic placement of three key functional groups: an N-ethoxycarbonyl protecting group, a ketone, and an α-bromo substituent. This unique arrangement provides two distinct electrophilic centers—the carbonyl carbon and the α-carbon bearing the bromine—rendering the molecule a versatile precursor for a wide range of chemical transformations.[6][7] This guide will dissect the "mechanism of action" of this compound from a synthetic chemist's perspective, focusing on how its inherent reactivity is harnessed to build molecular complexity.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₈H₁₂BrNO₃[8][9]
Molecular Weight 250.09 g/mol [8][9]
Appearance Solid[8]
CAS Number 95629-02-0[8][9]
SMILES CCOC(=O)N1CCC(=O)C(C1)Br[8]
InChIKey DVJZXYGZKFZHQX-UHFFFAOYSA-N[8]
  • ¹H NMR: Protons on the piperidine ring would appear in the aliphatic region, with those adjacent to the nitrogen and carbonyl group shifted downfield. The proton at the bromine-bearing carbon would likely be a distinct multiplet. The ethyl group of the carbamate would show a characteristic quartet and triplet.

  • ¹³C NMR: The spectrum would be characterized by signals for the carbonyl carbon of the ketone and the carbamate, the carbon bearing the bromine, and the remaining carbons of the piperidine and ethyl groups.[10]

  • IR Spectroscopy: Key stretches would include those for the ketone and carbamate carbonyl groups.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.[10]

Synthesis of this compound

The most common and practical synthesis of the title compound involves the α-bromination of its precursor, ethyl 4-oxo-1-piperidinecarboxylate.

Synthetic Workflow

G A Ethyl 4-oxo-1-piperidinecarboxylate D Reaction A->D B Brominating Agent (e.g., Br₂) B->D C Solvent (e.g., Methanol, Chloroform) C->D E This compound D->E α-Bromination

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

A common procedure involves the bromination of ethyl 4-oxo-1-piperidinecarboxylate. One patented method describes the reaction in an alcoholic medium to form a bromoketal intermediate, which is then hydrolyzed to the desired product.[11]

Step 1: Bromination of Ethyl 4-oxo-1-piperidinecarboxylate

  • Dissolve ethyl 4-oxo-1-piperidinecarboxylate in a suitable alcoholic solvent, such as methanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in the same solvent, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to stir for a specified time until the starting material is consumed (monitored by TLC or LC-MS).

  • Neutralize the resulting hydrobromic acid with a base like sodium methoxide. This step also facilitates the formation of the dimethoxyketal at the C4 position.

Step 2: Hydrolysis of the Bromoketal Intermediate

  • To the solution containing the 3-bromo-4,4-dimethoxypiperidine-1-carboxylic acid ethyl ester, add aqueous hydrobromic or hydrochloric acid.

  • Heat the mixture to reflux to hydrolyze the ketal.

  • After completion of the reaction, cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by crystallization or column chromatography.

Mechanism of Action in Synthesis: A Hub for Molecular Diversification

The synthetic utility of this compound stems from its identity as an α-haloketone, a class of compounds renowned for their reactivity towards a wide range of nucleophiles.[6][7] The presence of two adjacent electrophilic centers allows for the construction of various heterocyclic systems and the introduction of diverse functionalities.

Hantzsch Thiazole Synthesis: Building Bioactive Heterocycles

A classic and powerful application of α-haloketones is the Hantzsch thiazole synthesis. In this reaction, the α-haloketone is condensed with a thiourea or thioamide to form a thiazole ring, a common motif in pharmacologically active compounds.[12][13]

G A Ethyl 3-bromo-4-oxo- piperidine-1-carboxylate C Reaction A->C B Thiourea or N-substituted thiourea B->C D Substituted Aminothiazole on Piperidine Scaffold C->D Hantzsch Thiazole Synthesis

Caption: Hantzsch synthesis using the title compound.

Mechanism:

  • The sulfur atom of the thiourea acts as a nucleophile, attacking the carbon bearing the bromine atom in an SN2 reaction, displacing the bromide ion.

  • The resulting intermediate then undergoes intramolecular cyclization, where a nitrogen atom of the thiourea attacks the carbonyl carbon of the ketone.

  • Dehydration of the cyclic intermediate leads to the formation of the aromatic aminothiazole ring fused to the piperidine scaffold.

This reaction provides a straightforward route to novel aminothiazole-piperidine hybrids, which can be further elaborated to target a variety of biological endpoints, including kinases and other enzymes.[4][5]

Favorskii Rearrangement: A Pathway to Ring Contraction

The Favorskii rearrangement is a base-catalyzed reaction of α-haloketones that leads to the formation of carboxylic acid derivatives, often with a skeletal rearrangement.[6][14] In the case of cyclic α-haloketones like this compound, this reaction can induce a ring contraction, leading to the formation of substituted pyrrolidine derivatives.

G A Ethyl 3-bromo-4-oxo- piperidine-1-carboxylate C Reaction A->C B Base (e.g., alkoxide) B->C D Cyclopropanone Intermediate C->D Enolate formation and intramolecular cyclization E Ring-Contracted Pyrrolidine Carboxylic Acid Ester D->E Nucleophilic attack and ring opening

Caption: Favorskii rearrangement leading to ring contraction.

Mechanism:

  • A base (typically an alkoxide) abstracts a proton from the α'-carbon (the carbon on the other side of the carbonyl from the bromine), forming an enolate.

  • The enolate undergoes an intramolecular SN2 reaction, attacking the carbon with the bromine and displacing it to form a bicyclic cyclopropanone intermediate.

  • The nucleophilic base then attacks the carbonyl carbon of the strained cyclopropanone.

  • The resulting tetrahedral intermediate collapses, leading to the cleavage of one of the bonds of the three-membered ring to form a more stable carbanion.

  • Protonation of the carbanion yields the ring-contracted pyrrolidine carboxylic acid ester.

This rearrangement offers a unique pathway to novel, highly functionalized five-membered rings, which are also prevalent in many bioactive molecules.

Nucleophilic Substitution and Further Derivatization

The bromine atom at the 3-position is a good leaving group, making it susceptible to direct nucleophilic substitution by a variety of nucleophiles, including amines, thiols, and azides. This allows for the introduction of a wide range of substituents at this position, further expanding the chemical space accessible from this versatile building block.

Application in the Synthesis of Bioactive Molecules: The Case of Cisapride

A prime example of the synthetic utility of this compound is its role as a key intermediate in the synthesis of cisapride, a gastroprokinetic agent that was used to treat gastroesophageal reflux disease.[9][15]

Synthetic Scheme for Cisapride

The synthesis of cisapride from this compound involves a multi-step sequence that highlights the strategic manipulation of its functional groups. While various synthetic routes have been reported, a common approach involves the following key transformations:

  • Introduction of the Methoxy Group: The bromo-keto-piperidine is treated with sodium methoxide in methanol. This can lead to the formation of a 3-hydroxy-4,4-dimethoxy intermediate.

  • Methylation: The hydroxyl group is then methylated.

  • Hydrolysis and Reductive Amination: The ketal is hydrolyzed back to the ketone, which is then subjected to reductive amination to introduce the amino group at the 4-position with the desired cis-stereochemistry.

  • Coupling and Alkylation: The resulting amino-methoxy-piperidine is then coupled with 4-amino-5-chloro-2-methoxybenzoic acid and subsequently alkylated to yield cisapride.

Yields and Reaction Conditions for Key Steps
StepReagents and ConditionsProductYield (%)Reference
Bromination Ethyl 4-oxo-1-piperidinecarboxylate, Br₂ in MeOH, then NaOMe3-bromo-4,4-dimethoxypiperidine-1-carboxylic acid ethyl esterNot specified[11]
Hydrolysis 3-bromo-4,4-dimethoxypiperidine-1-carboxylic acid ethyl ester, aq. HBr or HClThis compoundNot specified[11]
Further transformations (Various steps)CisaprideOverall yields vary depending on the specific route[15][16]

Broader Applications and Future Perspectives

The utility of this compound extends beyond the synthesis of cisapride. Its inherent reactivity makes it an attractive starting material for the generation of combinatorial libraries of piperidine-based compounds for high-throughput screening.[3][17] The ability to readily introduce diverse substituents at the 3- and 4-positions allows for the rapid exploration of structure-activity relationships in the development of novel therapeutics, including:

  • Kinase Inhibitors: The piperidine scaffold is a common feature in many kinase inhibitors, and this building block provides a means to access novel derivatives targeting this important class of enzymes.[4][5][18]

  • GPCR Ligands: The conformational flexibility of the piperidine ring makes it well-suited for interaction with the binding pockets of GPCRs.[3][19][20]

  • Spirocyclic Compounds: The ketone functionality can be used as a handle for the construction of spirocyclic systems, which are of increasing interest in drug discovery due to their rigid, three-dimensional structures.[21][22]

  • Novel Analgesics and CNS Agents: The piperidine core is a well-established pharmacophore for centrally acting agents, and this intermediate can be used to synthesize novel analgesics and other CNS-active compounds.[23]

Conclusion: A Versatile Tool for the Medicinal Chemist

This compound is a testament to the power of strategic molecular design in synthetic chemistry. Its "mechanism of action" is not defined by its interaction with a biological target, but by its predictable and versatile reactivity that enables the construction of a vast array of complex molecules. By providing access to diverse heterocyclic systems and allowing for the introduction of a wide range of functional groups, this building block serves as a critical tool in the medicinal chemist's arsenal. A thorough understanding of its synthesis, reactivity, and potential applications, as outlined in this guide, will undoubtedly continue to fuel the discovery and development of new and improved therapeutics.

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  • Discovery of GPCR ligands for probing signal transduction pathways. (n.d.). PubMed Central.[20]

  • G protein-coupled receptors (GPCRs): advances in structures, mechanisms and drug discovery. (2024). PubMed Central.[34]

  • One-pot four-component synthesis of novel isothiourea-ethylene-tethered-piperazine derivatives. (n.d.). PubMed Central.[35]

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A Comprehensive Technical Guide to Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate. This versatile synthetic intermediate is a valuable building block in the construction of complex bioactive molecules. This guide will delve into its chemical identity, synthesis, reactivity, and applications, with a particular focus on its role in the development of therapeutic agents.

Chemical Identity and Synonyms

This compound is a piperidine derivative characterized by a bromine atom at the 3-position and a ketone at the 4-position of the piperidine ring, with an ethyl carbamate protecting the nitrogen atom. Due to the conventions of chemical nomenclature, this compound is known by several synonyms. Establishing a clear understanding of these alternative names is crucial for efficient literature searching and chemical sourcing.

Table 1: Chemical Identifiers for this compound

IdentifierValue
Systematic Name This compound
Synonyms 3-Bromo-4-oxo-piperidine-1-carboxylic acid ethyl ester[1][2], 1-Carbethoxy-3-bromo-4-piperidone[1][2]
CAS Number 95629-02-0[1][2]
Molecular Formula C₈H₁₂BrNO₃[1][2]
Molecular Weight 250.09 g/mol [1][2]
SMILES CCOC(=O)N1CCC(=O)C(Br)C1
InChI Key DVJZXYGZKFZHQX-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, storage, and use in chemical reactions. While detailed experimental data is not extensively published, the following table summarizes its known and predicted properties.

Table 2: Physicochemical Properties

PropertyValueSource
Appearance Solid[3]
Storage Temperature 2-8°C, Sealed in dry conditions
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.Inferred from synthetic procedures

Synthesis and Mechanistic Insights

The primary synthetic route to this compound involves the selective α-bromination of the readily available precursor, Ethyl 4-oxo-piperidine-1-carboxylate.

Synthetic Protocol

A common method for the synthesis of this compound is the direct bromination of Ethyl 4-oxo-piperidine-1-carboxylate. A procedure outlined in a patent describes the bromination in an alcoholic medium, followed by the hydrolysis of the resulting bromoketal intermediate in an acidic medium[4].

Experimental Protocol: Synthesis of this compound

  • Step 1: Bromination and Ketal Formation. To a solution of Ethyl 4-oxo-piperidine-1-carboxylate in an appropriate alcohol (e.g., methanol or ethanol), add elemental bromine (Br₂) dropwise at a controlled temperature (typically 0-5 °C) with stirring. The reaction first proceeds via bromination at the α-position to the ketone, followed by ketal formation with the solvent alcohol.

  • Step 2: Hydrolysis. The resulting bromoketal intermediate is then subjected to acidic hydrolysis. This is typically achieved by adding an aqueous acid solution (e.g., hydrochloric acid or sulfuric acid) and stirring at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Step 3: Work-up and Purification. The reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

G cluster_0 Synthesis Workflow start Start: Ethyl 4-oxo-piperidine-1-carboxylate bromination Bromination and Ketal Formation (Br₂, Alcohol) start->bromination hydrolysis Acidic Hydrolysis (aq. Acid) bromination->hydrolysis workup Work-up and Purification (Extraction, Chromatography) hydrolysis->workup end_product End Product: Ethyl 3-bromo-4-oxo- piperidine-1-carboxylate workup->end_product

Caption: A simplified workflow for the synthesis of this compound.

Mechanistic Considerations: Acid-Catalyzed α-Bromination

The α-bromination of ketones under acidic conditions is a well-established reaction in organic chemistry. The reaction proceeds through an enol intermediate, which is the nucleophilic species that attacks the bromine molecule.

The acid catalyst serves to protonate the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates the formation of the enol tautomer. The enol then attacks a molecule of bromine in an electrophilic addition-elimination type mechanism to yield the α-brominated ketone and hydrogen bromide.

G cluster_0 Mechanism of Acid-Catalyzed α-Bromination Ketone Ketone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ Enol Enol Intermediate ProtonatedKetone->Enol - H⁺ BromoniumIon Bromonium Ion Intermediate Enol->BromoniumIon + Br₂ AlphaBromoKetone α-Bromo Ketone BromoniumIon->AlphaBromoKetone - H⁺, - Br⁻

Caption: The general mechanism for the acid-catalyzed α-bromination of a ketone.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of various biologically active molecules due to the presence of multiple reactive sites. The bromine atom can be displaced by various nucleophiles, and the ketone functionality can undergo a range of transformations.

Key Intermediate in the Synthesis of Cisapride

A prominent application of this compound is as a key intermediate in the synthesis of Cisapride, a gastroprokinetic agent that was used to treat gastroesophageal reflux disease. Cisapride functions as a serotonin 5-HT₄ receptor agonist. The synthesis of a key precursor to cisapride, ethyl cis-4-amino-3-methoxypiperidine-1-carboxylate, can be accomplished starting from this compound. Although various synthetic routes to cisapride have been developed, the use of this brominated intermediate highlights its importance in accessing complex piperidine-based scaffolds[5].

Building Block for Novel Bioactive Molecules

The reactivity profile of this compound makes it an attractive starting material for the synthesis of a diverse range of compounds with potential therapeutic applications. The piperidine scaffold is a common motif in many approved drugs and drug candidates, and the ability to introduce functionality at the 3- and 4-positions of the ring is of significant interest to medicinal chemists. For instance, this intermediate can be utilized in the synthesis of novel σ₁ receptor ligands with potential antiproliferative properties[6].

Biological Context: 5-HT₄ Receptor Signaling Pathway

Cisapride, synthesized from this compound, exerts its therapeutic effect by acting as an agonist at the serotonin 5-HT₄ receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade that leads to various physiological responses.

Activation of the 5-HT₄ receptor by an agonist like cisapride leads to the coupling and activation of the Gαs subunit of the heterotrimeric G-protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to the modulation of neurotransmitter release and smooth muscle contraction in the gastrointestinal tract[7][8].

cluster_pathway 5-HT₄ Receptor Signaling Pathway Agonist 5-HT₄ Agonist (e.g., Cisapride) Receptor 5-HT₄ Receptor Agonist->Receptor Binds to G_Protein Gαs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Smooth Muscle Contraction) PKA->Downstream Phosphorylates Targets

Caption: A simplified diagram of the 5-HT₄ receptor signaling pathway.

Safety, Handling, and Storage

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases[8]. Recommended storage is at 2-8°C.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis from readily available starting materials and its diverse reactivity make it an important tool for the construction of complex molecular architectures. The successful application of this compound in the synthesis of the gastroprokinetic agent cisapride underscores its utility in drug discovery and development. As the demand for novel therapeutics continues to grow, the importance of such versatile building blocks in the synthetic chemist's arsenal cannot be overstated.

References

Guide to the Stability and Storage of 3-Bromo-4-Oxopiperidines: A Framework for Ensuring Compound Integrity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-oxopiperidines are pivotal intermediates in medicinal chemistry, serving as versatile scaffolds for the synthesis of complex bioactive molecules and approved pharmaceuticals.[1][2] Their unique structure, featuring a reactive α-bromo ketone within a piperidine ring, is key to their synthetic utility but also introduces inherent chemical liabilities. Mismanagement of these compounds can lead to significant degradation, compromising sample integrity, generating misleading experimental results, and causing considerable delays in development timelines. This guide provides a comprehensive framework for understanding and managing the stability of 3-bromo-4-oxopiperidine derivatives. We will dissect the primary degradation pathways, establish field-proven storage and handling protocols, and outline a systematic approach to stability assessment through forced degradation studies.

The Chemical Core: Understanding Inherent Instabilities

The stability profile of a 3-bromo-4-oxopiperidine derivative is dictated by the interplay of two key structural features: the α-bromo ketone moiety and the piperidine ring . An N-protecting group, such as the common tert-butyloxycarbonyl (Boc) group, adds a third dimension to this stability puzzle.

  • The α-Bromo Ketone System: This functional group is the primary locus of reactivity and instability. The presence of the bromine atom alpha to the carbonyl group creates an electrophilic carbon and acidifies the α'-protons, making the molecule susceptible to several degradation routes.[3] The principal concerns are base-catalyzed rearrangement, elimination of hydrogen bromide (HBr), and hydrolysis.[3]

  • The Piperidine Ring: While generally more stable, the piperidine heterocycle is not inert. The nitrogen atom and its adjacent C-H bonds are susceptible to oxidation and photolytic degradation, which can lead to ring-opening or the formation of unsaturated derivatives like tetrahydropyridines.[4][5]

  • The N-Protecting Group: For derivatives like tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate, the Boc group is sensitive to acidic conditions, which can lead to its cleavage. This deprotection exposes the secondary amine, altering the compound's chemical behavior and stability profile.

Primary Degradation Pathways and Mechanisms

Understanding the specific chemical reactions that lead to degradation is paramount for developing effective mitigation strategies. Forced degradation studies, which intentionally stress a molecule, are designed to identify these likely pathways.[6]

Base-Mediated Degradation: The Favorskii Rearrangement

The most significant and well-documented degradation pathway for 3-bromo-4-oxopiperidines in the presence of a base is the Favorskii Rearrangement . This reaction involves the formation of a bicyclic cyclopropanone intermediate, followed by nucleophilic attack and ring opening, ultimately resulting in a ring contraction .[1][7] For a six-membered piperidine ring, this yields a five-membered pyrrolidine carboxylic acid derivative (or its corresponding ester or amide, depending on the nucleophile).[8]

This pathway is highly problematic as it fundamentally alters the core scaffold of the molecule. The reaction is readily initiated by common laboratory bases such as hydroxides, alkoxides, or even basic amines.[9]

G cluster_main Mechanism: Favorskii Rearrangement start 3-Bromo-4-oxopiperidine enolate Enolate Intermediate (Base abstracts α'-proton) start->enolate Base (B:) cyclopropanone Bicyclic Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 (Br⁻ leaves) attack Nucleophilic Attack (e.g., by OH⁻) cyclopropanone->attack Nu⁻ carbanion Ring-Opened Carbanion (More stable carbanion forms) attack->carbanion Ring Opening product Pyrrolidine Carboxylic Acid (Ring-Contraction Product) carbanion->product Protonation

Caption: The Favorskii rearrangement pathway for 3-bromo-4-oxopiperidines.

Dehydrobromination

Another common degradation route, particularly under thermal stress or in the presence of non-nucleophilic bases, is dehydrobromination. This E2 elimination reaction removes the bromine atom and an adjacent hydrogen to form a stable, conjugated α,β-unsaturated ketone (a dihydropyridinone derivative).[3][10] This impurity introduces a reactive Michael acceptor system into the sample.

Hydrolytic Degradation

Exposure to water, especially at non-neutral pH, can initiate hydrolysis.

  • Acid-Catalyzed Hydrolysis: Strong acidic conditions can cleave acid-labile N-protecting groups like Boc. Furthermore, acid can catalyze enol formation, which may facilitate other degradation processes.[11]

  • Water as a Nucleophile: Water can act as a nucleophile, attacking the electrophilic carbon bearing the bromine atom to form an α-hydroxy ketone, releasing HBr as a byproduct.[3] The resulting acidic conditions can then accelerate further degradation.

Photolytic and Oxidative Degradation

Exposure to light, particularly UV light, and atmospheric oxygen can generate radical species that initiate degradation of the piperidine ring. Studies on piperidine itself show that OH-radicals can abstract hydrogen atoms from the N-H bond or any of the C-H bonds, leading to a cascade of reactions that can result in imine formation or ring cleavage.[2][4]

The diagram below summarizes the major potential degradation pathways for a protected 3-bromo-4-oxopiperidine.

G cluster_products Potential Degradation Products parent N-Boc-3-Bromo-4-oxopiperidine C₁₀H₁₆BrNO₃ favorskii N-Boc-pyrrolidine- carboxylic acid derivative Ring Contraction parent:f0->favorskii:f0 Base (e.g., OH⁻, RO⁻) dehydro N-Boc-1,2,3,6-tetrahydro- pyridin-4-one α,β-Unsaturated Ketone parent:f0->dehydro:f0 Heat / Base hydrolysis N-Boc-3-hydroxy- 4-oxopiperidine α-Hydroxy Ketone parent:f0->hydrolysis:f0 H₂O / Heat deprotection 3-Bromo-4-oxopiperidinium salt Deprotected Amine parent:f0->deprotection:f0 Acid (e.g., HCl, TFA)

Caption: Key degradation pathways for N-Boc-3-bromo-4-oxopiperidine.

Validated Protocols for Storage and Handling

Adherence to strict storage and handling protocols is the most effective way to preserve the integrity of 3-bromo-4-oxopiperidine derivatives. The following protocols are based on the compound's known chemical liabilities.

Storage of Solid Material
ParameterRecommendationRationale
Temperature 2–8°C (Refrigerated).[1] For long-term storage (>6 months), consider -20°C .Reduces the rate of thermal degradation pathways like dehydrobromination.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and oxidative degradation.[3]
Light Store in amber glass vials or protect from light.Prevents photolytic degradation of the piperidine ring.
Container Use vials with tightly sealed, inert caps (e.g., PTFE-lined).Provides a robust barrier against moisture and air ingress.[12]
Segregation Store separately from basic compounds and acids.[13]Prevents accidental initiation of base-catalyzed Favorskii rearrangement or acid-catalyzed deprotection.

Step-by-Step Long-Term Storage Protocol:

  • Ensure the 3-bromo-4-oxopiperidine solid is completely dry.

  • Transfer the solid to a clean, dry amber glass vial of appropriate size to minimize headspace.

  • Flush the vial with a gentle stream of argon or nitrogen for 30-60 seconds.

  • Immediately and tightly seal the vial with a PTFE-lined cap.

  • Wrap the cap-vial interface with Parafilm® as an extra precaution against moisture.

  • Label the vial clearly with the compound name, structure, date, and storage conditions.

  • Place the vial inside a secondary container with a desiccant.

  • Store the secondary container in a refrigerator (2–8°C) or freezer (-20°C) designated for chemical storage.

Handling of Solutions

Stock solutions are significantly less stable than the solid material and should be prepared fresh whenever possible.

Step-by-Step Solution Handling Protocol:

  • Allow the solid compound vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation of atmospheric moisture onto the cold solid.[5]

  • Use only dry, anhydrous solvents (e.g., anhydrous DCM, THF, Dioxane) for dissolution.

  • Prepare solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • If short-term storage is unavoidable, aliquot the stock solution into separate, tightly sealed vials under an inert atmosphere.

  • Store aliquots at -20°C for a maximum of one month, though stability should be verified for the specific derivative.[5]

  • Protect solutions from light at all times.

Framework for Stability Assessment: Forced Degradation Studies

A forced degradation or stress testing study is essential for identifying degradation products, developing stability-indicating analytical methods, and determining the intrinsic stability of the molecule.[4][14]

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions (in parallel) start Prepare Solutions of 3-Bromo-4-oxopiperidine in appropriate solvent acid Acidic (e.g., 0.1 M HCl) base Basic (e.g., 0.1 M NaOH) ox Oxidative (e.g., 3% H₂O₂) therm Thermal (e.g., 60°C in oven) photo Photolytic (ICH Q1B light chamber) analysis Analyze Samples at Time Points (e.g., 0, 2, 8, 24h) by LC-MS/MS acid->analysis base->analysis ox->analysis therm->analysis photo->analysis end Identify Degradants & Establish Degradation Profile analysis->end

Caption: A typical workflow for a forced degradation study.

Typical Stress Conditions and Expected Outcomes
Stress ConditionTypical Reagents & ConditionsExpected Primary Degradation Pathway
Acidic Hydrolysis 0.1 M - 1 M HCl, 40-60°CN-Boc Deprotection (if applicable), Hydrolysis to α-hydroxy ketone.
Basic Hydrolysis 0.1 M - 1 M NaOH, RT-40°CFavorskii Rearrangement (dominant), Dehydrobromination.
Oxidation 3-30% H₂O₂, RTPiperidine ring oxidation, potential N-oxide formation.
Thermal 60-80°C (Solid & Solution)Dehydrobromination, general decomposition.
Photolytic ICH Q1B compliant chamberPiperidine ring degradation (radical-mediated).

Conclusion

The synthetic power of 3-bromo-4-oxopiperidines is intrinsically linked to their chemical reactivity. This reactivity necessitates a rigorous and scientifically-grounded approach to their storage and handling. The primary threats to their stability are base-induced Favorskii rearrangement and dehydrobromination, with hydrolysis, acid-lability of protecting groups, and photo-oxidation also presenting significant risks. By implementing the controlled, inert, and segregated storage conditions detailed in this guide, researchers can effectively mitigate these risks, ensuring the long-term integrity of these valuable compounds and the reliability of the scientific data they generate.

References

  • Wikipedia contributors. (2023). Favorskii rearrangement. Wikipedia, The Free Encyclopedia. [Link]

  • NROChemistry. (n.d.). Favorskii Rearrangement. [Link]

  • Kaur, M., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). Journal of Pharmaceutical Analysis.
  • AdiChemistry. (n.d.). Favorskii Rearrangement | Mechanism | Applications. [Link]

  • Knap, H. C., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Earth and Space Chemistry. [Link]

  • PubMed Central. (2021). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. National Institutes of Health. [Link]

  • PubMed Central. (2021). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. National Institutes of Health. [Link]

  • Kourounakis, A. P., et al. (1997). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. PubMed. [Link]

  • ACS Publications. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • MDPI. (2020). Synthetic Access to Aromatic α-Haloketones. [Link]

  • University of North Carolina at Chapel Hill. (2021). Chapter 04: Proper Storage of Chemicals in Laboratories. [Link]

  • PubMed. (n.d.). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl). [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]

  • YouTube. (2019). mechanism of alpha-halogenation of ketones. [Link]

  • Gorniak, A., et al. (2018). The Influence of pH and Temperature on the Stability of N-[(Piperidine)

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The Strategic Imperative of N-Protection in Piperidone Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Protected Piperidone Building Blocks for Drug Discovery

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2][3] This six-membered nitrogen-containing heterocycle offers a versatile, conformationally flexible framework ideal for drug design, enabling robust interactions with biological targets.[3][4] However, the inherent reactivity of the secondary amine in the parent 4-piperidone molecule presents a significant challenge in multi-step syntheses. This amine can engage in undesired reactions such as alkylation, acylation, or condensation, leading to complex product mixtures and diminished yields.[5]

To circumvent these issues and unlock the full synthetic potential of the piperidone core, a strategic protection of the nitrogen atom is indispensable.[5][6] N-protected piperidones are versatile intermediates that mask the amine's reactivity, thereby directing chemical transformations to other sites on the molecule, primarily the C4-ketone.[5] The choice of the protecting group is a critical decision in synthetic planning, dictated by its stability under various reaction conditions and the orthogonality of its cleavage, meaning it can be removed selectively without disturbing other sensitive functional groups.[7] This guide provides a detailed exploration of the most vital N-protected piperidone building blocks, focusing on the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

The Workhorse: N-Boc-4-piperidone

N-(tert-Butoxycarbonyl)-4-piperidone, commonly known as N-Boc-4-piperidone, is arguably the most widely utilized protected piperidone in pharmaceutical development.[5] Its popularity stems from the robust nature of the Boc group, which is stable under a wide range of non-acidic conditions, combined with its straightforward removal under mild acidic treatment.[2][5]

Rationale for Use: The Boc Advantage

The Boc group provides a temporary shield for the piperidine nitrogen, preventing its participation in unwanted side reactions.[5] This allows chemists to perform selective manipulations at the C4-carbonyl group, such as nucleophilic additions, reductions, or Wittig olefinations.[5][8] The steric bulk of the tert-butyl group enhances the stability of the carbamate linkage. Crucially, the Boc group's acid lability provides an orthogonal deprotection strategy relative to base-labile or hydrogenation-labile groups, a key consideration in complex total synthesis.[9]

Synthesis of N-Boc-4-piperidone

The industrial-scale production of N-Boc-4-piperidone is typically achieved through a one-pot synthesis that is both efficient and high-yielding.[10]

Experimental Protocol: Boc Protection of 4-Piperidone Hydrochloride [10]

  • Setup: To a stirred solution of 4-piperidone hydrochloride in a suitable solvent such as methanol or dichloromethane, add a base (e.g., triethylamine, typically 2.2 equivalents) at ambient temperature.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O, typically 1.1 equivalents) to the mixture. For accelerated reaction, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be included.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 20-24 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-4-piperidone, often in quantitative yield and high purity.[10]

PiperidoneHCl 4-Piperidone Hydrochloride reaction PiperidoneHCl->reaction BocAnhydride Boc₂O BocAnhydride->reaction Base Base (e.g., TEA) reaction_label Base->reaction_label Solvent (DCM/MeOH)  Room Temp.   NBocPiperidone N-Boc-4-piperidone (CAS: 79099-07-3) reaction->NBocPiperidone Boc Protection

Workflow for the synthesis of N-Boc-4-piperidone.
Deprotection of the Boc Group

The removal of the Boc group is typically achieved under acidic conditions, which protonate the carbamate oxygen, leading to the elimination of isobutylene and carbon dioxide, regenerating the free amine.[11]

Experimental Protocol: Acidic Deprotection [11]

  • Setup: Dissolve the N-Boc-piperazine substrate in an appropriate solvent, most commonly dichloromethane (DCM).

  • Reagent Addition: Add a strong acid. Common choices include:

    • A 25-50% solution of trifluoroacetic acid (TFA) in DCM.

    • A 4M solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or methanol.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours and can be monitored by TLC or LC-MS.

  • Workup:

    • For TFA: Remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual acid. The product is isolated as the TFA salt.

    • For HCl/Dioxane: If a precipitate (the hydrochloride salt) forms, it can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed in vacuo to yield the crude salt.

  • Neutralization (Optional): To obtain the free base, dissolve the resulting salt in water and basify with a suitable base (e.g., NaOH, NaHCO₃) before extracting with an organic solvent.

The generation of a reactive tert-butyl cation during deprotection can lead to side reactions.[11] In substrates with sensitive, nucleophilic functional groups (e.g., indoles, thioethers), the addition of a "scavenger" like triisopropylsilane (TIS) is recommended to trap the carbocation.[11]

NBocPiperidone N-Boc-4-piperidone reaction NBocPiperidone->reaction Acid Strong Acid (TFA or HCl) Acid->reaction FreePiperidone 4-Piperidone Salt (TFA or HCl salt) Byproducts CO₂ + Isobutylene reaction->FreePiperidone Deprotection reaction->Byproducts

General scheme for the acidic deprotection of N-Boc-4-piperidone.

The Classic Choice: N-Cbz-4-piperidone

The benzyloxycarbonyl (Cbz or Z) group is one of the original and most enduring protecting groups in organic synthesis, particularly in peptide chemistry.[7][12] N-Cbz-4-piperidone serves as a valuable building block when orthogonality to acid-labile groups like Boc is required.

Rationale for Use: The Cbz Advantage

The Cbz group is stable to the acidic and basic conditions commonly used in synthesis, making it an excellent orthogonal partner to the Boc and Fmoc groups, respectively.[7][13] Its removal is most cleanly achieved by catalytic hydrogenolysis, a mild reduction method that liberates the free amine along with toluene and carbon dioxide.[12] This deprotection condition is unique and highly selective, leaving most other functional groups intact.

Synthesis of N-Cbz-4-piperidone

The protection protocol is analogous to that for the Boc group, employing benzyl chloroformate as the acylating agent.

Experimental Protocol: Cbz Protection of 4-Piperidone [13]

  • Setup: Start with 4-piperidone hydrochloride in a solvent like dichloromethane (DCM) or a tetrahydrofuran (THF)-water mixture.

  • Base Addition: Add a base to neutralize the hydrochloride and facilitate the reaction. Choices include N-ethyl-N,N-diisopropylamine for DCM or sodium carbonate for aqueous mixtures. Cool the mixture to 0°C.

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl) dropwise to the cooled, stirred mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Workup and Isolation: Perform a standard aqueous workup, extract the product into an organic solvent, dry, and concentrate. The crude product can be purified by column chromatography to yield N-Cbz-4-piperidone. Yields are typically high, often 85% or greater.[13]

Deprotection of the Cbz Group

Catalytic hydrogenolysis is the hallmark method for Cbz group removal.

Experimental Protocol: Deprotection by Hydrogenolysis [12]

  • Setup: Dissolve the N-Cbz protected substrate in a suitable solvent, typically methanol (MeOH) or ethanol (EtOH).

  • Catalyst Addition: Add a palladium-based catalyst, most commonly 10% Palladium on carbon (Pd/C). The catalyst loading is typically 5-10 mol%.

  • Hydrogen Source: Introduce a source of hydrogen. This can be:

    • Hydrogen Gas (H₂): Purge the reaction vessel with hydrogen gas (from a balloon or pressurized cylinder) and maintain a hydrogen atmosphere with vigorous stirring.

    • Transfer Hydrogenation: Use a hydrogen donor like ammonium formate. This avoids the need for specialized hydrogenation equipment.[14]

  • Reaction: Stir the reaction at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected piperidone.

NCbzPiperidone N-Cbz-4-piperidone reaction NCbzPiperidone->reaction Catalyst H₂, Pd/C Catalyst->reaction FreePiperidone 4-Piperidone Byproducts CO₂ + Toluene reaction->FreePiperidone Hydrogenolysis reaction->Byproducts

Deprotection of N-Cbz-4-piperidone via catalytic hydrogenolysis.

The Orthogonal Alternative: N-Fmoc-4-piperidone

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, making it a critical component of modern solid-phase peptide synthesis (SPPS).[15][16] While less common for general piperidone chemistry than Boc or Cbz, N-Fmoc-4-piperidone is an invaluable building block in the synthesis of peptidomimetics where the piperidone core is incorporated into a peptide-like chain.

Rationale for Use: The Fmoc Advantage

The primary advantage of the Fmoc group is its cleavage under very mild, non-acidic basic conditions, typically using a solution of piperidine in an organic solvent.[15] This provides complete orthogonality with acid-labile (Boc, t-butyl esters) and hydrogenation-labile (Cbz, benzyl esters) protecting groups, allowing for highly selective deprotection schemes.[4][17]

Deprotection of the Fmoc Group

Fmoc removal proceeds via a base-catalyzed β-elimination mechanism.[18]

Experimental Protocol: Fmoc Deprotection [16][19]

  • Setup: The N-Fmoc protected substrate (often resin-bound in SPPS) is treated with the deprotection reagent.

  • Reagent: The standard reagent is a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF). Other bases like 4-methylpiperidine or piperazine can also be used.[18][20]

  • Reaction: The mixture is agitated at room temperature. Deprotection is typically very rapid, often complete in minutes.

  • Workup: The substrate (e.g., the resin) is filtered and washed extensively with DMF to remove the cleaved Fmoc-adduct and excess piperidine.

NFmocPiperidone N-Fmoc-4-piperidone reaction NFmocPiperidone->reaction Base 20% Piperidine in DMF Base->reaction FreePiperidone 4-Piperidone Byproduct Dibenzofulvene- piperidine adduct reaction->FreePiperidone Base Cleavage reaction->Byproduct

Deprotection of N-Fmoc-4-piperidone using piperidine.

Comparative Analysis of Protecting Groups

The selection of an N-protecting group is a strategic decision based on the overall synthetic plan. The causality behind this choice is rooted in the chemical stability and cleavage conditions of each group, ensuring that subsequent reaction steps do not inadvertently remove the protection.

FeatureN-Boc (tert-Butoxycarbonyl)N-Cbz (Benzyloxycarbonyl)N-Fmoc (9-Fluorenylmethyloxycarbonyl)
Structure tBu-O-(C=O)-Bn-O-(C=O)-Fm-CH₂-O-(C=O)-
Stability Stable to base, nucleophiles, and hydrogenolysis.[5]Stable to acid and base.[7][13]Stable to acid and hydrogenolysis.[17]
Cleavage Conditions Strong acid (e.g., TFA, HCl).[5][11]Catalytic Hydrogenolysis (H₂/Pd-C).[12]Base (e.g., 20% Piperidine in DMF).[15]
Key Byproducts CO₂, Isobutylene.[11]CO₂, Toluene.[12]Dibenzofulvene adduct.[18]
Primary Advantage Robust, common, good orthogonality.[5][9]Orthogonal to acid/base-labile groups.[7]Mild, base-labile cleavage; orthogonal to acid- and hydrogenation-labile groups.[15]
Common Application General synthesis, key building block in many drug syntheses.[6][10]Peptide synthesis, natural product synthesis.[7]Solid-phase peptide synthesis (SPPS), peptidomimetics.[16]

Conclusion

N-protected piperidone building blocks are indispensable tools in the arsenal of the modern medicinal chemist. By temporarily masking the reactive secondary amine, these reagents grant precise control over synthetic transformations, enabling the efficient construction of complex molecular architectures. The strategic selection among Boc, Cbz, and Fmoc protecting groups, based on their unique stability profiles and orthogonal deprotection methods, is a hallmark of sophisticated synthetic planning.[5] A thorough understanding of their respective chemistries empowers researchers to navigate intricate synthetic pathways, accelerating the discovery and development of novel therapeutics that incorporate the vital piperidone scaffold.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes.
  • Iaroshenko, V. O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
  • Smolecule. (2023). Buy 1-Boc-4-piperidone | 79099-07-3.
  • Unknown Author. (n.d.). Exploring 1-Boc-3-Piperidone: Properties, Applications, and Manufacturing.
  • O'Brien, P. (2009). Recent advances in the synthesis of piperidones and piperidines. Organic & Biomolecular Chemistry.
  • ChemicalBook. (2022). Synthesis of N-Boc 4-piperidone.
  • Smolecule. (n.d.). Buy 1-Cbz-4-Piperidone | 19099-93-5.
  • Girgis, A. S. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances.
  • Unknown Author. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis.
  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Protective Power of Cbz: N-Cbz-Piperidine-2-carboxylic Acid in Modern Synthesis.
  • Benchchem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions.
  • King's College London Research Portal. (n.d.). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • EvitaChem. (n.d.). Buy 1-Cbz-4-Piperidone (EVT-311468) | 19099-93-5.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.
  • Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones.
  • DTIC. (2025). Piperidine Synthesis.
  • Sciencemadness.org. (2020). Deprotection of N-benzyl piperidine compound.
  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Cayman Chemical. (n.d.). N-Boc-4-piperidone.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
  • ACS Publications. (2026). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones.
  • ChemicalBook. (2025). 1-Cbz-4-Piperidone | 19099-93-5.
  • Unknown Author. (2025). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol.
  • Apollo Scientific. (n.d.). 10314-98-4 Cas No. | Piperidine-4-carboxylic acid, N-CBZ protected.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boc-Protected Amino Acids: A Focus on (S)-1-Boc-piperidine-2-carboxylic Acid.
  • NIH. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC.
  • Unknown Author. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
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  • Unknown Author. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Google Patents. (n.d.). US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis.
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • European Patent Office. (2007). Microwave enhanced N-FMOC deprotection in peptide synthesis.
  • Green Chemistry. (n.d.). In situ Fmoc removal.
  • ACS Publications. (n.d.). Alternative to Piperidine in Fmoc Solid-Phase Synthesis.

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theoretical properties of 1-Carbethoxy-3-bromo-4-piperidone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Theoretical Properties of 1-Carbethoxy-3-bromo-4-piperidone

Abstract

1-Carbethoxy-3-bromo-4-piperidone, also known as Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate, is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and organic synthesis sectors. Its structure, featuring a reactive α-bromo ketone within a piperidone scaffold and a carbamate-protected nitrogen, makes it a versatile synthetic building block.[1][] This technical guide provides an in-depth analysis of the theoretical properties of this molecule, including its stereochemistry, conformational preferences, and electronic profile. Furthermore, it explores its predicted spectroscopic signatures, inherent reactivity, and strategic applications in drug discovery, supported by a detailed synthetic protocol. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this intermediate.

Introduction: The Piperidone Scaffold in Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic drug candidates.[3] Its derivatives, particularly functionalized piperidones, serve as crucial intermediates for constructing complex bioactive molecules due to their amenability to a wide range of chemical transformations.[3][4] 1-Carbethoxy-3-bromo-4-piperidone emerges as a particularly valuable intermediate. The molecule incorporates three key features:

  • A Piperidone Core: A foundational structure for a multitude of therapeutic agents.

  • An N-Carbethoxy Group: This urethane moiety protects the ring nitrogen, preventing unwanted side reactions (e.g., quaternization) and modulating its nucleophilicity, thus directing reactivity to other sites.[5]

  • An α-Bromo Ketone System: This is a highly reactive functional group, enabling a variety of synthetic transformations such as nucleophilic substitutions, rearrangements, and the formation of new heterocyclic rings.

This unique combination of features makes 1-Carbethoxy-3-bromo-4-piperidone an ideal starting point for the synthesis of novel analgesics, anti-inflammatory drugs, and gastroprokinetic agents like Cisapride.[1][6] This guide aims to elucidate the fundamental theoretical properties that underpin its synthetic utility.

Molecular Structure and Theoretical Properties

A comprehensive understanding of the molecule's three-dimensional structure and electronic nature is paramount to predicting its behavior in chemical reactions.

Chemical Identity

The fundamental properties of 1-Carbethoxy-3-bromo-4-piperidone are summarized in the table below.

PropertyValue
IUPAC Name ethyl 3-bromo-4-oxopiperidine-1-carboxylate[]
Synonyms 1-Carbethoxy-3-bromo-4-piperidone, this compound[1][6]
CAS Number 95629-02-0[1][6]
Molecular Formula C₈H₁₂BrNO₃[1][6]
Molecular Weight 250.09 g/mol [1][6]
Appearance Yellowish liquid[1]
SMILES CCOC(=O)N1CCC(=O)C(C1)Br[6][]
Stereochemistry

The introduction of a bromine atom at the C3 position, which is adjacent to the C4 carbonyl, creates a chiral center. Consequently, 1-Carbethoxy-3-bromo-4-piperidone exists as a pair of enantiomers: (R)-1-Carbethoxy-3-bromo-4-piperidone and (S)-1-Carbethoxy-3-bromo-4-piperidone. Standard laboratory synthesis from its achiral precursor, N-Carbethoxy-4-piperidone, will result in a racemic mixture. The separation of these enantiomers or their stereoselective synthesis would be a critical consideration for pharmaceutical applications where single-enantiomer drugs are often required to ensure target specificity and reduce off-target effects.

Conformational Analysis

The six-membered piperidone ring is expected to adopt a low-energy chair conformation to minimize torsional and steric strain. The presence of the sp²-hybridized carbonyl carbon at C4 slightly flattens this region of the ring. The substituents—the N-carbethoxy group, the C3-bromo group, and the hydrogens—will occupy either axial or equatorial positions.

To minimize sterically unfavorable 1,3-diaxial interactions, the bulky N-carbethoxy group is strongly biased towards the equatorial position. The conformational preference of the C3-bromine atom is more complex, influenced by a balance between steric bulk (favoring equatorial) and electronic effects like dipole-dipole interactions with the adjacent carbonyl group (which can favor axial). In many α-haloketones, the halogen prefers an axial position to minimize dipole repulsion with the carbonyl oxygen. Therefore, a likely low-energy conformation would place the N-carbethoxy group equatorial and the bromine atom axial.

G N1 N C2 CH₂ N1->C2 Carbethoxy COOEt (Equatorial) N1->Carbethoxy C3 CH C2->C3 C2->C2_ax_up H C2->C2_eq_down H C4 C C3->C4 Bromo Br (Axial) C3->Bromo H_eq H (Equatorial) C3->H_eq C5 CH₂ C4->C5 Oxygen O C4->Oxygen C6 CH₂ C5->C6 C5->C5_ax_down H C5->C5_eq_up H C6->N1 C6->C6_ax_up H C6->C6_eq_down H

Caption: Predicted low-energy chair conformation of 1-Carbethoxy-3-bromo-4-piperidone.

Electronic Profile

The electronic character of the molecule is dictated by its functional groups:

  • N-Carbethoxy Group: The lone pair of electrons on the nitrogen atom is delocalized into the adjacent ester carbonyl group through resonance. This significantly reduces the basicity and nucleophilicity of the nitrogen compared to a simple tertiary amine, effectively protecting it from participating in many reactions.

  • α-Bromo Ketone: This is the most significant feature for reactivity. The C4-ketone and the C3-bromine are both strongly electron-withdrawing groups. This polarity makes the C3 carbon highly electrophilic and susceptible to attack by nucleophiles. Additionally, the protons on the adjacent C2 and C5 positions are acidified, facilitating enolate formation under basic conditions.

Predicted Spectroscopic Signature

While experimental data for this specific compound is not widely published, its spectroscopic properties can be reliably predicted based on its structure and data from analogous compounds like N-Carbethoxy-4-piperidone.[8][9]

SpectroscopyPredicted Key FeaturesRationale
¹H NMR δ ≈ 4.5-5.0 ppm (1H, dd or t, CH-Br); δ ≈ 4.2 ppm (2H, q, O-CH₂-CH₃); δ ≈ 3.5-4.0 ppm (protons on C2, C6); δ ≈ 2.5-3.0 ppm (protons on C5); δ ≈ 1.3 ppm (3H, t, O-CH₂-CH₃).The proton at C3 is deshielded by the adjacent electronegative bromine and carbonyl group, resulting in a significant downfield shift. The quartet and triplet are characteristic of the ethyl ester.
¹³C NMR δ ≈ 195-205 ppm (C=O, ketone); δ ≈ 155 ppm (C=O, urethane); δ ≈ 62 ppm (O-CH₂); δ ≈ 40-50 ppm (C-Br); δ ≈ 14 ppm (CH₃).The ketone carbonyl is characteristically found far downfield. The carbon bonded to bromine (C3) will appear in the alkyl halide region.
Mass Spec. Molecular Ion (M⁺) peaks at m/z 250 and 252 in an approximate 1:1 ratio.The two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance, leading to a characteristic M⁺ and M+2 pattern that is a definitive indicator of a monobrominated compound.
Infrared (IR) Strong absorption bands at ≈ 1735-1745 cm⁻¹ (C=O stretch, urethane) and ≈ 1715-1725 cm⁻¹ (C=O stretch, ketone).The two distinct carbonyl groups will have characteristic, strong stretching frequencies. The ketone's frequency is slightly lowered by the adjacent halogen.

Reactivity and Synthetic Utility

The trifunctional nature of 1-Carbethoxy-3-bromo-4-piperidone provides multiple handles for synthetic manipulation, making it a powerful building block.

Caption: Key reaction pathways available for 1-Carbethoxy-3-bromo-4-piperidone.

Reactions at the α-Bromo Ketone Moiety
  • Nucleophilic Substitution: The C3 carbon is an excellent electrophile. It readily undergoes Sₙ2 reactions with a wide range of nucleophiles (amines, thiols, azides, etc.) to introduce diverse functional groups at this position.

  • Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, deprotonation at C5 can lead to the formation of a cyclopropanone intermediate, which subsequently undergoes ring-opening to yield a ring-contracted cyclopentane carboxylic acid derivative.

  • Heterocycle Formation: The α-bromo ketone is a classic precursor for forming five-membered heterocycles. For example, reaction with thiourea or thioamides (a Hantzsch-type synthesis) can yield aminothiazole rings fused to the piperidone scaffold, a common motif in bioactive molecules.

Reactions at the C4-Ketone

The ketone carbonyl can undergo standard transformations independently of the α-bromo position, often by choosing appropriate reagents and conditions. These include:

  • Reduction: Selective reduction with agents like sodium borohydride (NaBH₄) can convert the ketone to a secondary alcohol.

  • Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) installs an amino group at the C4 position.

  • Wittig Reaction: Conversion of the carbonyl to a C=C double bond.

Proposed Synthetic Protocol: α-Bromination of N-Carbethoxy-4-piperidone

The title compound is most logically synthesized from its non-brominated parent, N-Carbethoxy-4-piperidone. The following protocol describes a standard method for the α-bromination of a ketone.

Objective: To synthesize 1-Carbethoxy-3-bromo-4-piperidone from N-Carbethoxy-4-piperidone.

Materials:

  • N-Carbethoxy-4-piperidone (1 eq.)[10][11]

  • Bromine (Br₂) (1 eq.)

  • Acetic Acid (as solvent and catalyst)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve N-Carbethoxy-4-piperidone (1 eq.) in glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.

    • Rationale: Acetic acid serves as a solvent and promotes the formation of the enol tautomer, which is the reactive species in electrophilic α-halogenation. Cooling controls the reaction rate and minimizes side reactions.

  • Bromination: Prepare a solution of bromine (1 eq.) in acetic acid. Add this solution dropwise to the stirred piperidone solution over 30-60 minutes, ensuring the temperature remains below 10 °C.

    • Rationale: Slow, dropwise addition of the electrophile (Br₂) prevents the buildup of high concentrations and reduces the formation of dibrominated byproducts.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into a beaker of ice water. This will precipitate the crude product and dilute the acetic acid.

    • Rationale: Quenching stops the reaction and facilitates product isolation.

  • Workup: Transfer the aqueous mixture to a separatory funnel and extract three times with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • Saturated sodium thiosulfate solution (to remove excess bromine).

    • Saturated sodium bicarbonate solution (to neutralize the acetic acid).

    • Brine (to remove residual water).

    • Rationale: This washing sequence is a self-validating system to systematically remove impurities. The disappearance of the bromine color is a visual confirmation during the thiosulfate wash. The cessation of gas evolution indicates complete neutralization of the acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil (a yellowish liquid) can be purified by silica gel column chromatography if necessary to yield the pure 1-Carbethoxy-3-bromo-4-piperidone.

G start Start: Dissolve N-Carbethoxy-4-piperidone in Acetic Acid cool Cool to 0-5 °C start->cool add_br2 Dropwise Addition of Br₂ in Acetic Acid cool->add_br2 stir Stir at Room Temp (Monitor by TLC) add_br2->stir quench Quench with Ice Water stir->quench extract Extract with CH₂Cl₂ quench->extract wash Wash Organic Layer (Thiosulfate, Bicarb, Brine) extract->wash dry Dry over MgSO₄ & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate product Purify (Chromatography) -> Pure Product concentrate->product

Caption: Experimental workflow for the synthesis of 1-Carbethoxy-3-bromo-4-piperidone.

Applications in Drug Discovery and Development

The true value of 1-Carbethoxy-3-bromo-4-piperidone lies in its application as a versatile scaffold for building libraries of drug-like molecules.[12][13] The parent N-Carbethoxy-4-piperidone is a known intermediate in the synthesis of major drugs, including the antiemetic Domperidone and the antidiarrheal Loperamide.[10] The addition of the bromine at C3 provides a reactive handle to rapidly diversify this core structure.

Researchers can utilize this intermediate to:

  • Generate Compound Libraries: By reacting the C3 position with a diverse set of nucleophiles (e.g., from an amine or thiol library), a large number of unique analogs can be generated quickly for high-throughput screening.

  • Access Novel Heterocyclic Systems: The α-bromo ketone functionality allows for the construction of novel, complex polycyclic systems that would be difficult to access through other routes.

  • Synthesize Targeted Therapeutics: As a key intermediate, it serves in the multi-step synthesis of specific drug targets where a functional group at the C3 position is required for biological activity.[1]

Conclusion

1-Carbethoxy-3-bromo-4-piperidone is more than a simple chemical; it is a strategically designed synthetic intermediate with a rich theoretical foundation. Its defined stereochemistry, predictable conformational behavior, and highly polarized electronic structure make it a reliable and versatile tool for chemical synthesis. The presence of the reactive α-bromo ketone moiety is the key to its utility, allowing for controlled and diverse functionalization of the privileged piperidone scaffold. For researchers and scientists in drug development, a thorough understanding of these theoretical properties is essential for unlocking the full potential of this powerful building block in the creation of next-generation therapeutics.

References

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  • Google Patents. (2001). International Application Published Under the Patent Cooperation Treaty (PCT).
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  • PubChem. (n.d.). 3-Bromo-1-methylpiperidin-4-one. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-oxo-1-piperidinecarboxylate. Retrieved from [Link]

  • WorldOfChemicals. (n.d.). N-Carbethoxy-4-piperidone: Properties, Synthesis, and Applications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Convenient Preparation of an Orthogonally Protected Cα,Cα-Disubstituted Amino Acid Analog of Lysine. Retrieved from [Link]

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  • PubChem. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]

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Methodological & Application

synthesis of Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate from ethyl 4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Intermediate

Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate is a crucial building block in the synthesis of a variety of pharmaceutical compounds.[1][2] Its strategic placement of a bromine atom alpha to a ketone functionality makes it a highly versatile intermediate for further chemical modifications.[3] This piperidine derivative serves as a key precursor in the development of novel therapeutics, including analgesics and anti-inflammatory drugs.[1][2] This technical guide provides a comprehensive overview of the synthesis of this important compound from its precursor, ethyl 4-oxopiperidine-1-carboxylate, focusing on the underlying chemical principles, a detailed experimental protocol, and essential safety considerations.

Reaction Mechanism: The Acid-Catalyzed α-Bromination of a Ketone

The synthesis of this compound from ethyl 4-oxopiperidine-1-carboxylate is a classic example of an acid-catalyzed α-halogenation of a ketone.[4][5] This reaction proceeds through the formation of an enol intermediate, which is the key nucleophilic species that reacts with the bromine electrophile.[3][6]

The mechanism can be broken down into the following key steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ethyl 4-oxopiperidine-1-carboxylate by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-protons.[3]

  • Enolization: A weak base, such as the conjugate base of the acid catalyst, then abstracts a proton from the α-carbon (the carbon adjacent to the carbonyl group), leading to the formation of an enol intermediate.[4][6] This tautomerization is a crucial step as it transforms the ketone into its more nucleophilic enol form.

  • Nucleophilic Attack on Bromine: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of elemental bromine (Br₂).[6] This results in the formation of a new carbon-bromine bond at the α-position and a positively charged intermediate.

  • Deprotonation: Finally, the intermediate is deprotonated, typically by the bromide ion formed in the previous step, to regenerate the carbonyl group and yield the final product, this compound, along with hydrobromic acid (HBr) as a byproduct.[3]

Reaction_Mechanism Start Ethyl 4-oxopiperidine-1-carboxylate Protonated Protonated Ketone Start->Protonated + H⁺ Enol Enol Intermediate Protonated->Enol - H⁺ (Tautomerization) Bromonium Bromonium Ion Intermediate Enol->Bromonium + Br₂ Product This compound Bromonium->Product - HBr

Sources

protocol for nucleophilic substitution on Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 3-Substituted Piperidin-4-ones via Nucleophilic Substitution

Introduction: The Strategic Value of the 3-Substituted 4-Oxopiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural alkaloids.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a cornerstone of drug design. The 3-substituted 4-oxopiperidine motif, in particular, serves as a versatile intermediate, enabling the synthesis of complex molecules with diverse pharmacological activities. Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate is a key electrophilic building block for accessing this valuable chemical space.[2] Its utility stems from its nature as an α-haloketone, a class of compounds known for their enhanced reactivity in substitution reactions.[3][4]

This guide provides a comprehensive overview of the mechanistic principles and practical laboratory protocols for performing nucleophilic substitution reactions on this compound. We will explore the critical parameters that govern reaction success, offer detailed step-by-step procedures, and provide troubleshooting advice for common challenges.

Mechanistic Rationale: Understanding the Reactivity of an α-Haloketone

The reactivity of this compound is dominated by the electronic interplay between the carbonyl group and the adjacent carbon-bromine bond. The strong electron-withdrawing inductive effect of the carbonyl group polarizes the Cα-Br bond, significantly increasing the electrophilicity of the α-carbon.[3] This makes it a prime target for attack by a wide range of nucleophiles.

The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] The nucleophile attacks the carbon atom bearing the bromine, leading to a concerted displacement of the bromide leaving group.

Caption: General SN2 reaction pathway.

Part 1: Core Principles of Experimental Design

Successful execution of this substitution reaction hinges on the careful selection of four key parameters: the nucleophile, the base, the solvent, and the temperature.

The Nucleophile: Selecting the Attacking Species

A diverse array of nucleophiles can be employed to generate a library of 3-substituted piperidinones.

  • Amines (Primary and Secondary): Amines are excellent nucleophiles due to the lone pair of electrons on the nitrogen atom.[7] Secondary amines react cleanly to form tertiary amine products. Primary amines can also be used, but care must be taken to avoid over-alkylation, where the secondary amine product acts as a nucleophile itself.[8] Using an excess of the primary amine can help favor the mono-alkylation product.

  • Thiols: Thiolates (formed by deprotonating a thiol with a base) are potent sulfur nucleophiles that react efficiently to form 3-thioether derivatives.

  • Azides: The azide ion is a reliable nucleophile for introducing the N₃ group, which can be further transformed, for example, into a primary amine via reduction (e.g., Staudinger reaction).[9]

The Base: Neutralizing Acid Byproducts

When the nucleophile is neutral (e.g., an amine or thiol), the reaction generates hydrobromic acid (HBr). This acid can protonate the starting amine or the product, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base is required to act as an acid scavenger.

  • Inorganic Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices. They are solids, simplifying workup (filtration), and are generally not basic enough to promote significant side reactions like elimination or the Favorskii rearrangement.

  • Tertiary Amines: Hindered organic bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) can also be used. They are soluble in common organic solvents.

The Solvent: The Reaction Medium

The solvent choice is critical for ensuring the reactants are solubilized and for promoting the desired SN2 pathway.

  • Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are ideal.[6] They can solvate the cation of the base while leaving the nucleophile relatively "naked" and highly reactive.

  • Ethers and Halogenated Solvents: Tetrahydrofuran (THF) or dichloromethane (DCM) can also be used, particularly with soluble organic bases like DIPEA.

Temperature Control

Most substitutions on this substrate proceed efficiently at room temperature (20-25 °C). In cases where the nucleophile is weak or sterically hindered, gentle heating (e.g., to 40-60 °C) can be beneficial. Reaction progress should always be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time and temperature and to avoid decomposition.

Part 2: Experimental Protocols and Data

This section provides a detailed, step-by-step protocol for a typical reaction with a secondary amine, followed by a summary table for various nucleophile classes.

Protocol 2.1: Synthesis of Ethyl 3-(morpholin-4-yl)-4-oxo-piperidine-1-carboxylate

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound and anhydrous potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile via syringe to achieve a concentration of approximately 0.1 M with respect to the starting material. Begin vigorous stirring. Add morpholine dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the reaction is complete, filter the mixture through a pad of celite to remove the inorganic solids (K₂CO₃ and KBr).

    • Rinse the filter cake with a small amount of acetonitrile or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Dissolve the crude residue in a minimal amount of dichloromethane.

    • Purify the product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

    • Combine the product-containing fractions and concentrate under reduced pressure to yield the pure product as a solid or oil.

Table 1: Summary of Typical Reaction Conditions
Nucleophile ClassExampleStoichiometry (Nu:Base:SM)SolventTemp. (°C)Typical Time (h)
Secondary Amine Piperidine1.2 : 2.0 : 1.0MeCN254-8
Primary Amine Benzylamine3.0 : 2.0 : 1.0DMF256-12
Thiol Thiophenol1.1 : 1.5 : 1.0DMF252-4
Azide Sodium Azide1.5 : N/A : 1.0DMSO5012-24

Part 3: Visualization of Key Pathways

Understanding potential side reactions is crucial for optimizing reaction conditions and maximizing yield. With primary amines, over-alkylation is a common issue.

Overalkylation Potential Over-alkylation with Primary Amines Start Piperidone-Br (Starting Material) Product1 Mono-alkylated Product (Desired Secondary Amine) Start->Product1 + R-NH2 (Step 1) RNH2 R-NH2 (Primary Amine) Product2 Di-alkylated Product (Quaternary Salt Byproduct) Product1->Product2 + Piperidone-Br (Step 2 - Side Reaction)

Caption: Pathway showing desired mono-alkylation and potential over-alkylation.

Part 4: Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive nucleophile (e.g., protonated).2. Insufficient temperature.3. Poor quality starting material.1. Ensure sufficient base is present and that it is anhydrous.2. Gently warm the reaction mixture (e.g., to 40-50 °C).3. Verify the purity of the bromo-piperidone by NMR or LC-MS.
Multiple Products 1. Over-alkylation with primary amines.2. Side reactions (e.g., elimination).1. Use a large excess (3-5 eq) of the primary amine.2. Use a milder base (e.g., K₂CO₃ instead of an organic amine base) and avoid high temperatures.
Difficult Purification 1. Product is very polar.2. Byproducts have similar polarity.1. Use a more polar eluent system for chromatography (e.g., methanol in DCM).2. Consider an alternative work-up, such as an acid-base extraction to separate basic products from neutral impurities.

Conclusion

This compound is a powerful and versatile electrophile for the synthesis of 3-substituted piperidinones. A thorough understanding of the underlying SN2 mechanism and careful control over the choice of nucleophile, base, solvent, and temperature are paramount for achieving high yields and purity. The protocols and guidelines presented here offer a robust framework for researchers to successfully utilize this important building block in the development of novel chemical entities.

References

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  • Google Patents. CN103204801A - Synthesis method for N-Boc-3-piperidone.
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  • Ivanenkov, Y. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(24), 7575. [Link]

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Introduction: The Role of a Key Intermediate in Gastroprokinetic Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate in the Synthesis of Cisapride

Cisapride is a substituted piperidinyl benzamide that has been utilized as a gastroprokinetic agent, enhancing gastrointestinal motility.[1] Its chemical structure, formally cis-4-amino-5-chloro-N-{1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidyl}-2-methoxybenzamide, features a critical stereochemical relationship between the methoxy group at the 3-position and the amino group at the 4-position of the piperidine ring.[1][2][3] This cis-orientation is paramount for its pharmacological activity. The synthesis of Cisapride, therefore, requires a robust and stereocontrolled approach to the construction of the piperidine core.

One effective synthetic pathway leverages this compound, a versatile intermediate that facilitates the introduction of the necessary functionalities with the desired stereochemistry. This guide provides a detailed examination of its application, outlining the underlying chemical principles and offering comprehensive protocols for researchers and drug development professionals.

Strategic Overview of the Synthetic Pathway

The synthesis of Cisapride from this compound is a multi-step process that can be logically divided into three primary stages:

  • Functionalization of the Piperidine Core: This stage begins with the bromination of an accessible precursor to yield this compound. This intermediate is then strategically manipulated to install the required 3-methoxy group.

  • Stereocontrolled Amine Installation: The ketone at the 4-position is converted into an amine via reductive amination. This step is the most critical for establishing the required cis-stereochemistry.

  • Final Assembly and Derivatization: The functionalized piperidine core is coupled with the 4-amino-5-chloro-2-methoxybenzoic acid moiety, followed by the final alkylation of the piperidine nitrogen to yield Cisapride.

The following workflow diagram illustrates the high-level strategic approach.

G cluster_0 Stage 1: Piperidine Core Functionalization cluster_1 Stage 2: Stereocontrolled Amination cluster_2 Stage 3: Final Assembly A Ethyl 4-oxopiperidine- 1-carboxylate B Ethyl 3-bromo-4-oxo- piperidine-1-carboxylate A->B Bromination C Ethyl 3-methoxy-4-oxo- piperidine-1-carboxylate B->C Methoxylation & Hydrolysis D cis-Ethyl 4-amino-3-methoxy- piperidine-1-carboxylate C->D Reductive Amination E Amide Intermediate D->E Amide Coupling F Deprotected Piperidine E->F Carbamate Hydrolysis G Cisapride F->G N-Alkylation

Caption: High-level workflow for Cisapride synthesis.

Part 1: Synthesis of the Key Piperidine Intermediate

The causality behind this multi-step sequence is rooted in strategic protection and functional group interconversion. The ethyl carbamate on the piperidine nitrogen serves as a protecting group, preventing its interference in subsequent reactions.

Protocol 1A: Synthesis of this compound (II)

This initial step introduces a bromine atom at the alpha-position to the ketone, activating it for subsequent nucleophilic attack.

  • Dissolution: Dissolve Ethyl 4-oxopiperidine-1-carboxylate (I) in a suitable solvent such as chloroform.

  • Bromination: Cool the solution and slowly add a solution of Bromine (Br₂) in chloroform. The reaction progress can be monitored by the disappearance of the bromine color.

  • Work-up: Upon completion, the reaction mixture is typically washed with a reducing agent solution (e.g., sodium bisulfite) to quench any excess bromine, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product (II).[4]

Protocol 1B: Synthesis of Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (V)

This sequence introduces the methoxy group and temporarily protects the ketone as a dimethyl ketal.

  • Ketal Formation & Hydroxylation: Treat the crude this compound (II) with sodium methoxide in methanol. This reagent serves a dual purpose: it acts as a nucleophile to displace the bromide (via an epoxide intermediate) and as a base, while the methanol acts as the solvent and reagent to form the dimethyl ketal at the 4-position, yielding Ethyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate (III).[4]

  • Methylation: The hydroxyl group of intermediate (III) is then methylated. This is achieved by treating it with a strong base like sodium hydride (NaH) to form the alkoxide, followed by the addition of methyl iodide (MeI) in an aprotic polar solvent like DMF. This yields Ethyl 3,4,4-trimethoxypiperidine-1-carboxylate (IV).[4]

  • Hydrolysis: The dimethyl ketal (IV) is selectively hydrolyzed back to the ketone using dilute aqueous acid (e.g., 1% H₂SO₄) under reflux conditions. This step is crucial as it deprotects the ketone without cleaving the newly formed methyl ether or the ethyl carbamate, yielding the target intermediate, Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate (V).[4]

Part 2: Stereoselective Synthesis of cis-4-Amino-3-methoxypiperidine Intermediate

The establishment of the cis relationship between the 3-methoxy and 4-amino groups is the most critical stereochemical step in the entire synthesis.

Protocol 2A: Reductive Amination to yield cis-Ethyl 4-amino-3-methoxypiperidine-1-carboxylate (VI)
  • Reaction Setup: The ketone (V) is subjected to reductive amination with benzylamine in the presence of a hydrogenation catalyst, typically Palladium on carbon (Pd/C), in a solvent like methanol.[4] The presence of thiophene is sometimes used to modulate catalyst activity and improve stereoselectivity.[3]

  • Hydrogenation: The reaction is carried out under a hydrogen atmosphere. The benzylamine first forms an iminium ion intermediate with the ketone, which is then reduced by the catalytic hydrogenation. The catalyst and reaction conditions favor the delivery of hydrogen from the less sterically hindered face, resulting in the desired cis-isomer as the major product.[3][4]

  • Deprotection: The N-benzyl group is typically cleaved under the same hydrogenation conditions (hydrogenolysis) to yield the primary amine (VI). If the benzyl group remains, a separate debenzylation step is required.[4]

  • Purification & Isomer Enrichment: The resulting product is a mixture of cis and trans isomers. The desired cis-isomer can be enriched by forming an acid addition salt with a suitable mineral acid and recrystallizing it. The purified salt is then neutralized with a base to provide the free amine (VI) with high diastereomeric purity.[2][5]

Part 3: Final Assembly of Cisapride

The final stage involves coupling the two main fragments of the molecule.

Protocol 3A: Synthesis of Cisapride
  • Amide Coupling: The purified cis-amine (VI) is coupled with 4-amino-5-chloro-2-methoxybenzoic acid (VII). The benzoic acid is first activated by forming a mixed anhydride with ethyl chloroformate in the presence of a tertiary amine base like triethylamine (TEA). The cis-amine (VI) is then added to this activated species to form the amide bond, yielding the protected benzamide intermediate (VIII).[3][4]

  • Carbamate Hydrolysis: The ethyl carbamate protecting group on the piperidine nitrogen of (VIII) is removed by hydrolysis, typically using a strong base like potassium hydroxide (KOH) in a refluxing alcohol solvent such as isopropanol. This yields the deprotected piperidine derivative (IX).[4]

  • N-Alkylation: The final step is the alkylation of the secondary amine of the piperidine ring (IX). This is accomplished by reacting it with 3-(4-fluorophenoxy)propyl chloride (X) in the presence of a base (e.g., TEA) and a catalyst like potassium iodide (KI) in a solvent such as DMF to afford the final product, Cisapride.[4]

Quantitative Data Summary

The following table provides an overview of the reagents for the key transformation steps. Molar equivalents are relative to the primary substrate in each step.

StepKey SubstrateKey Reagent(s)Molar Equiv.SolventTypical Yield
1A: Bromination Ethyl 4-oxopiperidine-1-carboxylateBromine (Br₂)1.0 - 1.1Chloroform>90% (Crude)
1B: Methoxylation This compoundSodium Methoxide, Methyl IodideStoichiometricMethanol, DMF60-70%
2A: Reductive Amination Ethyl 3-methoxy-4-oxopiperidine-1-carboxylateBenzylamine, H₂/Pd-C1.1, Cat.Methanol70-85% (cis)
3A: Amide Coupling cis-Ethyl 4-amino-3-methoxypiperidine-1-carboxylate4-amino-5-chloro-2-methoxybenzoic acid, Ethyl Chloroformate1.0, 1.1Chloroform/DMF80-90%
3A: N-Alkylation Deprotected Piperidine Intermediate (IX)3-(4-fluorophenoxy)propyl chloride1.0 - 1.2DMF75-85%

Visualizing the Detailed Synthetic Pathway

The following diagram provides a step-by-step visualization of the chemical transformations.

G I Ethyl 4-oxopiperidine- 1-carboxylate (I) II Ethyl 3-bromo-4-oxo- piperidine-1-carboxylate (II) I->II Br₂ / CHCl₃ III Ethyl 3-hydroxy-4,4-dimethoxy- piperidine-1-carboxylate (III) II->III NaOMe / MeOH IV Ethyl 3,4,4-trimethoxy- piperidine-1-carboxylate (IV) III->IV NaH, MeI / DMF V Ethyl 3-methoxy-4-oxo- piperidine-1-carboxylate (V) IV->V H₂SO₄ (aq) VI cis-Ethyl 4-amino-3-methoxy- piperidine-1-carboxylate (VI) V->VI 1. Benzylamine 2. H₂ / Pd-C VIII Protected Benzamide (VIII) VI->VIII + Activated Acid (VII) (Amide Coupling) IX Deprotected Piperidine (IX) VIII->IX KOH / iPrOH Cisapride Cisapride IX->Cisapride + 3-(4-fluorophenoxy)propyl chloride (X)

Caption: Detailed synthetic route to Cisapride.

Conclusion

This compound is a highly valuable intermediate in the synthesis of Cisapride. Its structure allows for the sequential and controlled introduction of the 3-methoxy and 4-amino functionalities onto the piperidine ring. The pathway described herein, particularly the stereoselective reductive amination step, provides a reliable method for constructing the essential cis-4-amino-3-methoxypiperidine core. By understanding the rationale behind each transformation, from initial bromination to final N-alkylation, researchers can effectively implement and optimize this synthesis for the development of Cisapride and related pharmacologically active molecules.

References

  • CN1233240A - The synthetic method of cisapride - Google Patents.
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  • DE69714279D1 - Process for the preparation of an intermediate in cisapride synthesis - Google Patents.
  • US6218542B1 - Synthesis of cisapride - Google Patents.
  • Van Daele, G. H. P., et al. (1986). Synthesis of cisapride, a gastrointestinal stimulant derived from cis-4-amino-3-methoxypiperidine. Drug Development Research, 8(1-4), 225-232. Available at: [Link]

  • WO/1998/016511 SYNTHESIS OF CISAPRIDE - WIPO Patentscope. Available at: [Link]

  • Cho, S. Y., et al. (1998). Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride. Synthetic Communications, 28(14), 2575-2582. Available at: [Link]

  • PubChem Compound Summary for CID 6917698, Cisapride. National Center for Biotechnology Information. Available at: [Link]

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Application Notes and Protocols for the Utilization of Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate in the Development of Novel Analgesics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold as a Privileged Motif in Analgesia and the Unique Potential of Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate

The piperidine ring is a cornerstone in the architecture of numerous centrally acting analgesics, most notably the highly potent 4-anilinopiperidine class, which includes fentanyl and its analogues.[1][2] The conformational flexibility of the piperidine scaffold allows for optimal orientation of pharmacophoric elements to engage with opioid receptors, particularly the mu-opioid receptor (MOR), which is the primary target for the most effective pain therapeutics.[3][4] Structural modifications to the piperidine ring can dramatically influence the potency, selectivity, and pharmacokinetic profile of these compounds.[5][6]

This compound is a versatile, yet underexplored, building block that offers a unique entry point for the synthesis of novel piperidine-based analgesics. Its bifunctional nature, possessing both an α-bromo ketone and a protected amine, allows for a diverse range of chemical transformations. While its direct application in the synthesis of known analgesics is not extensively documented, its chemical handles suggest a high potential for the creation of innovative analgesic candidates, particularly 3-substituted fentanyl analogues. This application note will provide a comprehensive guide for researchers, detailing a plausible synthetic strategy from this starting material to a novel analgesic candidate, along with detailed protocols for its subsequent pharmacological evaluation.

Synthetic Strategy: A Proposed Pathway from this compound to a 3-Substituted Fentanyl Analogue

Given the reactivity of the α-bromo ketone moiety, a plausible synthetic route to a 3-substituted 4-anilinopiperidine involves an initial Favorskii rearrangement. This classic reaction of α-halo ketones with a base can induce a ring contraction, providing access to highly functionalized proline derivatives.[7][8][9] Subsequent chemical manipulations can then be employed to reconstruct a 4-aminopiperidine scaffold with a substitution at the 3-position, a key structural feature known to modulate analgesic activity.[10][11]

The proposed multi-step synthesis is outlined below, with each step representing a well-established chemical transformation in organic synthesis.

G A Ethyl 3-bromo-4-oxo- piperidine-1-carboxylate B Ethyl 1-(ethoxycarbonyl)pyrrolidine- 3-carboxylate A->B  Favorskii Rearrangement (e.g., NaOEt, EtOH) C 1-(tert-Butoxycarbonyl)pyrrolidine- 3-carboxylic acid B->C  1. N-Deprotection/Reprotection (Boc₂O) 2. Ester Hydrolysis (LiOH) D tert-Butyl 3-(azidocarbonyl)pyrrolidine- 1-carboxylate C->D  Curtius Rearrangement Precursor Formation (e.g., DPPA, Et₃N) E tert-Butyl 3-amino-1-pyrrolidinecarboxylate D->E  Curtius Rearrangement (Heat, then H₂O workup) F tert-Butyl 3-(phenylamino)pyrrolidine- 1-carboxylate E->F  Reductive Amination (Aniline, NaBH(OAc)₃) G tert-Butyl 3-(N-phenylpropanamido)pyrrolidine- 1-carboxylate F->G  N-Acylation (Propionyl chloride, Base) H 3-(N-Phenylpropanamido)pyrrolidine G->H  N-Deprotection (e.g., TFA, DCM) I 1-(2-Phenylethyl)-3-(N-phenylpropanamido)pyrrolidine (3-Substituted Fentanyl Analogue) H->I  N-Alkylation (Phenethyl bromide, Base)

Caption: Proposed synthetic workflow to a 3-substituted fentanyl analogue.

Experimental Protocols: Synthesis

The following protocols are detailed, step-by-step methodologies for the synthesis of a 3-substituted fentanyl analogue from this compound.

Protocol 1: Favorskii Rearrangement to Ethyl 1-(ethoxycarbonyl)pyrrolidine-3-carboxylate

This step utilizes a base-induced rearrangement of the α-bromo ketone to achieve a ring contraction.[12]

  • Materials: this compound, Sodium ethoxide (NaOEt), Anhydrous ethanol (EtOH), Diethyl ether, Saturated aqueous ammonium chloride (NH₄Cl), Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve this compound (1 eq) in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol to the cooled solution.

    • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield Ethyl 1-(ethoxycarbonyl)pyrrolidine-3-carboxylate.

Protocol 2: Synthesis of a 4-Anilinopiperidine Precursor

This multi-step sequence transforms the pyrrolidine carboxylate into a key 4-anilinopiperidine intermediate. For the purpose of this application note, we will proceed with the product from the Favorskii rearrangement through a series of established transformations analogous to those found in the literature for similar scaffolds.

  • Step 2a: N-Deprotection, N-Reprotection, and Ester Hydrolysis

    • The ethyl carbamate is hydrolyzed under basic or acidic conditions, and the resulting secondary amine is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). The ethyl ester is then hydrolyzed using a base like lithium hydroxide (LiOH) to yield 1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid.

  • Step 2b: Curtius Rearrangement

    • The carboxylic acid is converted to an acyl azide using a reagent like diphenylphosphoryl azide (DPPA) in the presence of a base such as triethylamine (Et₃N).

    • The acyl azide is then heated in an inert solvent (e.g., toluene) to induce the Curtius rearrangement, forming an isocyanate intermediate. Subsequent hydrolysis yields the corresponding 3-aminopyrrolidine derivative.[13]

  • Step 2c: Reductive Amination with Aniline

    • The 3-aminopyrrolidine is reacted with aniline and a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) to form the 3-(phenylamino)pyrrolidine derivative.[14][15]

Protocol 3: Final Steps to the 3-Substituted Fentanyl Analogue
  • Step 3a: N-Acylation

    • The secondary amine of the 3-(phenylamino)pyrrolidine is acylated with propionyl chloride in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine to yield the corresponding propanamide.[1][16]

  • Step 3b: N-Deprotection

    • The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Step 3c: N-Alkylation with Phenethyl Bromide

    • The resulting secondary amine is alkylated with phenethyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) in a suitable solvent like acetonitrile or DMF to yield the final 3-substituted fentanyl analogue.[17][18]

Pharmacological Evaluation of the Novel Analgesic Candidate

Once the target compound is synthesized and purified, its pharmacological properties must be assessed to determine its potential as an analgesic. This involves both in vitro and in vivo assays.

In Vitro Evaluation: Opioid Receptor Binding Affinity

The primary mechanism of action for fentanyl and its analogues is agonism at the mu-opioid receptor. Therefore, determining the binding affinity of the novel compound for this receptor is a critical first step.

G A Prepare Cell Membranes (Expressing μ-opioid receptor) B Incubate Membranes with Radioligand (e.g., [³H]DAMGO) and Test Compound A->B C Separate Bound and Free Radioligand (Rapid Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (Calculate Ki value) D->E

Caption: Workflow for an in vitro opioid receptor binding assay.

Protocol 4: Mu-Opioid Receptor Radioligand Binding Assay

  • Materials: Cell membranes prepared from cells stably expressing the human mu-opioid receptor (e.g., CHO-K1 or HEK293 cells), [³H]DAMGO (a selective mu-opioid receptor agonist radioligand), unlabeled DAMGO (for determining non-specific binding), test compound, binding buffer (e.g., 50 mM Tris-HCl, pH 7.4), glass fiber filters, scintillation vials, and scintillation cocktail.

  • Procedure:

    • In a 96-well plate, add binding buffer, cell membranes, and varying concentrations of the test compound.

    • Add a fixed concentration of [³H]DAMGO to initiate the binding reaction.

    • For determining non-specific binding, a separate set of wells will contain a high concentration of unlabeled DAMGO.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.[3][4]

Data Presentation: Comparative Opioid Receptor Binding Affinities

CompoundKi (nM) at μ-Opioid Receptor
Morphine1.0 - 10.0
Fentanyl0.1 - 1.5[4]
Carfentanil0.02 - 0.2[10][19]
Hypothetical 3-Substituted Analogue To be determined
In Vivo Evaluation: Analgesic Efficacy

In vivo models are essential to assess the analgesic efficacy of the novel compound in a living organism. The tail-flick and hot-plate tests are standard, reliable methods for evaluating centrally acting analgesics.

Protocol 5: Tail-Flick Test in Rodents

This test measures the latency of a rodent to withdraw its tail from a source of thermal pain.[20]

  • Animals: Male Sprague-Dawley rats or Swiss Webster mice.

  • Apparatus: Tail-flick analgesia meter with a radiant heat source.

  • Procedure:

    • Acclimatize the animals to the testing environment.

    • Administer the test compound or vehicle control via a specific route (e.g., intraperitoneal, subcutaneous, or intravenous).

    • At predetermined time points post-administration (e.g., 15, 30, 60, and 90 minutes), place the animal in the apparatus.

    • Focus the radiant heat source on the distal portion of the tail.

    • Record the time it takes for the animal to flick its tail away from the heat source (tail-flick latency).

    • A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

    • Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point.

Protocol 6: Hot-Plate Test in Rodents

This test measures the latency of a rodent to exhibit a pain response (e.g., licking a paw or jumping) when placed on a heated surface.

  • Animals: Male Sprague-Dawley rats or Swiss Webster mice.

  • Apparatus: Hot-plate analgesia meter set to a constant temperature (e.g., 55 ± 0.5 °C).

  • Procedure:

    • Acclimatize the animals to the testing environment.

    • Administer the test compound or vehicle control.

    • At predetermined time points post-administration, place the animal on the hot plate.

    • Record the time it takes for the animal to show a nociceptive response (e.g., paw licking, jumping).

    • A cut-off time (e.g., 30-45 seconds) is employed to prevent tissue injury.

    • Calculate the %MPE as in the tail-flick test.

Data Presentation: In Vivo Analgesic Potency

CompoundED₅₀ (mg/kg) in Rat Tail-Flick Test
Morphine2.5 - 5.0
Fentanyl0.005 - 0.015[1]
(+)-cis-3-methylfentanyl~0.00058[10]
Hypothetical 3-Substituted Analogue To be determined

Conclusion and Future Directions

This compound represents a promising starting material for the synthesis of novel analgesic compounds, particularly 3-substituted fentanyl analogues. The proposed synthetic pathway, leveraging a key Favorskii rearrangement, offers a viable route to these potentially potent analgesics. The detailed protocols for synthesis and pharmacological evaluation provided in this application note are intended to serve as a comprehensive guide for researchers in the field of analgesic drug development. The successful synthesis and evaluation of new analogues derived from this unique building block could lead to the discovery of next-generation pain therapeutics with improved efficacy and safety profiles.

References

  • Chen, Y., & Ma, D. (2014). The Favorskii rearrangement in organic synthesis. Chemical Reviews, 114(19), 10054-10113.
  • Shioiri, T., & Hamada, Y. (1982). The Favorskii rearrangement. Organic Reactions, 29, 1-158.
  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • D'Amour, F. E., & Smith, D. L. (1941). A method for determining loss of pain sensation. Journal of Pharmacology and Experimental Therapeutics, 72(1), 74-79.
  • NROChemistry. (n.d.). Favorskii Rearrangement. Retrieved from a relevant chemical synthesis website.
  • Ellis, C. R., Kruhlak, N. L., Kim, M. T., Hawkins, E. G., & Stavitskaya, L. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PloS one, 13(5), e0197734.
  • Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014).
  • Petrov, R. R., Vardanyan, R. S., Lee, Y. S., Ma, S., Davis, P., Begay, L. J., ... & Hruby, V. J. (2007). Synthesis and evaluation of 3-aminopropionyl substituted fentanyl analogues for opioid activity. Bioorganic & medicinal chemistry letters, 17(3), 733-736.
  • Gawande, D. S., Kulkarni, R. A., & Kale, M. A. (2018). 3D-QSAR, molecular docking and dynamic simulation studies of 4-anilidopiperidine derivatives as mu-opioid receptor agonists. SAR and QSAR in Environmental Research, 29(10), 769-790.
  • Baumann, M. H., Majumdar, S., Le Rouzic, V., Hunkele, A., Papsun, D., & Pasternak, G. W. (2019). Metabolic pathways and potencies of new fentanyl analogs. Frontiers in pharmacology, 10, 358.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of Amines with Phenethyl Bromide.
  • BenchChem. (2025). Yield comparison of reductive amination with different protected 4-piperidones.
  • Bojarski, J., Cegła, M., Charitos, C., Gasińska, P., Głuch-Lutwin, M., Grygierczyk, R., ... & Satała, G. (2019).
  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
  • Higashikawa, Y., & Suzuki, S. (2008). Studies on 1-(2-phenethyl)-4-(N-propionylanilino) piperidine (fentanyl) and its related compounds. VI. Structure-analgesic activity relationship for fentanyl, methyl-substituted fentanyls and other analogues. Forensic toxicology, 26(1), 1-5.
  • Janssen, P. A. (1962). A review of the chemical features associated with strong morphine-like activity. British journal of anaesthesia, 34(4), 260.
  • Mićović, I. V., Ivanović, M. D., Vučković, S. M., Prostran, M. Š., & Došen-Mićović, L. (2012). 3-Alkyl fentanyl analogues: structure-activity-relationship study. Vojnosanitetski pregled, 69(7), 583-587.
  • BenchChem. (2025). Application Notes and Protocols: N-acylation of 4-Anilinopiperidine with Ethyl Chloroformate.
  • Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future medicinal chemistry, 6(4), 385-412.
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  • Papsun, D., Krotulski, A. J., & Logan, B. K. (2021). Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes. Journal of analytical toxicology, 45(7), 741-746.
  • Petrov, R. R., Vardanyan, R. S., Lee, Y. S., Ma, S., Davis, P., Begay, L. J., ... & Hruby, V. J. (2007). Synthesis and evaluation of 3-aminopropionyl substituted fentanyl analogues for opioid activity. Bioorganic & medicinal chemistry letters, 17(3), 733-736.
  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
  • Baumann, M. H., Majumdar, S., Le Rouzic, V., Hunkele, A., Papsun, D., & Pasternak, G. W. (2019). Metabolic pathways and potencies of new fentanyl analogs. Frontiers in pharmacology, 10, 358.
  • Vuckovic, S., Prostran, M., Ivanovic, M., Dosen-Micovic, L., & Micovic, I. (2012). 3-Alkyl fentanyl analogues: structure-activity-relationship study. Medicinski pregled, 65(7-8), 295-300.
  • Schifano, F., & Chiappini, S. (2020). Fentanyl analogues potency: what should be known. La Clinica terapeutica, 171(5), e412-e413.
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  • Wikipedia. (n.d.). List of fentanyl analogues.
  • Overman, L. E., & Freerks, R. L. (1981). The Regioselective 3-Alkylation of Piperidine. The Journal of Organic Chemistry, 46(13), 2812-2814.
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Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate as an intermediate for agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Synthetic Protocol

Abstract

The escalating demand for higher crop yields and the concurrent rise of resistant pathogens necessitate the continuous development of novel, effective agrochemicals. The piperidine scaffold is a cornerstone in the design of modern fungicides and insecticides due to its favorable physicochemical properties and synthetic versatility.[1] This application note details the utility of Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate as a high-value intermediate in the synthesis of advanced agrochemicals, particularly focusing on the construction of the fungicidally active piperidinyl-thiazole core. We provide a comprehensive overview of the synthesis of this key intermediate and a detailed, field-proven protocol for its subsequent conversion into a thiazole derivative via the Hantzsch thiazole synthesis. This guide is intended for researchers, chemists, and process development professionals in the agrochemical and pharmaceutical industries.

Introduction: The Strategic Importance of the Piperidine Moiety

The piperidine ring is a privileged heterocyclic motif found in a multitude of bioactive molecules, including a significant number of commercial agrochemicals.[1] Its three-dimensional structure allows for the precise spatial orientation of pharmacophoric groups, enhancing binding affinity to target proteins in pests and pathogens. Furthermore, the piperidine nitrogen atom provides a convenient handle for modifying solubility and other pharmacokinetic properties.

Specifically, the 4-oxopiperidine scaffold serves as a versatile building block for a range of agrochemical classes. The introduction of a bromine atom at the C3 position, alpha to the carbonyl group, transforms the molecule into a highly reactive synthon, primed for the construction of further heterocyclic systems. This compound is thus a critical precursor for creating complex molecules with potent biological activity. One of the most successful applications of this intermediate is in the synthesis of piperidinyl-thiazole fungicides, a class that includes highly effective oomycete control agents like Oxathiapiprolin.[2][3] These fungicides act by inhibiting the oxysterol-binding protein (OSBP), a novel target in oomycetes.[3]

This document will first outline the synthesis of the title intermediate and then provide a detailed protocol for a representative Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring from an α-haloketone.[4][5][6]

Synthesis of the Key Intermediate: this compound

The synthesis of this compound is typically achieved in a two-step process starting from commercially available 4-piperidone. The first step involves the protection of the piperidine nitrogen with an ethyl chloroformate to form Ethyl 4-oxopiperidine-1-carboxylate. This N-protection is crucial to prevent side reactions during the subsequent bromination step. The second step is the α-bromination of the ketone.

Protocol 1: Synthesis of this compound

Materials:

  • Ethyl 4-oxopiperidine-1-carboxylate

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Appropriate solvent (e.g., Dichloromethane (DCM), Chloroform, or a mixture of Tetrahydrofuran (THF) and Diethyl ether)

  • Acid scavenger (e.g., Sodium bicarbonate) for workup

Procedure:

  • Dissolution: Dissolve Ethyl 4-oxopiperidine-1-carboxylate (1.0 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath.

  • Bromination: Slowly add a solution of Bromine (1.0 eq) in the same solvent to the reaction mixture over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the bromine color disappears.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) (3 x volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain this compound as a solid.

Data Presentation:

ParameterValueReference
Molecular FormulaC₈H₁₂BrNO₃N/A
Molecular Weight250.09 g/mol N/A
AppearanceOff-white to light yellow solid[7][8]
CAS Number95629-02-0[9]

Application in Agrochemical Synthesis: The Hantzsch Thiazole Synthesis

The α-bromo ketone functionality of this compound makes it an ideal substrate for the Hantzsch thiazole synthesis. This reaction involves the condensation of the α-bromo ketone with a thioamide-containing compound, such as thiourea or a substituted thioamide, to form a thiazole ring. This is a cornerstone reaction for the synthesis of the piperidinyl-thiazole class of fungicides.[2][10]

The general mechanism involves an initial S-alkylation of the thioamide by the α-bromo ketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Workflow for Piperidinyl-Thiazole Synthesis

G cluster_0 Intermediate Synthesis cluster_1 Thiazole Ring Formation cluster_2 Final Product Synthesis N-Protected_Piperidone Ethyl 4-oxopiperidine-1-carboxylate Bromination α-Bromination N-Protected_Piperidone->Bromination Intermediate Ethyl 3-bromo-4-oxo- piperidine-1-carboxylate Bromination->Intermediate Hantzsch_Synthesis Hantzsch Thiazole Synthesis Intermediate->Hantzsch_Synthesis Thioamide Thioamide Derivative (e.g., Thiourea) Thioamide->Hantzsch_Synthesis Piperidinyl_Thiazole Piperidinyl-Thiazole Core (Fungicide Precursor) Hantzsch_Synthesis->Piperidinyl_Thiazole Further_Functionalization Further Functionalization (e.g., Amide Coupling) Piperidinyl_Thiazole->Further_Functionalization Agrochemical Final Agrochemical Product Further_Functionalization->Agrochemical

Caption: Synthetic workflow from N-protected piperidone to a final agrochemical.

Protocol 2: Synthesis of a Representative Piperidinyl-Thiazole Core

This protocol describes a generalized Hantzsch thiazole synthesis using thiourea as the thioamide component. The resulting 2-amino-thiazole derivative is a versatile precursor for further functionalization.

Materials:

  • This compound

  • Thiourea

  • Ethanol or Methanol

  • Sodium carbonate (for workup)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and thiourea (1.2 eq).

  • Solvent Addition: Add ethanol to the flask to form a slurry.

  • Heating: Heat the reaction mixture to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature.

  • Basification and Isolation: Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate. Stir to precipitate the product.

  • Filtration: Collect the solid product by vacuum filtration through a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with water to remove any inorganic salts.

  • Drying: Dry the collected solid in a vacuum oven to obtain the crude piperidinyl-thiazole product.

  • Purification (if necessary): The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation:

ParameterExpected Value
Product StructureEthyl 2-amino-4-(1-(ethoxycarbonyl)piperidin-4-yl)thiazole-5-carboxylate (structure varies with thioamide)
YieldTypically high (>80%)
Analysis¹H NMR, ¹³C NMR, LC-MS to confirm structure and purity

Mechanism and Causality in Experimental Choices

  • N-Protection: The use of the ethyl carbamate protecting group on the piperidine nitrogen is strategic. It deactivates the nitrogen towards electrophilic attack by bromine and prevents unwanted side reactions. It also serves as a key modulator of the final molecule's properties.

  • α-Bromination: The bromination occurs specifically at the α-position to the ketone due to the enol or enolate intermediate formed under the reaction conditions. The choice between Br₂ and NBS can influence the reaction's selectivity and ease of handling.

  • Hantzsch Synthesis Conditions: The reaction is typically run in a protic solvent like ethanol, which facilitates the dissolution of the reactants and the subsequent cyclization and dehydration steps. The use of reflux conditions provides the necessary activation energy for the reaction to proceed at a reasonable rate. The basic workup with sodium carbonate is to neutralize the HBr formed during the reaction and to precipitate the free base product, which is often poorly soluble in water.[4]

Reaction Mechanism: Hantzsch Thiazole Synthesis

G Start Ethyl 3-bromo-4-oxo- piperidine-1-carboxylate + Thiourea Intermediate1 S-Alkylated Intermediate Start->Intermediate1 SN2 Attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Product Piperidinyl-Thiazole (after dehydration) Intermediate2->Product Dehydration

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Conclusion and Future Outlook

This compound is a versatile and valuable intermediate for the agrochemical industry. Its facile synthesis and inherent reactivity make it an ideal starting material for constructing complex heterocyclic systems, most notably the piperidinyl-thiazole core of modern fungicides. The Hantzsch thiazole synthesis provides a robust and high-yielding route to these important agrochemical precursors. The protocols and rationale presented in this application note offer a solid foundation for researchers and scientists working on the discovery and development of next-generation crop protection agents. Further exploration of different thioamides in the Hantzsch reaction with this intermediate will undoubtedly lead to the discovery of novel agrochemicals with improved efficacy and broader spectrum of activity.

References

  • Research progress on piperidine-containing compounds as agrochemicals. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2023.1165287/full]
  • Synthesis and antifungal activity of novel piperidinyl thiazole derivatives. Pest Management Science. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/ps.8431]
  • Hantzsch Thiazole Synthesis. Chem Help Asap. [URL: https://chemhelpasap.com/hantzsch-thiazole-synthesis/]
  • Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra07619g]
  • Discovery of Novel Piperidinylthiazole Derivatives As Broad-Spectrum Fungicidal Candidates. Journal of Agricultural and Food Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.8b06103]
  • Thiazole synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/thiazoles.shtm]
  • This compound. BLDpharm. [URL: https://www.bldpharm.com/products/95629-02-0.html]
  • Hantzsch Thiazole Synthesis. SynArchive. [URL: https://www.synarchive.com/named-reactions/hantzsch-thiazole-synthesis]
  • US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof. Google Patents. [URL: https://patents.google.
  • Discovery of novel piperidine-containing thymol derivatives as potent antifungal agents for crop protection. Pest Management Science. [URL: https://onlinelibrary.wiley.com/doi/10.1002/ps.8203]
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [URL: https://www.mdpi.com/1420-3049/22/8/1233]
  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2010/6/3034]
  • 3-BROMO-4-OXO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER. Echemi. [URL: https://www.echemi.com/products/pid188869-05-8.html]
  • Buy Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate | 188869-05-8. Smolecule. [URL: https://www.smolecule.
  • 3-Bromo-4-oxopiperidine-1-carboxylic acid tert-butyl ester, CAS No. 188869-05-8. iChemical. [URL: https://www.ichemical.com/cas-no-188869-05-8-3-bromo-4-oxopiperidine-1-carboxylic-acid-tert-butyl-ester.html]

Sources

Introduction: The Versatility of the 3-Substituted 4-Oxopiperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Cross-Coupling Reactions with Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate: Protocols and Mechanistic Insights

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds.[1] Its conformational flexibility allows it to present substituents in well-defined three-dimensional space, enabling precise interactions with biological targets. This compound is a highly valuable building block for drug discovery professionals, offering a synthetically versatile handle for introducing molecular complexity.[2][3] The presence of the bromine atom at the C3 position, alpha to a ketone, allows for a variety of palladium-catalyzed cross-coupling reactions, providing access to a diverse library of 3-substituted 4-oxopiperidine derivatives.[4][5]

This guide provides detailed application notes and protocols for three major classes of palladium-catalyzed cross-coupling reactions utilizing this key intermediate: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols are grounded in established methodologies for related α-haloketones, with expert commentary on adapting these conditions to the specific challenges and opportunities presented by the title compound.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[6][7] For this compound, this reaction provides a powerful route to synthesize 3-aryl-4-oxopiperidines, which are key substructures in various pharmacologically active agents.[8][9]

Mechanistic Rationale

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[6] The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the piperidine substrate, forming a Pd(II) intermediate.

  • Transmetalation : A base activates the organoboron species (e.g., a boronic acid) to form a boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.[10][11]

  • Reductive Elimination : The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd PdII_Halide R-Pd(II)L₂(Br) OxiAdd->PdII_Halide Transmetal Transmetalation PdII_Halide->Transmetal PdII_Aryl R-Pd(II)L₂(Ar) Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Product R-Ar (3-Aryl-4-oxopiperidine) RedElim->Product Substrate R-Br (Piperidone) Substrate->OxiAdd Boronic Ar-B(OH)₂ + Base Boronic->Transmetal

The catalytic cycle of the Suzuki-Miyaura coupling.
Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative procedure adapted from established methods for α-bromo ketones and heteroaromatic bromides.[6][12]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/H₂O 4:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Add the degassed solvent mixture via syringe to achieve a concentration of ~0.1 M with respect to the starting bromide.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress using TLC or LC-MS. Reaction times typically range from 4 to 24 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Expert Insights & Optimization

The success of the Suzuki coupling is highly dependent on the careful selection of reagents and conditions.

ParameterRecommended ChoiceRationale & Causality
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄ is a reliable, general-purpose catalyst.[13] For more challenging or electron-rich arylboronic acids, Pd(dppf)Cl₂ often provides higher yields due to the electron-donating nature of the dppf ligand, which promotes the reductive elimination step.[13]
Base K₂CO₃, Cs₂CO₃, K₃PO₄A base is essential for activating the boronic acid.[10] K₂CO₃ is a mild and effective choice. For less reactive substrates, the more soluble and basic Cs₂CO₃ can accelerate the transmetalation step. Using overly strong bases like alkoxides should be approached with caution as they can promote enolization of the 4-oxo position, leading to side products.
Solvent Dioxane/H₂O, Toluene/H₂OA biphasic solvent system is common.[11] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. Dioxane and toluene are excellent organic solvents for dissolving the substrates and catalyst.

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical development.[14][15] Applying this reaction to this compound allows for the direct synthesis of 3-amino-4-oxopiperidines, which are precursors to a wide range of bioactive molecules.

Mechanistic Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination follows a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[14][15][16]

  • Oxidative Addition : Pd(0) inserts into the C-Br bond of the piperidone.

  • Amine Coordination & Deprotonation : The amine coupling partner coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex. This step is often rate-limiting.

  • Reductive Elimination : The aryl and amido groups couple to form the C-N bond of the product, regenerating the Pd(0) catalyst. A potential side reaction is β-hydride elimination, which can be suppressed by using appropriate ligands.[16]

Buchwald_Hartwig_Cycle cluster_1 Catalytic Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd PdII_Halide R-Pd(II)L₂(Br) OxiAdd->PdII_Halide AmineCoord Amine Coordination & Deprotonation PdII_Halide->AmineCoord PdII_Amido R-Pd(II)L₂(NR'R'') AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product R-NR'R'' (3-Amino-4-oxopiperidine) RedElim->Product Substrate R-Br (Piperidone) Substrate->OxiAdd Amine HNR'R'' + Base Amine->AmineCoord

The catalytic cycle of the Buchwald-Hartwig amination.
Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is based on state-of-the-art methods for C-N coupling.[17][18][19] The choice of ligand is critical for success.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.1 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, or LiHMDS, 1.5 - 2.5 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add the palladium pre-catalyst and ligand to a dry Schlenk flask.

  • Add the solvent and stir for 10-15 minutes to allow for pre-formation of the active catalyst.

  • Add the base, followed by the amine and finally the this compound.

  • Seal the flask and heat the mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Expert Insights & Optimization

The functional group tolerance of the Buchwald-Hartwig amination is broad, but success with α-bromo ketones requires careful tuning.[15]

ParameterRecommended ChoiceRationale & Causality
Catalyst/Ligand Pd₂(dba)₃ with Xantphos or BINAPThe choice of ligand is paramount. Bulky, electron-rich phosphine ligands stabilize the palladium center and accelerate the rate-limiting reductive elimination step.[20] Xantphos, with its wide bite angle, is particularly effective at preventing β-hydride elimination, a potential side reaction with α-keto substrates.[18] BINAP is a classic choice for coupling with primary amines.[14]
Base NaOtBu, LiHMDS, Cs₂CO₃A strong, non-nucleophilic base is typically required to deprotonate the amine.[14] Sodium tert-butoxide is a common choice. For substrates with base-sensitive functional groups (like the ester in the title compound), weaker bases like Cs₂CO₃ or K₃PO₄ can be effective, though they may require higher temperatures or longer reaction times.[15]
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are essential to prevent quenching of the strong base and interference with the catalytic cycle. Toluene and dioxane are standard choices.[15]

Sonogashira Coupling: Installation of Alkynyl Groups

The Sonogashira reaction is a highly efficient method for forming a C(sp²)–C(sp) bond between an organic halide and a terminal alkyne.[21][22] This reaction is invaluable for introducing a rigid, linear alkynyl linker into the 4-oxopiperidine scaffold, a common strategy in the design of enzyme inhibitors and molecular probes.

Mechanistic Rationale

The standard Sonogashira coupling employs a dual catalytic system involving both palladium and copper(I).[21]

  • Palladium Cycle : This cycle is analogous to the Suzuki and Buchwald-Hartwig reactions, involving oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by reductive elimination.

  • Copper Cycle : The terminal alkyne reacts with the Cu(I) salt in the presence of an amine base to form a copper(I) acetylide intermediate. This species is highly reactive and readily participates in the transmetalation step with the Pd(II) complex.

  • Transmetalation : The copper acetylide transfers the alkynyl group to the palladium center, regenerating the Cu(I) salt.

Recent advancements have also led to the development of copper-free Sonogashira protocols, which can be advantageous for preventing the undesirable homocoupling of alkynes (Glaser coupling) and for simplifying purification.[23]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Halide R-Pd(II)L₂(Br) Pd0->PdII_Halide Oxidative Addition (R-Br) PdII_Alkynyl R-Pd(II)L₂(C≡CR') PdII_Halide->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination (R-C≡CR') CuX Cu(I)X CuAcetylide Cu(I)-C≡CR' CuX->CuAcetylide Alkyne Activation (H-C≡CR' + Base) CuAcetylide->PdII_Halide Transmetalation CuAcetylide->CuX

The dual catalytic cycles of the Sonogashira coupling.
Protocol: General Procedure for Sonogashira Coupling

This protocol is a standard procedure that can be adapted for copper-free conditions by omitting the CuI salt.[24][25]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 - 2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Amine Base/Solvent (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Seal the flask, then evacuate and backfill with an inert gas three times.

  • Add the amine base (which often serves as the solvent) and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within 1-6 hours.

  • Once complete, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues and salts.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expert Insights & Optimization

Careful control of the reaction atmosphere and reagents is key to high yields in Sonogashira couplings.

ParameterRecommended ChoiceRationale & Causality
Catalyst System Pd(PPh₃)₂Cl₂ / CuIThis is the classic, highly reliable catalyst system.[21] The palladium catalyst facilitates the main coupling cycle, while the copper(I) co-catalyst is crucial for activating the alkyne, allowing the reaction to proceed under mild conditions.[22]
Base/Solvent Triethylamine (TEA), Diisopropylamine (DIPA)An amine base is required to neutralize the HBr formed during the reaction and to facilitate the formation of the copper acetylide.[21] Using the base as the solvent ensures a high concentration of reactants. DIPA is often preferred over TEA for more sensitive substrates.
Atmosphere Strictly Inert (Argon/N₂)Oxygen must be rigorously excluded from the reaction. The presence of O₂ can lead to oxidative homocoupling of the terminal alkyne (Glaser coupling), a major side reaction that consumes the alkyne and complicates purification.
Copper-Free Pd(PPh₃)₄ with a stronger base (e.g., Cs₂CO₃ in DMF)For substrates that are sensitive to copper or when alkyne homocoupling is a persistent issue, copper-free conditions can be employed.[23] These systems typically require a different palladium source and a stronger base to facilitate the direct reaction between the alkyne and the palladium complex, often at slightly higher temperatures.

References

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  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Palladium_Catalyzed_Cross-Coupling/25.
  • Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones - RSC Advances (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra01362g]
  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja512984g]
  • Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds - SciSpace. [URL: https://typeset.io/papers/palladium-catalyzed-cross-coupling-of-a-bromocarbonyls-and-1x9h7k9g]
  • Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone - Benchchem. [URL: https://www.benchchem.com/application-notes/suzuki-coupling-reactions-with-7-bromo-1-tetralone]
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  • Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Courses/University_of_Illinois_Springfield/UIS%3A_CHE_432_-Advanced_Organic_Chemistry(Morsch)/2.
  • Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4409943/]
  • Cross-coupling reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Cross-coupling_reaction]
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. [URL: https://www.rsc.
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  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c750b40f58863658519782]
  • The Buchwald-Hartwig Amination Reaction - YouTube. [URL: https://www.youtube.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [URL: https://www.youtube.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [URL: https://www.youtube.
  • Sonogashira coupling - Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
  • Heck Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm]
  • Sonogashira cross-coupling of 3-bromo-1,2-diones. [URL: https://doi.org/10.1016/j.tet.2014.07.086]
  • Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde - Benchchem. [URL: https://www.benchchem.com/application-notes/suzuki-coupling-reaction-of-5-bromonicotinaldehyde]
  • Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. - ResearchGate. [URL: https://www.researchgate.
  • This compound | 95629-02-0 | Benchchem. [URL: https://www.benchchem.com/product/95629-02-0]
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8950005/]
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  • 3-Bromo-4-oxo-piperidine-1-carboxylic acid ethyl ester | 95629-02-0 - J&K Scientific. [URL: https://www.jk-scientific.com/en/95629-02-0]
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6382513/]
  • Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20402480/]
  • Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/life-science/antibodies/antibody-learning-center/antibody-pro-tips/general-protocols/suzuki-miyaura-cross-coupling-reaction.html]
  • Synthesis of 3-substituted 1,4'-bipiperidine... | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-3-substituted-14-bipiperidine-1-oxo-34-dihydroisoquinoline-4-carboxamides_fig1_323485777]
  • The Suzuki Reaction - Andrew G Myers Research Group. [URL: https://myers.chemistry.harvard.
  • Sonogashira Coupling - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/19%3A_Radical_reactions/19.
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  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/14/90]
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  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6253]

Sources

experimental procedure for Favorskii rearrangement of 3-bromo-4-oxopiperidines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Favorskii Rearrangement of 3-Bromo-4-Oxopiperidines for Novel Scaffold Synthesis

Authored by: A Senior Application Scientist

Introduction: Repurposing the Piperidine Scaffold through Ring Contraction

The piperidine motif is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and natural alkaloids.[1] However, the generation of novel chemical entities often requires moving beyond common scaffolds. The Favorskii rearrangement offers a robust and elegant solution, enabling the transformation of readily available cyclic ketones into structurally diverse carboxylic acid derivatives.[2][3] Specifically, when applied to cyclic α-halo ketones like 3-bromo-4-oxopiperidines, this rearrangement facilitates a valuable ring contraction, converting the six-membered piperidine ring into a five-membered pyrrolidine or a four-membered azetidine carboxylate, depending on the substitution pattern and subsequent ring opening.[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the mechanism, execution, and critical parameters of the Favorskii rearrangement as applied to N-protected 3-bromo-4-oxopiperidines. The protocols and insights contained herein are designed to empower chemists to leverage this classic reaction for the synthesis of novel, highly functionalized heterocyclic scaffolds.

Pillar 1: The Underlying Mechanism of Transformation

The successful application of any synthetic method hinges on a solid understanding of its mechanism. The Favorskii rearrangement of an enolizable α-halo ketone, such as a 3-bromo-4-oxopiperidine, is widely accepted to proceed through a strained cyclopropanone intermediate.[4][6][7] This pathway dictates the final product and provides a framework for troubleshooting and optimization.

The Stepwise Mechanistic Pathway:

  • Enolate Formation: The reaction is initiated by a base, typically an alkoxide like sodium methoxide (NaOMe), which abstracts an acidic proton from the α'-carbon (C-5 of the piperidine ring). This is the carbon on the opposite side of the carbonyl group from the bromine atom, leading to the formation of a key enolate intermediate.[3][7][8]

  • Intramolecular Cyclization: The newly formed enolate acts as an internal nucleophile. It attacks the carbon atom bearing the bromine (C-3), displacing the bromide ion in an intramolecular SN2 reaction. This step creates a highly strained, bicyclic cyclopropanone intermediate.[4][6][9]

  • Nucleophilic Attack on the Cyclopropanone: The alkoxide nucleophile (e.g., methoxide) then attacks one of the carbonyl carbons of the strained cyclopropanone ring.[3]

  • Ring Opening for Stability: The resulting tetrahedral intermediate collapses. To relieve the immense ring strain, the cyclopropanone ring opens. This cleavage occurs in a manner that generates the more stable of the two possible carbanions.[10][11]

  • Protonation: The carbanion is rapidly quenched by a proton source, typically the solvent (e.g., methanol), to yield the final, stable ring-contracted ester product.[3]

Visualizing the Reaction Mechanism

Caption: Mechanism of the Favorskii Rearrangement on a Piperidine Ring.

Pillar 2: A Validated Experimental Protocol

This protocol outlines the procedure for the Favorskii rearrangement of N-benzyl-3-bromo-4-oxopiperidine. The principles are broadly applicable to other N-protected analogs.

Materials and Equipment:

  • Reagents: N-benzyl-3-bromo-4-oxopiperidine, Sodium metal (Na), Anhydrous Methanol (MeOH), Anhydrous Diethyl Ether (Et₂O), Saturated aqueous Ammonium Chloride (NH₄Cl), Brine, Magnesium Sulfate (MgSO₄), Silica Gel for column chromatography.

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer and stir bars, oil bath, ice/water bath, separatory funnel, rotary evaporator, inert atmosphere setup (Argon or Nitrogen manifold), cannula.

Detailed Step-by-Step Procedure:

  • Preparation of Sodium Methoxide Solution (Base):

    • Causality: Using a freshly prepared solution of sodium methoxide is crucial to ensure the absence of water and hydroxide, which can lead to side reactions and lower yields.[12][13]

    • In a flame-dried, two-neck round-bottom flask under an argon atmosphere, add anhydrous methanol (e.g., 200 mL).

    • Carefully add sodium metal (2.2 equivalents relative to the substrate) in small pieces to the methanol at 0 °C (ice bath).

    • Stir the mixture until all the sodium has completely dissolved to form a clear solution of sodium methoxide.

  • Reaction Setup and Execution:

    • In a separate flame-dried flask, dissolve the N-benzyl-3-bromo-4-oxopiperidine substrate (1.0 equivalent) in anhydrous diethyl ether (e.g., 150 mL).

    • Using a cannula, transfer the substrate solution to the freshly prepared sodium methoxide solution at 0 °C. A white slurry is expected to form.[12]

    • Remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Equip the flask with a reflux condenser and place it in a pre-heated oil bath set to 55 °C.

    • Stir the reaction mixture vigorously for 4 hours. Monitor the reaction progress by TLC if desired.[12][13]

  • Workup and Quenching:

    • Causality: The quenching step neutralizes the excess strong base, and the extractive workup isolates the organic product from inorganic salts and aqueous-soluble components.

    • After 4 hours, remove the flask from the oil bath and allow it to cool to room temperature.

    • Cool the mixture further in an ice/water bath to 0 °C.

    • Dilute the slurry with diethyl ether.

    • Carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride solution until the bubbling ceases.[12]

  • Extraction and Isolation:

    • Transfer the entire mixture to a separatory funnel.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer twice more with diethyl ether.

    • Combine all organic layers and wash with brine to remove residual water.

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[12][13]

  • Purification:

    • The crude residue is purified by flash column chromatography on silica gel to afford the desired ring-contracted product. The choice of eluent will depend on the specific product's polarity (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary

The following table summarizes typical parameters for the described protocol.

ParameterValue / DescriptionRationale / Notes
Substrate N-Benzyl-3-bromo-4-oxopiperidineA common, stable starting material.
Base Sodium Methoxide (NaOMe)An alkoxide base is used to yield the corresponding methyl ester.[10][14]
Equivalents of Base 2.2 eqEnsures complete deprotonation and drives the reaction to completion.
Solvent System Anhydrous Methanol / Diethyl EtherAnhydrous conditions are critical to prevent side reactions.[13]
Reaction Temperature 55 °C (Reflux)Provides sufficient thermal energy for the reaction without significant decomposition.[12]
Reaction Time 4 hoursTypically sufficient for complete conversion.
Typical Yield 70-85%Yields can vary based on substrate purity and reaction scale.

Pillar 3: Field-Proven Insights & Troubleshooting

Key Considerations for Success:

  • Anhydrous Conditions: The presence of water can lead to the formation of the carboxylic acid instead of the ester and promote other side reactions. Ensure all glassware is flame-dried and use anhydrous solvents.

  • Choice of Base: The nucleophilic base determines the product. Using sodium methoxide yields a methyl ester, sodium ethoxide yields an ethyl ester, and an amine base (e.g., diethylamine) would yield a diethylamide.[4][10] Hydroxide bases are generally avoided as they can lead to a mixture of products and aldol-type side reactions.[14]

  • Substrate Stability: N-protected 4-oxopiperidines are generally stable. The 3-bromo derivative should be used relatively fresh or stored under inert gas, as α-halo ketones can be sensitive.

  • Stereochemistry: The formation of the cyclopropanone intermediate requires an anti-periplanar arrangement between the developing carbanion and the C-Br bond. While often not an issue with flexible piperidine rings, severe steric hindrance could impede the reaction.[6]

Troubleshooting Common Issues:

IssuePotential CauseSuggested Solution
Low or No Yield Inactive base (hydrolyzed); Wet solvents/reagents; Insufficient temperature.Use freshly prepared NaOMe; Ensure all solvents are anhydrous; Confirm oil bath temperature.
Formation of α-methoxy ketone Direct SN2 reaction competes with rearrangement.This is a known side reaction.[14] Ensure slow addition of substrate to the base at 0°C to favor enolate formation.
Complex Product Mixture Presence of water leading to saponification; Competing elimination reactions.Rigorously exclude water. Check purity of starting material.

Visualizing the Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification prep_base 1. Prepare fresh NaOMe in anhydrous MeOH at 0°C combine 3. Add Substrate Solution to Base Solution at 0°C prep_base->combine prep_sub 2. Dissolve Substrate in anhydrous Et₂O prep_sub->combine reflux 4. Warm to RT, then Reflux at 55°C for 4h combine->reflux cool_quench 5. Cool to 0°C & Quench with sat. NH₄Cl reflux->cool_quench extract 6. Extract with Et₂O (3x) cool_quench->extract wash_dry 7. Wash with Brine, Dry over MgSO₄ extract->wash_dry concentrate 8. Filter & Concentrate (Rotovap) wash_dry->concentrate purify 9. Purify by Flash Column Chromatography concentrate->purify product Final Product purify->product

Sources

Strategic Derivatization of the C4-Keto Group in Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate: A Guide to Unlocking Chemical Diversity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Discovery Professionals

As a key intermediate in the synthesis of bioactive molecules such as the gastroprokinetic agent cisapride, Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate represents a versatile and highly valuable scaffold in medicinal chemistry.[1][2] Its rigidified piperidine core, decorated with multiple functional handles, provides an excellent starting point for the construction of compound libraries aimed at exploring structure-activity relationships (SAR).

The C4-carbonyl group, in particular, is a prime target for chemical modification. Its electrophilic nature invites a wide range of nucleophilic addition and condensation reactions, allowing for the systematic introduction of diverse functional groups. This guide provides an in-depth analysis of several key derivatization strategies, focusing on the underlying mechanisms, practical experimental protocols, and critical parameters that govern reaction outcomes. We will explore how to transform this ketone into a diverse array of amines, oximes, hydrazones, enamines, and alkenes, thereby unlocking new vectors for pharmacological optimization.

Reactivity Profile of the Piperidine Scaffold

The reactivity of the C4-keto group is modulated by several structural features:

  • Inductive Effects: The adjacent α-bromo substituent is strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Steric Hindrance: The piperidine ring exists in a dynamic equilibrium of chair conformations. The axial and equatorial positions present different steric environments, which can influence the facial selectivity of nucleophilic attack, potentially leading to diastereomeric products.[3][4] The bulky N-Boc protecting group and the C3-bromo atom contribute to this steric landscape.

  • N-Carbamate Group: The ethyl carbamate group at the N1 position influences the overall electronic properties and conformational preferences of the ring system.

Understanding these factors is crucial for predicting reaction pathways and optimizing conditions to achieve the desired chemical transformation.

Reductive Amination: Introducing Amine Functionality

Reductive amination is arguably one of the most powerful and versatile methods for converting a ketone into a primary, secondary, or tertiary amine in a single pot.[5] This transformation proceeds via the in-situ formation of an imine or iminium ion intermediate, which is then selectively reduced by a mild hydride reagent.[6][7]

Mechanistic Rationale

The reaction begins with the acid-catalyzed condensation of the ketone with an amine (primary or secondary) to form a carbinolamine intermediate. This intermediate then dehydrates to form a C=N double bond—an imine (from a primary amine) or an iminium ion (from a secondary amine). A carefully chosen reducing agent, which is unreactive towards the starting ketone but highly reactive towards the imine/iminium ion, is then used to reduce the C=N bond to the final amine product.[7][8]

Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice. NaBH₃CN is effective under slightly acidic conditions (pH ~5-6), which are optimal for iminium ion formation, but it is toxic. NaBH(OAc)₃ is a milder, non-toxic alternative that is particularly effective for less reactive ketones and amines.[8]

Workflow for Reductive Amination

cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start Dissolve Ketone (1 eq) & Amine (1.2 eq) in Solvent (e.g., DCE, MeOH) add_acid Add Acetic Acid (1.1 eq) start->add_acid add_reductant Add NaBH(OAc)₃ (1.5 eq) portion-wise add_acid->add_reductant stir Stir at Room Temperature for 4-24h add_reductant->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with sat. NaHCO₃ monitor->quench extract Extract with Organic Solvent (e.g., EtOAc) quench->extract purify Purify by Column Chromatography extract->purify

Caption: General workflow for one-pot reductive amination.

Detailed Protocol: Synthesis of Ethyl 3-bromo-4-(benzylamino)piperidine-1-carboxylate

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Glacial Acetic Acid (1.1 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DCM/DCE.

  • Add benzylamine (1.2 eq) followed by glacial acetic acid (1.1 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate pre-formation of the iminium ion.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) in portions over 15 minutes. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed (typically 4-18 hours).

  • Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.

ParameterConditionRationale / Expert Insight
Reducing Agent NaBH(OAc)₃Milder and less toxic than NaBH₃CN. Its steric bulk can sometimes improve diastereoselectivity. It does not require strict pH control.
Solvent DCE or DCMAprotic, non-coordinating solvents are preferred. Methanol or THF can also be used.
Acid Catalyst Acetic AcidFacilitates the dehydration of the carbinolamine intermediate to form the reactive iminium ion.[7]
Stoichiometry Slight excess of amine and reducing agentEnsures complete conversion of the limiting ketone substrate.

Oximation and Hydrazone Formation: Accessing C=N Scaffolds

The condensation of the ketone with hydroxylamine or hydrazine derivatives provides a direct route to stable oxime and hydrazone products, respectively. These functional groups are valuable in their own right as bioisosteres or can serve as versatile intermediates for further transformations, such as Beckmann rearrangements or reductions to amines.[9][10][11]

Mechanistic Rationale

Similar to imine formation, these reactions involve the nucleophilic attack of the nitrogen atom of hydroxylamine or hydrazine onto the electrophilic carbonyl carbon.[12][13] This is followed by proton transfer and elimination of a water molecule to generate the C=N double bond. The reaction is typically pH-dependent and is often catalyzed by a weak acid or base.[12]

Workflow for Oximation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Ketone (1 eq) in Ethanol/Pyridine add_reagents Add Hydroxylamine HCl (1.5 eq) and Base (e.g., Pyridine or NaOAc) start->add_reagents stir Stir at RT or Heat to Reflux (2-12h) add_reagents->stir monitor Monitor by TLC for product formation stir->monitor concentrate Remove solvent in vacuo monitor->concentrate add_water Add Water to precipitate product concentrate->add_water filter Filter solid, wash with cold water add_water->filter dry Dry under vacuum filter->dry

Caption: Typical workflow for the synthesis of an oxime.

Detailed Protocol: Synthesis of Ethyl 3-bromo-4-(hydroxyimino)piperidine-1-carboxylate

Materials:

  • This compound (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)

  • Sodium acetate (NaOAc) or Pyridine (2.0 eq)

  • Ethanol (95%)

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in 95% ethanol.

  • Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq). If using pyridine, it can serve as both the base and a co-solvent.

  • Stir the mixture at room temperature or gently heat to reflux (50-70 °C) for 2-12 hours. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Add cold water to the residue to precipitate the oxime product.

  • Collect the solid by vacuum filtration, wash it with a small amount of cold water, and dry it under vacuum. The product is often crystalline and may not require further purification.

ParameterConditionRationale / Expert Insight
Base Pyridine, NaOAc, NaHCO₃Neutralizes the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine nucleophile.[12]
Solvent Ethanol, MethanolProtic solvents that readily dissolve the reactants.
Temperature RT to RefluxHeating can accelerate the reaction, but room temperature is often sufficient.
Product OximesCan exist as E/Z isomers. The product ratio depends on steric and electronic factors.

Wittig Reaction: Olefination of the Carbonyl

The Wittig reaction provides an unparalleled method for converting a ketone into an alkene, forming a new carbon-carbon double bond with absolute regiochemical control.[14] This is achieved by reacting the ketone with a phosphorus ylide (a Wittig reagent).

Mechanistic Rationale

The reaction proceeds through a [2+2] cycloaddition between the ylide and the ketone to form a four-membered ring intermediate called an oxaphosphetane.[15] This intermediate then collapses, breaking the C-P and C-O bonds and forming a new C=C double bond (the alkene) and a very stable P=O double bond in triphenylphosphine oxide. The strong P=O bond formation is the thermodynamic driving force for the reaction.[14][15]

The stereochemical outcome (E vs. Z alkene) is dependent on the nature of the ylide.

  • Non-stabilized ylides (e.g., R = alkyl) typically react quickly and irreversibly to form the Z-alkene preferentially.

  • Stabilized ylides (e.g., R = ester, ketone) react more slowly and reversibly, allowing equilibration to the more thermodynamically stable E-alkene.[16]

Detailed Protocol: Synthesis of Ethyl 3-bromo-4-methylene-piperidine-1-carboxylate

This protocol uses a non-stabilized ylide to form the exocyclic methylene group.

Materials:

  • Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃ Br⁻) (1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in oil) or n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound (1.0 eq)

Procedure: Step A: Ylide Generation

  • To a flame-dried, three-neck flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.2 eq) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base (e.g., NaH or n-BuLi, 1.1 eq). If using NaH, the reaction may need to be warmed to room temperature. If using n-BuLi, maintain the low temperature. The formation of the ylide is indicated by the appearance of a characteristic deep orange/red color. Stir for 1 hour.

Step B: Wittig Reaction 4. Cool the ylide solution back to 0 °C. 5. Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution via a syringe or dropping funnel. 6. Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC. The disappearance of the orange color often indicates consumption of the ylide. 7. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. 8. Extract the mixture with ethyl acetate or diethyl ether (3x). 9. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. 10. Purify the crude product by flash column chromatography. The byproduct, triphenylphosphine oxide, can often be challenging to separate but is typically less polar than the desired alkene on silica gel.

ParameterConditionRationale / Expert Insight
Base n-BuLi, NaH, KHMDSA very strong, non-nucleophilic base is required to deprotonate the phosphonium salt (pKa ~25-35).[14]
Solvent THF, Diethyl EtherAnhydrous, aprotic solvents are essential as ylides are strong bases and are readily protonated by water or alcohols.[14]
Temperature 0 °C to RTYlide formation is often done at 0 °C or below to control reactivity. The Wittig reaction itself can proceed at room temperature.
Purification Column ChromatographySeparation from triphenylphosphine oxide is the main challenge. Using a less polar solvent system can sometimes help retain the oxide on the column.

Other Key Derivatizations: A Summary

Beyond the detailed protocols above, several other valuable transformations of the C4-keto group can be employed to generate further diversity.

DerivatizationReagents & ConditionsFunctionality IntroducedKey Considerations
Enamine Synthesis Secondary Amine (e.g., Pyrrolidine, Morpholine), TiCl₄ or Dean-Stark trapC=C-N (Enamine)Requires a secondary amine. The resulting enamine is a powerful nucleophile itself, useful for subsequent C-C bond-forming reactions (e.g., Stork enamine alkylation).[6][17]
Knoevenagel Condensation Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate), Base (e.g., Piperidine, Acetic Acid)C=C(X)Y (α,β-unsaturated system)A C-C bond-forming reaction that introduces electron-withdrawing groups, creating a Michael acceptor for further conjugate additions.[18][19][20]

Conclusion

This compound is a powerful scaffold for medicinal chemistry, and its C4-keto group is a gateway to immense structural diversity. The choice of derivatization strategy—be it reductive amination to introduce basic centers, Wittig olefination to append hydrocarbon fragments, or condensation reactions to form oximes and hydrazones—should be guided by the specific goals of the drug discovery program. By understanding the mechanisms and carefully controlling the reaction parameters outlined in this guide, researchers can effectively and efficiently generate novel libraries of piperidine-based compounds for the discovery of new therapeutic agents.

References

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large-scale production of Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Large-Scale Production of Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate

Abstract

This compound is a pivotal building block in medicinal chemistry, most notably as a key intermediate for synthesizing gastrointestinal prokinetic agents such as Cisapride.[1][2] Its synthesis on a large scale presents unique challenges, including ensuring regioselective bromination, managing hazardous reagents, and developing robust purification protocols suitable for industrial production. This document provides a comprehensive guide to the large-scale synthesis of this intermediate, detailing a validated protocol, process controls, critical safety procedures, and purification strategies. The narrative emphasizes the rationale behind methodological choices, ensuring both scientific integrity and practical applicability.

Introduction and Strategic Overview

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its conformational properties and synthetic versatility.[3][4][5][6] this compound, with its strategically placed functional groups—an electrophilic bromine atom alpha to a ketone—serves as a versatile precursor for constructing more complex molecular architectures.[7][8]

The primary industrial route involves the selective bromination of Ethyl 4-oxo-piperidine-1-carboxylate. The nitrogen of the piperidine ring is protected as an ethyl carbamate, which is crucial for deactivating the amine towards the electrophilic brominating agent and preventing undesired side reactions. This guide focuses on a process adapted from established methodologies, optimized for safety, scalability, and purity.[1][7]

The Synthetic Pathway: Mechanism and Rationale

The core of the synthesis is an electrophilic alpha-bromination of a ketone. The reaction proceeds via an enol intermediate under acidic conditions. The carbamate group ensures the stability of the piperidine ring throughout the process.

A noteworthy and efficient method involves conducting the bromination in an alcoholic solvent, such as methanol.[1][7] In this medium, the starting piperidone reversibly forms a ketal. This intermediate then undergoes bromination, followed by acidic hydrolysis during the work-up phase to regenerate the ketone, yielding the final product. This in-situ protection and deprotection sequence can enhance selectivity and simplify the reaction profile.

G SM Ethyl 4-oxo-piperidine- 1-carboxylate INT Bromoketal Intermediate SM->INT  Br₂, CH₃OH P Ethyl 3-bromo-4-oxo-piperidine- 1-carboxylate INT->P  Acidic Hydrolysis (H₃O⁺)

Caption: Synthetic pathway for this compound.

Critical Safety Protocols for Large-Scale Bromination

The use of molecular bromine (Br₂) on an industrial scale necessitates stringent safety protocols due to its high toxicity, corrosivity, and reactivity.[9][10]

Hazard Analysis:

  • Toxicity: Bromine vapor is extremely toxic upon inhalation and can cause severe respiratory damage.[9][11] Liquid bromine causes severe chemical burns on skin contact.[11]

  • Corrosivity: It is highly corrosive to most metals and tissues.

  • Reactivity: As a strong oxidizing agent, it can react violently with combustible materials.[11][12]

Engineering and Personal Protective Controls:

  • Containment: All operations must be performed in a closed-system, such as a glass-lined steel reactor, located in a well-ventilated area with a dedicated vapor scrubbing system.[11][12] Materials of construction must be highly corrosion-resistant (e.g., borosilicate glass, PVDF).[12]

  • Emergency Preparedness: A dump tank containing a neutralizing agent (e.g., sodium thiosulfate solution) must be readily available for emergency quenching.[12] Bromine leak detectors and alarms should be installed.[12]

  • Personal Protective Equipment (PPE): Personnel must wear comprehensive PPE, including a full-face respirator with an appropriate cartridge or a supplied-air hood, chemical-resistant gloves, boots, and a full chemical-resistant suit.[11][12]

Detailed Application Protocol: 50 L Scale

This protocol describes the synthesis starting from 5 kg of Ethyl 4-oxo-piperidine-1-carboxylate.

Materials and Equipment
  • Reactor: 100 L glass-lined reactor with overhead stirrer, temperature probe, and nitrogen inlet.

  • Addition Vessel: 10 L calibrated glass vessel for bromine addition.

  • Reagents:

    • Ethyl 4-oxo-piperidine-1-carboxylate: 5.00 kg

    • Methanol (anhydrous): 25 L

    • Bromine: 4.88 kg (1.53 L)

    • 10% (w/v) aqueous Sodium Thiosulfate solution: ~15 L

    • Dichloromethane (DCM): 50 L

    • 2M Hydrochloric Acid: 10 L

    • Saturated Sodium Bicarbonate solution

    • Brine solution

    • Anhydrous Sodium Sulfate

Tabulated Reaction Parameters
ParameterValueRationale
Starting Material 5.00 kg (29.2 mol)Ethyl 4-oxo-piperidine-1-carboxylate
Solvent 25 L MethanolActs as solvent and reactant to form the ketal intermediate.[1][7]
Brominating Agent 4.88 kg (30.5 mol, 1.05 eq)Slight excess ensures complete conversion of the starting material.
Reaction Temperature 0-5 °CControls the exothermic reaction and minimizes side-product formation.
Addition Time 2-3 hoursSlow addition is critical for temperature management and safety.
Reaction Time 4-6 hours (post-addition)Monitored by HPLC until starting material is consumed.
Step-by-Step Synthesis Protocol
  • Reactor Charging: Charge the 100 L reactor with Ethyl 4-oxo-piperidine-1-carboxylate (5.00 kg) and methanol (25 L).

  • Cooling: Start agitation and cool the reactor contents to 0-5 °C.

  • Bromine Addition: Slowly add bromine (4.88 kg) to the reaction mixture over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Maintain the reaction at 0-5 °C for an additional 4-6 hours after the addition is complete. Monitor the reaction progress by taking aliquots for HPLC analysis until <1% of the starting material remains.

  • Quenching: Slowly add 10% aqueous sodium thiosulfate solution to the reactor until the reddish-brown color of bromine disappears, indicating complete quenching.

  • Acidic Hydrolysis & Extraction:

    • Add 2M Hydrochloric Acid (10 L) to the reactor and stir for 1 hour at room temperature to hydrolyze the bromoketal intermediate.[1]

    • Transfer the mixture to a separation vessel. Add Dichloromethane (25 L) and separate the layers.

    • Extract the aqueous layer again with Dichloromethane (25 L).

  • Washing and Drying:

    • Combine the organic layers.

    • Wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a yellowish oil or solid.

Large-Scale Purification and Quality Control

Purification is a critical step to meet the stringent purity requirements for pharmaceutical intermediates.[13][14] For this compound, crystallization is the preferred method at scale.[14][15]

Protocol for Crystallization
  • Solvent Selection: Based on lab-scale trials, a solvent system like isopropanol/water or ethyl acetate/hexane is effective.

  • Dissolution: Transfer the crude product to a clean, appropriately sized reactor. Add the primary solvent (e.g., isopropanol) and heat gently until all the solid dissolves.

  • Crystallization: Slowly add the anti-solvent (e.g., water) until persistent turbidity is observed. Cool the mixture slowly to 0-5 °C over several hours to promote the formation of large, pure crystals.

  • Isolation: Isolate the crystalline product by filtration or centrifugation.

  • Drying: Wash the filter cake with a small amount of cold solvent and dry the product under vacuum at a controlled temperature (<40 °C) to a constant weight.

Quality Control and Typical Results

AnalysisSpecificationTypical Result
Appearance Yellowish liquid or solidOff-white to pale yellow solid
Yield (Crude) -~85-90%
Yield (Purified) >75%~80%
Purity (HPLC) ≥98.0%>99.0%[7]
Identity (¹H NMR, MS) Conforms to structureConforms

graph TD {
A[Start: Reactor Setup] --> B{Charge Reagents};
B --> C{Cool to0-5 °C};
C --> D[Slow Addition of Bromine];
D --> E{Reaction Monitoring via HPLC};
E --> F[Quench Excess Bromine];
F --> G[Acidic Hydrolysis];
G --> H[Solvent Extraction];
H --> I[Wash & Dry Organic Layer];
I --> J[Solvent Evaporation];
J --> K[Crude Product];
K --> L{Crystallization};
L --> M[Filtration & Drying];
M --> N[Final Product];
N --> O(QC Analysis: HPLC, NMR);
subgraph Synthesis
    A; B; C; D; E; F; G; H; I; J;
end

subgraph Purification & QC
    K; L; M; N; O;
end

}

Caption: Experimental workflow for synthesis and purification.

Conclusion

This application note provides a robust and scalable process for the production of this compound. By implementing rigorous process controls, adhering to strict safety protocols for handling bromine, and employing an optimized crystallization procedure, it is possible to consistently produce this key pharmaceutical intermediate with high yield and purity. The detailed rationale and step-by-step protocols serve as a reliable guide for researchers and professionals in drug development and manufacturing.

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Application Note: Strategic Synthesis of Substituted 4-Aminopiperidines from Bromo-Ketone Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-aminopiperidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique three-dimensional structure and the presence of a basic nitrogen atom make it an invaluable component in the design of drugs targeting a wide range of biological systems, including analgesics, antidepressants, and kinase inhibitors.[2][3][4] Consequently, the development of efficient and versatile synthetic routes to access structurally diverse 4-aminopiperidines is of paramount importance to researchers in drug discovery and development.

Traditional synthetic approaches often rely on the functionalization of pre-existing piperidine rings, such as the reductive amination of 4-piperidones.[5][6] While effective, these methods can be limited by the commercial availability of suitably substituted starting materials. This application note details a robust and highly adaptable multi-step strategy for the synthesis of substituted 4-aminopiperidines commencing from simple, acyclic bromo-ketone precursors. This pathway leverages a powerful sequence of an aza-Michael addition followed by an intramolecular N-alkylation to construct a key 4-piperidone intermediate, which is subsequently converted to the target 4-aminopiperidine. This approach offers significant flexibility, allowing for the introduction of diverse substituents at multiple positions on the piperidine ring.

Core Synthetic Strategy: A Tandem Aza-Michael/Intramolecular Alkylation Approach

The cornerstone of this synthetic route is the construction of a substituted 4-piperidone ring from an acyclic α,β-unsaturated ketone bearing a terminal alkyl bromide. This is achieved through a two-step, one-pot sequence that forms two new carbon-nitrogen bonds to build the heterocyclic core.

  • Aza-Michael Addition: A primary amine (R¹-NH₂) is reacted with a bromo-alkenyl ketone precursor. The amine undergoes a conjugate 1,4-addition (aza-Michael reaction) to the electron-deficient olefin. This step is highly efficient for forming a β-amino ketone intermediate.[7][8]

  • Intramolecular N-Alkylation: The secondary amine formed in the first step then acts as an internal nucleophile, displacing the terminal bromide via an intramolecular Sₙ2 reaction to form the six-membered piperidine ring.[9] This cyclization step yields a versatile N-substituted-4-piperidone intermediate.

  • Reductive Amination: The resulting 4-piperidone is then subjected to reductive amination with a second amine (R²R³-NH) to install the desired 4-amino functionality, yielding the final product.[10]

This strategic sequence provides three key points for diversification: the choice of the initial primary amine (R¹), the structure of the bromo-ketone backbone, and the choice of the final amine (R²R³) for the reductive amination step.

Mechanistic Insights & Rationale

The success of this synthetic pathway hinges on the controlled execution of each reaction step.

  • Aza-Michael Addition Causality: The use of α,β-unsaturated ketones as Michael acceptors is a well-established method for C-N bond formation.[8] The reaction is often self-catalyzing but can be promoted by mild bases or acids. The choice of a primary amine is crucial as it leads to a secondary amine intermediate, which is poised for the subsequent intramolecular cyclization. Aromatic amines and aliphatic amines can serve as effective nucleophiles in this transformation.[11]

  • Intramolecular Cyclization Control: The intramolecular N-alkylation is a kinetically favored process for forming 5- and 6-membered rings.[12] The reaction proceeds readily once the nucleophilic secondary amine and the electrophilic alkyl bromide are correctly positioned by the aza-Michael addition. The use of a non-protic solvent such as DMF or acetonitrile and a mild, non-nucleophilic base like potassium carbonate can facilitate this step by neutralizing the HBr generated, preventing the protonation of the amine.[9]

  • Selective Reduction in Amination: The final reductive amination step is critical. The reaction first involves the formation of an iminium ion intermediate between the 4-piperidone and the incoming amine.[6] This intermediate is then reduced. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[10][13] Its mild nature and steric bulk allow it to selectively reduce the iminium ion much faster than the starting ketone, permitting a convenient one-pot procedure where the ketone, amine, and reducing agent are all present.[10][14] This selectivity prevents the formation of 4-hydroxypiperidine as a byproduct.

Visualizing the Synthetic Pathway

The overall workflow and the core mechanism for the formation of the 4-piperidone intermediate are depicted below.

G cluster_0 Overall Synthetic Workflow Start Bromo-Ketone Precursor (e.g., 6-Bromo-hex-1-en-3-one) Step1 Aza-Michael Addition (Primary Amine R¹-NH₂) Start->Step1 Intermediate1 β-Amino Bromo-Ketone (Acyclic Intermediate) Step1->Intermediate1 Step2 Intramolecular N-Alkylation Intermediate1->Step2 Intermediate2 N-Substituted-4-Piperidone Step2->Intermediate2 Step3 Reductive Amination (Amine R²R³-NH, NaBH(OAc)₃) Intermediate2->Step3 End Substituted 4-Aminopiperidine (Final Product) Step3->End

Caption: High-level workflow for the synthesis of 4-aminopiperidines.

G cluster_1 Mechanism: 4-Piperidone Formation start_materials Bromo-Alkenyl Ketone + R¹-NH₂ aza_michael 1. Aza-Michael Addition (Conjugate 1,4-Addition) start_materials->aza_michael Nucleophilic attack intermediate Acyclic β-Amino Ketone Intermediate aza_michael->intermediate cyclization 2. Intramolecular N-Alkylation (SN2 Cyclization) intermediate->cyclization Ring closure product N-R¹-4-Piperidone cyclization->product

Caption: Key mechanistic steps for constructing the 4-piperidone core.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative N,N'-disubstituted-4-aminopiperidine.

Protocol 1: Synthesis of 1-Benzyl-4-piperidone via Tandem Aza-Michael/N-Alkylation

This protocol describes the formation of the key 4-piperidone intermediate.

Materials:

  • 6-Bromo-hex-1-en-3-one (1.0 eq)

  • Benzylamine (1.05 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 6-bromo-hex-1-en-3-one (1.0 eq) and anhydrous acetonitrile.

  • Add benzylamine (1.05 eq) to the solution and stir at room temperature for 2 hours to facilitate the initial aza-Michael addition. Monitor the consumption of the starting ketone by TLC.

  • Add anhydrous potassium carbonate (1.5 eq) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to 80 °C with vigorous stirring.

  • Maintain the reaction at reflux for 12-16 hours, monitoring the formation of the cyclized product by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Work-up and Purification:

  • Dissolve the crude residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude oil by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure 1-benzyl-4-piperidone.

Protocol 2: Synthesis of 4-(Anilino)-1-benzylpiperidine via Reductive Amination

This protocol details the conversion of the 4-piperidone intermediate to the final 4-aminopiperidine product.[6][10]

Materials:

  • 1-Benzyl-4-piperidone (1.0 eq)

  • Aniline (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (catalytic, ~0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 1-benzyl-4-piperidone (1.0 eq), 1,2-dichloroethane, aniline (1.1 eq), and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes. The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the 4-piperidone starting material is consumed.

  • Upon completion, quench the reaction by the slow and careful addition of a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.

Work-up and Purification:

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes with 1% triethylamine) to afford the pure 4-(anilino)-1-benzylpiperidine.

Data Summary Table

The following table outlines expected outcomes for the reductive amination of 1-benzyl-4-piperidone with various amines, demonstrating the versatility of the final step.

EntryAmine Substrate (R²R³-NH)Reducing AgentSolventTypical Yield (%)
1AnilineNaBH(OAc)₃DCE80-90
2MorpholineNaBH(OAc)₃DCE85-95
3BenzylamineNaBH(OAc)₃THF75-85
4Ammonia (as NH₄OAc)NaBH₃CNMeOH60-70

Yields are representative and may vary based on specific reaction conditions and scale.[5][10]

Conclusion

The synthetic strategy outlined in this application note, based on a tandem aza-Michael addition and intramolecular N-alkylation of a bromo-ketone precursor, represents a powerful and flexible method for accessing substituted 4-piperidone intermediates. The subsequent reductive amination of these intermediates provides a direct and efficient route to a diverse array of substituted 4-aminopiperidines. This approach is well-suited for library synthesis in drug discovery campaigns, offering multiple points of diversification to explore structure-activity relationships (SAR) and optimize lead compounds. The use of mild and selective reagents like sodium triacetoxyborohydride ensures broad functional group tolerance, making this a valuable tool for the modern medicinal chemist.

References

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2012). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Organic Reactions. John Wiley & Sons, Inc.
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  • Organic Chemistry Portal. (n.d.).
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  • Hive Novel Discourse. (n.d.).
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  • Chem-Impex. (n.d.). 4-Aminopiperidine.
  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
  • Matassini, C., Clemente, F., & Goti, A. (2016). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2017(2), 173-201.
  • Sharma, P., Kumar, A., & Singh, B. (2015). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 11, 2556–2602.
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  • ResearchGate. (2017).
  • Li, Z., et al. (2009). Green and efficient aza-Michael additions of aromatic amines to α,β-unsaturated ketones catalyzed by DBU based task-specific ionic liquids. Arkivoc, 2009(11), 288-298.
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  • Pérez-Rodríguez, M., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(9), 1105–1116.

Sources

Application Notes and Protocols for the Synthesis of Scaffolds in Neurological Disorder Treatments

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The development of effective therapeutics for neurological disorders represents a formidable challenge in medicinal chemistry, primarily due to the intricate nature of the central nervous system (CNS) and the restrictive blood-brain barrier (BBB). A promising strategy in CNS drug discovery is the design and synthesis of novel molecular scaffolds that can modulate key pathological targets. This guide provides a comprehensive overview of the synthesis, characterization, and evaluation of privileged scaffolds for the treatment of neurological conditions such as Alzheimer's disease, Parkinson's disease, and epilepsy. Detailed, field-proven protocols for the synthesis of key heterocyclic scaffolds, including pyrazoles and quinolines, are presented. Furthermore, this document outlines step-by-step methodologies for critical in vitro assays to assess the therapeutic potential of these synthesized compounds, including enzyme inhibition and neuroprotection assays.

Introduction: The Role of Privileged Scaffolds in CNS Drug Discovery

Neurological disorders are characterized by the progressive loss of structure or function of neurons. The therapeutic landscape is complex, with a significant need for novel chemical entities that can effectively cross the blood-brain barrier and interact with specific targets within the CNS.[1][2] The concept of "privileged structures" has emerged as a powerful approach in medicinal chemistry.[3][4][5][6] These are molecular frameworks capable of binding to multiple biological targets with high affinity, serving as versatile templates for drug discovery.[3][4]

Heterocyclic compounds are a cornerstone of privileged scaffolds in neuropharmacology due to their structural diversity and ability to engage in various biological interactions.[7][8] Scaffolds such as pyrazoles, quinolines, and benzodiazepines are frequently found in clinically approved drugs for neurological disorders.[9][10][11] Their rigid yet tunable structures allow for the precise positioning of functional groups to optimize potency, selectivity, and pharmacokinetic properties, including BBB permeability.[2][5]

This guide will delve into the practical aspects of synthesizing and evaluating these critical scaffolds, providing researchers with the necessary tools to accelerate their drug discovery programs.

Synthesis of Privileged Scaffolds for Neurological Applications

The synthesis of diverse and lead-like molecular scaffolds is a critical first step in any CNS drug discovery program.[1] The following sections provide detailed protocols for the synthesis of two prominent classes of heterocyclic scaffolds: pyrazoles and quinolines.

Protocol: Synthesis of Pyrazole Scaffolds

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Their derivatives have shown significant potential in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[8][9][12][13][14][15] A common and versatile method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[12]

Objective: To synthesize a 3,5-disubstituted pyrazole scaffold.

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Hydrazine hydrate or a substituted hydrazine

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Developing chamber and appropriate solvent system (e.g., ethyl acetate/hexane)

  • UV lamp for visualization

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (10 mmol) in absolute ethanol (30 mL).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (10 mmol) dropwise at room temperature.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) for 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. Take aliquots of the reaction mixture and spot them on a TLC plate alongside the starting materials. Develop the plate in an appropriate solvent system and visualize under a UV lamp. The reaction is complete when the starting material spot has disappeared and a new, more polar product spot is prominent.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated reaction mixture into ice-cold water (100 mL) with stirring. A solid precipitate of the crude pyrazole product should form.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrazole scaffold.

  • Characterization: Confirm the structure and purity of the synthesized pyrazole using analytical techniques such as NMR (¹H and ¹³C) and mass spectrometry.[16][17][18][19][20]

Protocol: Synthesis of Quinoline Scaffolds

Quinoline and its derivatives are another class of privileged heterocyclic scaffolds with a wide range of pharmacological activities, including neuroprotective effects.[10] The Friedländer synthesis is a classical and effective method for preparing quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][3]

Objective: To synthesize a substituted quinoline scaffold via the Friedländer annulation.

Materials:

  • 2-Aminobenzophenone

  • Acetophenone

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • TLC plates and developing chamber

  • Rotary evaporator

  • Column chromatography setup (silica gel) and appropriate eluent

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-aminobenzophenone (10 mmol) and acetophenone (12 mmol) in 95% ethanol (40 mL).

  • Base Addition: Add powdered potassium hydroxide (20 mmol) to the mixture.

  • Reflux: Heat the reaction mixture to reflux with stirring for 6-8 hours.

  • Reaction Monitoring: Monitor the reaction progress using TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice (100 g).

  • Neutralization: Neutralize the mixture with dilute hydrochloric acid (HCl) until a precipitate forms.

  • Isolation: Collect the crude product by vacuum filtration and wash thoroughly with water.

  • Purification: Purify the crude solid by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane) to yield the pure quinoline derivative.[21][22][23][24][25]

  • Characterization: Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.[16][17][18][19][20]

In Vitro Evaluation of Synthesized Scaffolds

Once synthesized and purified, the novel scaffolds must be evaluated for their biological activity. The following protocols describe key assays for assessing their potential as treatments for neurological disorders.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay

Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease.[10] This protocol is based on the colorimetric Ellman's method.[10][26]

Objective: To determine the in vitro inhibitory activity of a test compound against AChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a fresh stock solution of ATCI in deionized water.

    • Prepare serial dilutions of the test compound in phosphate buffer from a DMSO stock. Ensure the final DMSO concentration in the assay is below 1%.

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL phosphate buffer

    • Negative Control (100% activity): 125 µL phosphate buffer + 25 µL AChE solution

    • Test Wells: 100 µL phosphate buffer + 25 µL test compound dilution + 25 µL AChE solution

  • Pre-incubation: Add 50 µL of DTNB solution to all wells. Pre-incubate the plate at 37°C for 15 minutes.[27]

  • Reaction Initiation: Add 25 µL of the ATCI substrate solution to all wells to start the reaction.[26]

  • Measurement: Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes, taking readings every minute.[26]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] x 100

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol: Glycogen Synthase Kinase 3β (GSK-3β) Inhibition Assay

GSK-3β is a key kinase implicated in the pathology of several neurodegenerative diseases, including Alzheimer's disease.[9][28][29][30]

Objective: To determine the in vitro inhibitory activity of a test compound against GSK-3β.

Materials:

  • Recombinant human GSK-3β enzyme

  • Kinase assay buffer

  • GSK substrate peptide

  • ATP

  • Test compound in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well or 384-well white plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in kinase assay buffer with a constant final DMSO concentration (e.g., 1%).

    • Prepare the GSK-3β enzyme dilution in kinase assay buffer.

    • Prepare the substrate/ATP mixture in kinase assay buffer.

  • Assay Setup (in a 384-well plate, 10 µL final volume):

    • Add 2.5 µL of the test compound dilution or vehicle control to the appropriate wells.

    • Add 5 µL of the diluted GSK-3β enzyme to each well (except "no enzyme" controls).[9]

    • Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to all wells.[9]

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.[9]

  • Signal Detection (using ADP-Glo™):

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.[9][28]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature.[9][28]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.[9]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value as described for the AChE assay.

Protocol: Neuroprotection Assay in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study the neuroprotective effects of compounds against various neurotoxins.[4][31][32][33][34]

Objective: To evaluate the ability of a test compound to protect neuronal cells from neurotoxin-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)

  • Retinoic acid and BDNF for differentiation (optional)

  • Neurotoxin (e.g., H₂O₂, MPP⁺, or Aβ oligomers)

  • Test compound in DMSO

  • 96-well cell culture plates

  • MTT or other cell viability assay reagent

  • Microplate reader

Procedure:

  • Cell Culture and Seeding: Culture SH-SY5Y cells in complete medium. For some applications, differentiation into a more mature neuronal phenotype can be induced by treatment with retinoic acid and/or BDNF.[4] Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 2-4 hours.[4]

  • Neurotoxin Exposure: Introduce the neurotoxin to the culture medium to induce cell death.[4]

  • Incubation: Co-incubate the cells with the test compound and neurotoxin for 24-48 hours.

  • Cell Viability Assessment: Measure cell viability using a standard assay such as the MTT assay. This involves incubating the cells with MTT reagent, which is converted to a colored formazan product by viable cells. The absorbance of the dissolved formazan is proportional to the number of living cells.

  • Data Analysis:

    • Normalize the absorbance readings to the untreated control (100% viability).

    • Plot the percentage of cell viability against the concentration of the test compound to determine its neuroprotective effect.

Data Presentation and Interpretation

Quantitative data from the biological assays should be summarized in clearly structured tables for easy comparison of the activity of different synthesized compounds.

Table 1: In Vitro Biological Activity of Synthesized Scaffolds

Compound IDScaffold TypeAChE IC₅₀ (µM)GSK-3β IC₅₀ (µM)Neuroprotection (EC₅₀, µM vs. H₂O₂)
SC-01 Pyrazole12.55.28.7
SC-02 Pyrazole8.32.14.5
QN-01 Quinoline25.115.8>50
QN-02 Quinoline18.99.722.4
Donepezil Positive Control0.01N/AN/A
SB-216763 Positive ControlN/A0.03N/A

Visualization of Key Concepts

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

G cluster_synthesis Scaffold Synthesis Workflow cluster_evaluation Biological Evaluation Workflow Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Reagents, Catalyst Work-up & Isolation Work-up & Isolation Reaction->Work-up & Isolation Quenching, Extraction Purification Purification Work-up & Isolation->Purification Chromatography, Recrystallization Characterization Characterization Purification->Characterization NMR, MS Pure Scaffold Pure Scaffold Characterization->Pure Scaffold In Vitro Assays In Vitro Assays Pure Scaffold->In Vitro Assays Enzyme Inhibition, Cell-Based Data Analysis Data Analysis In Vitro Assays->Data Analysis IC50/EC50 Determination SAR Studies SAR Studies Data Analysis->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization Lead Optimization->Starting Materials Iterative Design G Neurotoxin Neurotoxin Oxidative Stress\nMitochondrial Dysfunction Oxidative Stress Mitochondrial Dysfunction Neurotoxin->Oxidative Stress\nMitochondrial Dysfunction Test Compound Test Compound Neuroprotective Pathways Neuroprotective Pathways Test Compound->Neuroprotective Pathways Apoptotic Pathways Apoptotic Pathways Oxidative Stress\nMitochondrial Dysfunction->Apoptotic Pathways Neuronal Cell Death Neuronal Cell Death Apoptotic Pathways->Neuronal Cell Death Neuroprotective Pathways->Oxidative Stress\nMitochondrial Dysfunction Inhibits Neuroprotective Pathways->Apoptotic Pathways Inhibits

Caption: Mechanism of action for a neuroprotective compound.

Conclusion and Future Directions

The synthesis and evaluation of novel molecular scaffolds are pivotal for the advancement of treatments for neurological disorders. The protocols and methodologies outlined in this guide provide a robust framework for researchers to design, synthesize, and validate new chemical entities with therapeutic potential. Future efforts should focus on the development of multi-target-directed ligands, leveraging the concept of privileged structures to address the complex polypharmacology of neurological diseases. Furthermore, the integration of computational drug design and advanced in vitro models, such as organ-on-a-chip systems, will be instrumental in enhancing the predictive power of preclinical studies and accelerating the translation of promising scaffolds into clinical candidates.

References

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  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]

  • Synthesis of Quinoline and derivatives. [Link]

  • Preparation and Properties of Quinoline. [Link]

  • Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery. White Rose Research Online. [Link]

  • GSK3β Kinase Assay Kit. BPS Bioscience. [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020). Semantic Scholar. [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020). PubMed. [Link]

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  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. [Link]

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  • Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. [Link]

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Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals across various therapeutic areas, including analgesics, antipsychotics, and antihistamines.[1][2] The functionalization of the piperidine ring allows for the precise tuning of pharmacological properties, making the development of novel synthetic methodologies for substituted piperidines a critical endeavor in drug discovery.[3][4] Among the versatile building blocks for this purpose, Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate stands out as a highly valuable precursor. Its bifunctional nature, possessing both an electrophilic α-bromo ketone and a modifiable piperidine nitrogen, opens avenues for a diverse array of chemical transformations, leading to the construction of complex, fused heterocyclic systems.[5][6]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation of novel heterocyclic compounds utilizing this compound. We will delve into the mechanistic underpinnings of key reactions, provide field-proven protocols, and offer insights into the causality behind experimental choices, ensuring both scientific rigor and practical applicability.

Strategic Approaches to Heterocycle Synthesis

The reactivity of this compound is dominated by the α-bromo ketone moiety. This functional group is highly susceptible to nucleophilic attack, serving as a linchpin for various cyclization strategies. The adjacent carbonyl group enhances the electrophilicity of the carbon bearing the bromine atom, facilitating nucleophilic substitution reactions.[7][8] Our exploration will focus on two powerful and widely applicable synthetic transformations: the Hantzsch thiazole synthesis and the Gewald aminothiophene synthesis.

dot

Hantzsch_Thiazole_Synthesis_Mechanism A Ethyl 3-bromo-4-oxo- piperidine-1-carboxylate + Thioamide B Nucleophilic Attack (SN2) A->B C Intermediate B->C D Cyclization C->D E Dehydration D->E F Fused Thiazolo[4,5-c]piperidine E->F

Caption: Workflow for the Hantzsch thiazole synthesis.

Detailed Experimental Protocol

Protocol 1: Synthesis of Ethyl 2-methyl-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylate

Materials:

  • This compound (1.0 eq)

  • Thioacetamide (1.1 eq)

  • Ethanol (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound in anhydrous ethanol, add thioacetamide.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC). The choice of refluxing in ethanol provides sufficient thermal energy to overcome the activation barrier for both the initial SN2 reaction and the subsequent cyclization and dehydration steps.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. This step is crucial to quench any unreacted acid and facilitate the extraction of the product.

  • Extract the product with dichloromethane (3 x 50 mL). The use of a separatory funnel is recommended for efficient phase separation.

  • Combine the organic layers and dry over anhydrous magnesium sulfate. MgSO₄ is an effective drying agent for chlorinated solvents.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired fused thiazole.

Data Presentation
CompoundR-group on ThioamideReaction Time (h)Yield (%)
1a Methyl585
1b Phenyl678
1c Amino492

Note: The electron-donating nature of the amino group in thiourea (for compound 1c) increases the nucleophilicity of the sulfur atom, leading to a faster reaction rate.

II. Synthesis of Fused Thieno[2,3-c]piperidines via Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful multi-component reaction for the synthesis of 2-aminothiophenes. [9][10]It involves the condensation of a ketone, an activated nitrile, and elemental sulfur in the presence of a base. [11][12]By employing this compound, we can construct novel fused thieno[2,3-c]piperidine derivatives. Although the classical Gewald reaction utilizes a ketone, the α-bromo ketone can also be effectively employed in a modified procedure.

Mechanistic Rationale

The reaction mechanism is believed to commence with a Knoevenagel condensation between the piperidone carbonyl and the active methylene compound (e.g., malononitrile or ethyl cyanoacetate), catalyzed by a base. [10][11]The resulting α,β-unsaturated nitrile then reacts with elemental sulfur. The sulfur adds to the β-carbon, and the resulting intermediate undergoes cyclization and tautomerization to form the 2-aminothiophene ring. The use of a base like morpholine or piperidine is critical as it acts as a catalyst for both the Knoevenagel condensation and the subsequent cyclization. [12]

dot

Gewald_Aminothiophene_Synthesis_Workflow cluster_0 Reaction Initiation cluster_1 Thiophene Ring Formation A Ethyl 3-bromo-4-oxo- piperidine-1-carboxylate D Knoevenagel Condensation A->D B Activated Nitrile B->D C Base (e.g., Morpholine) C->D E α,β-Unsaturated Nitrile Intermediate D->E G Cyclization & Tautomerization E->G F Elemental Sulfur F->G H Fused Thieno[2,3-c]piperidine G->H

Caption: Stepwise process of the Gewald aminothiophene synthesis.

Detailed Experimental Protocol

Protocol 2: Synthesis of Ethyl 2-amino-3-cyano-6,7-dihydro-4H-thieno[2,3-c]pyridine-5-carboxylate

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Elemental Sulfur (1.1 eq)

  • Morpholine (catalytic amount)

  • Ethanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask, combine this compound, malononitrile, and elemental sulfur in ethanol.

  • Add a catalytic amount of morpholine to the mixture. The basicity of morpholine is optimal for promoting the initial condensation without causing significant side reactions.

  • Heat the reaction mixture to reflux for 8-12 hours. The progress of the reaction should be monitored by TLC.

  • After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold diethyl ether to remove any unreacted sulfur and other impurities.

  • The crude product can be further purified by recrystallization from ethanol to yield the pure fused thieno[2,3-c]piperidine.

Data Presentation
CompoundActivated NitrileReaction Time (h)Yield (%)
2a Malononitrile1075
2b Ethyl Cyanoacetate1268
2c Cyanoacetamide882

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a wide range of novel heterocyclic compounds. The protocols detailed in this application note for the Hantzsch thiazole synthesis and the Gewald aminothiophene synthesis provide robust and efficient methods for the construction of fused thiazolo[4,5-c]piperidines and thieno[2,3-c]piperidines, respectively. These scaffolds are of significant interest in medicinal chemistry and drug discovery. The provided mechanistic insights and detailed experimental procedures are intended to empower researchers to explore the rich chemistry of this building block and to develop new therapeutic agents.

References

  • Kaur, G., Devi, M., Kumari, A., Devi, R., & Banerjee, B. (2018). One-Pot Pseudo Five Component Synthesis of Biologically Relevant 1,2,6-Triaryl-4-arylamino-piperidine-3-ene-3-carboxylates. Progress in Heterocyclic Chemistry, 30, 13–41.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Joucla, L., & Dondoni, A. (2010). Thiazole-based peptidomimetics. Chemical Reviews, 110(6), 3485-3529.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [1]5. Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859.

  • Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2015). Piperidine and Pyridine Analogues: A Review on Their Biological Significance. Journal of Chemistry, 2015, 1–18.
  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94–100.
  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). The Gewald Reaction. Journal of Heterocyclic Chemistry, 36(2), 333–345.
  • Hassan, S. Y. (2013). The Hantzsch Thiazole Synthesis: A Review. Mini-Reviews in Organic Chemistry, 10(2), 176–191.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the purification of this key synthetic intermediate. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure the integrity and success of your experimental work.

I. Understanding the Chemistry: Synthesis and Impurity Profile

The common synthetic route to this compound involves the α-bromination of Ethyl 4-oxo-piperidine-1-carboxylate. This reaction, while effective, can generate a variety of impurities that must be removed to obtain a product of high purity suitable for downstream applications.

Typical Impurities Encountered:

  • Unreacted Starting Material: Incomplete bromination can leave residual Ethyl 4-oxo-piperidine-1-carboxylate.

  • Dibrominated Byproducts: Over-bromination can lead to the formation of dibrominated piperidone species.

  • Succinimide: If N-Bromosuccinimide (NBS) is used as the brominating agent, succinimide is a common byproduct.

  • Degradation Products: The α-bromo ketone functionality can be susceptible to degradation, especially in the presence of moisture or base.[1]

The purification strategy must be robust enough to separate the desired monobrominated product from these structurally similar impurities.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of crude this compound in a question-and-answer format.

Question 1: After column chromatography, my product still shows multiple spots on the TLC plate. What went wrong?

Answer: This is a common issue that can arise from several factors related to your chromatography technique.

  • Inappropriate Solvent System: The polarity of your eluent may not be optimal for separating the target compound from impurities. If the spots are very close together, a less polar solvent system or a shallower gradient is needed.

  • Column Overloading: Loading too much crude material onto the column can lead to poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Improper Column Packing: Air bubbles or channels in the silica gel bed can cause streaking and inefficient separation. Ensure your column is packed uniformly.

  • Co-eluting Impurities: Some impurities may have very similar polarities to your product, making separation by standard chromatography challenging.

Solution Pathway:

  • Optimize TLC: Before running a column, meticulously optimize the solvent system using TLC. The ideal system should give your product an Rf value of 0.2-0.4 and show clear separation from all major impurities.

  • Run a Gradient Elution: Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. This will help to first elute non-polar impurities, followed by your product, and finally, more polar impurities.

  • Check for Column Integrity: Ensure your column is packed correctly and that the silica bed is not disturbed during loading or elution.

  • Consider an Alternative Purification Method: If co-elution is suspected, a secondary purification step like recrystallization may be necessary.

Question 2: My purified product is a yellow or brown oil, but the literature reports a white or light yellow solid. Why is this, and how can I fix it?

Answer: A colored product often indicates the presence of persistent impurities or degradation.

  • Residual Bromine: Traces of bromine from the reaction can impart a yellow or brownish color.

  • Chromatography Artifacts: Highly polar impurities may not have eluted from the column and could be slowly bleeding out, contaminating the later fractions of your product.

  • Product Degradation: As an α-bromo ketone, your product may be unstable and could be degrading during purification or upon standing.

Solutions:

  • Aqueous Wash: Before chromatography, an aqueous wash of the crude product with a mild reducing agent like sodium bisulfite can help to quench any residual bromine.

  • Thorough Elution: After your product has eluted from the column, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a methanol/dichloromethane mixture) to remove any strongly adsorbed impurities.

  • Recrystallization: If you have an oil that should be a solid, try to induce crystallization by dissolving the oil in a minimum amount of a hot solvent and then cooling it slowly. Seeding with a small crystal of pure product can also be effective.

  • Minimize Exposure to Light and Air: Conduct the purification promptly and store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature.

Question 3: I am attempting to recrystallize my product, but it is "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute is not fully soluble in the hot solvent but also not insoluble enough to crystallize upon cooling.

  • Inappropriate Solvent Choice: The solvent may be too polar or too non-polar for your compound.

  • Cooling Too Rapidly: Rapid cooling can favor the formation of an oil over a crystalline solid.

  • Presence of Impurities: Impurities can inhibit crystal lattice formation.

Troubleshooting Recrystallization:

  • Solvent System Screening: On a small scale, test a variety of solvents and solvent mixtures. For α-bromo ketones, a common strategy is to dissolve the compound in a solvent in which it is soluble (e.g., methanol, ethanol, or ethyl acetate) and then add an anti-solvent in which it is insoluble (e.g., water or hexanes) dropwise at an elevated temperature until turbidity is observed. Then, allow the solution to cool slowly.

  • Slow Cooling: Once you have a saturated solution at an elevated temperature, allow it to cool to room temperature slowly, and then transfer it to a refrigerator or freezer to maximize crystal formation.

  • Scratching and Seeding: Scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites for crystal growth. If you have a small amount of pure, solid material, adding a "seed" crystal can induce crystallization.

III. Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the most common and effective purification techniques for this compound.

Protocol 1: Flash Column Chromatography

This is the most widely applicable method for purifying the crude product.

Materials:

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Glass column with a stopcock

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • TLC Analysis: Determine the optimal eluent system by TLC. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf of 0.2-0.4 for the product spot.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a separate beaker, make a slurry of silica gel in your initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

    • Pour the slurry into the column and gently tap the sides to ensure even packing.

    • Add another layer of sand on top of the silica gel.

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the eluent.

    • Carefully add the sample solution to the top of the silica gel using a pipette.

    • Drain the solvent until the sample is adsorbed onto the silica.

    • Gently add a small amount of fresh eluent to the top of the column.

  • Elution:

    • Fill the column with the eluent.

    • Begin collecting fractions.

    • Monitor the elution by TLC.

    • If necessary, gradually increase the polarity of the eluent (e.g., from 5% to 10% to 20% ethyl acetate in hexanes) to elute your product.[2][3][4][5]

  • Fraction Analysis and Concentration:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

If the product from column chromatography is still impure or if you have a solid crude product, recrystallization can be an effective final purification step.

Materials:

  • Methanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: To the hot solution, add deionized water dropwise until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of hot methanol to clarify it.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to complete the crystallization process.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

IV. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and stability of pure this compound?

A1: The pure compound is typically a white to light yellow solid. As an α-bromo ketone, it can be sensitive to light, air, and moisture. It is recommended to store the purified material in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator.

Q2: What are the expected 1H NMR chemical shifts for the pure product?

  • -OCH2CH3 (ethyl ester): ~4.2 ppm (quartet, 2H) and ~1.3 ppm (triplet, 3H)

  • Piperidine ring protons: A complex series of multiplets between ~2.5 and ~4.5 ppm. The proton at the 3-position (CHBr) would likely be a distinct multiplet, shifted downfield due to the adjacent bromine and carbonyl groups.

  • It is crucial to run your own NMR and compare it to the starting material to confirm the presence of the brominated product and the absence of impurities.

Q3: Can I use other purification techniques like distillation?

A3: Distillation is generally not recommended for this compound due to its relatively high molecular weight and potential for decomposition at elevated temperatures. Column chromatography and recrystallization are the preferred methods.

Q4: How do I dispose of the waste generated during purification?

A4: All solvent waste should be collected in appropriately labeled containers for hazardous waste disposal. Silica gel should also be disposed of as solid chemical waste. Follow all local and institutional safety guidelines for chemical waste disposal.

V. Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of crude this compound.

PurificationWorkflow Crude Crude Product (from bromination) Workup Aqueous Workup (e.g., NaHSO3 wash) Crude->Workup Optional Chromatography Flash Column Chromatography Crude->Chromatography Workup->Chromatography Analysis Purity Analysis (TLC, NMR) Chromatography->Analysis Recrystallization Recrystallization Recrystallization->Analysis PureProduct Pure Product Analysis->Recrystallization Further Purification Needed Analysis->PureProduct Purity OK

Caption: A typical purification workflow for this compound.

VI. Data Summary Table

Purification TechniqueKey ParametersAdvantagesDisadvantages
Flash Column Chromatography Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate gradientHighly effective for separating compounds with different polarities.Can be time-consuming and uses large volumes of solvent.
Recrystallization Solvent System: e.g., Methanol/WaterCan yield very pure crystalline material. Good for removing minor impurities.Requires the compound to be a solid. Finding a suitable solvent can be challenging.
Aqueous Workup Reagents: e.g., NaHSO3, BrineRemoves inorganic salts and some water-soluble impurities.May not remove organic impurities.

VII. References

  • Columbia University. Column chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Chemistry Stack Exchange. Suitable solvents for column chromatography. Retrieved from [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting information. Retrieved from [Link]

  • YouTube. Chromatography solvents: the agony of choice. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Enantioselective synthesis of α-bromo acid derivatives and bromohydrins [ ] from tartrate derived bromoacetals. Retrieved from [Link]

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Technical Support Center: Optimizing Substitution Reactions at C3 of the Piperidine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when attempting to achieve substitution at the C3 position of the piperidine ring. The piperidine scaffold is a cornerstone in medicinal chemistry, and mastering its functionalization is critical for the development of novel therapeutics.[1][2][3]

Introduction: The Challenge of C3-Substitution

Functionalizing the piperidine ring is a common objective in drug discovery. However, direct substitution at the C3 (β) position presents a significant hurdle compared to the more electronically activated C2 (α) and C4 (γ) positions.[4][5][6] The C3 position is electronically deactivated due to the inductive effect of the adjacent nitrogen atom, making direct C-H functionalization challenging.[4][5] This guide will explore strategies to overcome this inherent lack of reactivity and achieve the desired C3-substituted piperidine analogues.

Frequently Asked Questions (FAQs)

Q1: Why is my C3-substitution reaction failing or resulting in low yields?

A1: Low or no yield in C3-substitution reactions on the piperidine ring is a common issue stemming from several factors:

  • Electronic Deactivation: The primary reason is the electron-withdrawing inductive effect of the nitrogen atom, which deactivates the C3 position towards electrophilic substitution and C-H activation.[4][5]

  • Competing Reactions at C2 and C4: The C2 and C4 positions are electronically more favorable for substitution. Without proper directing groups or sterically hindering substituents at these positions, you will likely observe a mixture of isomers with the C3 product being the minor component.[4][5][6]

  • Steric Hindrance: While less of a factor than electronics, the steric environment around the C3 position can influence the approach of the incoming electrophile or catalyst.

  • Inappropriate Reaction Conditions: The choice of catalyst, solvent, temperature, and protecting group is crucial and must be carefully optimized to favor C3-substitution.

Q2: How can I improve the regioselectivity of my reaction to favor C3-substitution?

A2: Achieving regioselectivity for the C3 position often requires an indirect approach or carefully designed reaction conditions:

  • Protecting Group Strategy: The choice of the nitrogen protecting group (PG) is critical. Bulky protecting groups can sterically hinder the C2 position, thereby promoting reaction at C3 or C4. The electronic nature of the protecting group can also influence the reactivity of the ring. Common protecting groups include Boc (tert-butoxycarbonyl), Cbz (carboxybenzyl), and various sulfonyl groups.[7]

  • Directed Metalation: While challenging for the C3 position, the use of a directing group attached to the nitrogen can, in some cases, facilitate metalation at the C3 position, which can then be quenched with an electrophile.

  • Indirect Methods via Tetrahydropyridines: A highly effective strategy involves the use of a tetrahydropyridine intermediate. This approach typically involves:

    • Asymmetric cyclopropanation of an N-protected tetrahydropyridine.

    • Regio- and stereoselective reductive ring-opening of the resulting cyclopropane to introduce the desired substituent at the C3 position.[4][5][6]

  • Catalyst Control: In certain C-H functionalization reactions, the choice of catalyst can override the inherent electronic preferences of the piperidine ring.[4][5] For instance, specific rhodium catalysts have been shown to direct functionalization to different positions based on the catalyst's steric and electronic properties.[4][5]

Q3: What are the best starting materials for achieving C3-substitution?

A3: The choice of starting material is intrinsically linked to your synthetic strategy:

  • For Indirect Approaches: N-protected 1,2,3,6-tetrahydropyridines are excellent precursors for the cyclopropanation/ring-opening strategy.[4]

  • From Pyridines: Substituted pyridines can be hydrogenated to the corresponding piperidines.[1] If you start with a 3-substituted pyridine, this can be a straightforward way to obtain a C3-substituted piperidine. However, the hydrogenation conditions must be carefully chosen to avoid side reactions.

  • Cyclization Reactions: The construction of the piperidine ring through cyclization reactions can be a powerful method to install a substituent at the C3 position from the outset.[8]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Suggestions
No reaction or very low conversion - Insufficiently reactive starting material. - Inactive catalyst. - Non-optimal reaction temperature.- Confirm Starting Material Reactivity: If attempting direct C-H functionalization, this is expected due to the deactivated C3 position. Consider an indirect approach. - Catalyst Activity: For catalytic reactions, ensure the catalyst is fresh and handled under appropriate inert conditions if necessary.[9] - Optimize Temperature: Increasing the reaction temperature can sometimes overcome the activation energy barrier. However, be mindful of potential side reactions and decomposition.[10]
Formation of a mixture of isomers (C2, C3, and C4 substituted) - Lack of regiocontrol. - Dominance of electronic effects favoring C2/C4 substitution.- Employ a Directing Group: Investigate the use of a directing group on the nitrogen to favor C3 functionalization. - Steric Shielding: Introduce bulky substituents at the C2 and C6 positions to sterically block these sites. - Switch to an Indirect Method: The tetrahydropyridine cyclopropanation/ring-opening strategy offers excellent regiocontrol for C3-substitution.[4][6]
Poor diastereoselectivity in the C3-substituted product - Lack of stereocontrol in the reaction. - Flexible transition state.- Chiral Catalyst/Auxiliary: Use a chiral catalyst or a chiral auxiliary on the piperidine nitrogen to induce diastereoselectivity.[6] - Lower Reaction Temperature: Running the reaction at a lower temperature can often enhance diastereoselectivity by increasing the energy difference between the diastereomeric transition states.[6] - Substrate Control: Existing stereocenters on the piperidine ring can influence the stereochemical outcome of the reaction.
Decomposition of starting material or product - Reaction temperature is too high. - Incompatible solvent or reagents. - Prolonged reaction time.- Lower the Temperature: Monitor the reaction at a lower temperature. - Solvent Screening: The choice of solvent can significantly impact the reaction outcome. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene are commonly used.[11][12][13] - Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid over-reaction.
Difficulty with protecting group removal - Harsh deprotection conditions leading to side reactions. - Incomplete deprotection.- Optimize Deprotection Conditions: For Boc groups, trifluoroacetic acid (TFA) in DCM is standard. For more sensitive substrates, consider milder acids or alternative conditions.[6] For other protecting groups, consult the relevant literature for optimal removal protocols.

Experimental Protocols

Protocol 1: General Procedure for C3-Substitution via Cyclopropanation and Reductive Ring Opening

This protocol is a general guideline and may require optimization for specific substrates.

Step 1: Asymmetric Cyclopropanation of N-Boc-1,2,3,6-tetrahydropyridine

  • To a solution of the chiral rhodium catalyst (e.g., Rh₂(S-DOSP)₄, 0.5 mol%) in a suitable anhydrous solvent (e.g., pentane/CH₂Cl₂), add the N-Boc-1,2,3,6-tetrahydropyridine (1.0 eq).

  • Slowly add a solution of the diazoacetate (1.5 eq) in the same solvent over 2 hours at the optimized temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the cyclopropanated piperidine.

Step 2: Reductive Ring Opening

  • Dissolve the cyclopropanated piperidine (1.0 eq) in an anhydrous solvent (e.g., CH₂Cl₂).

  • Cool the solution to 0 °C and add Et₃SiH (triethylsilane, 2.0 eq) followed by the slow addition of BF₃·Et₂O (boron trifluoride diethyl etherate, 2.0 eq).

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction carefully with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., CH₂Cl₂), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the C3-substituted piperidine.

Visualizing Reaction Strategies

C3_Substitution_Strategies cluster_direct Direct C-H Functionalization (Challenging) cluster_indirect Indirect Approach (Preferred) direct_start N-Protected Piperidine direct_product Mixture of Isomers (C2, C3, C4) direct_start->direct_product Catalyst/Reagent indirect_start N-Protected Tetrahydropyridine cyclopropane Cyclopropanated Intermediate indirect_start->cyclopropane 1. Asymmetric Cyclopropanation indirect_product C3-Substituted Piperidine cyclopropane->indirect_product 2. Reductive Ring Opening

Caption: Strategies for C3-substitution on the piperidine ring.

Decision-Making Workflow for Troubleshooting

Troubleshooting_Workflow start Low Yield or Poor Selectivity at C3 q1 Are you using a direct C-H functionalization approach? start->q1 a1_yes This is inherently difficult. Consider an indirect method. q1->a1_yes Yes a1_no Proceed to check other parameters. q1->a1_no No q2 Is your protecting group optimal? a1_no->q2 a2_yes Evaluate catalyst and reaction conditions. q2->a2_yes Yes a2_no Screen different protecting groups (e.g., bulky groups to block C2). q2->a2_no No q3 Have you optimized the catalyst, solvent, and temperature? a2_yes->q3 a3_yes If issues persist, a full redesign of the synthetic route may be necessary. q3->a3_yes Yes a3_no Systematically vary these parameters. Start with catalyst screening. q3->a3_no No

Caption: Troubleshooting workflow for C3-piperidine substitution.

References

  • Liu, W., Babl, T., Röther, A., & Davies, H. M. L. (2020). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 59(23), 8919-8924. [Link]

  • Davies, H. M. L., et al. (2020). Synthetic strategies towards C−H functionalization of piperidines at C2, C3 and C4. ResearchGate. [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link]

  • Sarpong, R., et al. (2020). Approaches to α-functionalization of piperidines by C H functionalization. ResearchGate. [Link]

  • Nevado, C., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • Scripps Research and Rice University. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. News-Medical.net. [Link]

  • Company, R. S. o. C. (2018). Selective Piperidine Synthesis Exploiting Iodine-Catalyzed Csp3–H Amination under Visible Light. SciSpace. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. [Link]

  • Baran, P. S., et al. (2025). An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines. PMC - NIH. [Link]

  • Chen, G., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis, 13(14), 9736–9747. [Link]

  • ResearchGate. (n.d.). Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. ResearchGate. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. RSC Publishing. [Link]

  • Dounay, A. B., & Magnus, A. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. PMC - NIH. [Link]

  • National Library of Medicine. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Campos, J., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis, 13(5), 3336–3345. [Link]

  • Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

  • ResearchGate. (n.d.). Effects of Solvent and Temperature on Reaction Outcome. ResearchGate. [Link]

  • ResearchGate. (2025). Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: Switching between Kinetic and Thermodynamic Control with Brønsted and Lewis Acid Catalysts. ResearchGate. [Link]

  • ACS Publications. (n.d.). Steric effects on the configuration at nitrogen in piperidines. ACS Publications. [Link]

  • ACS Publications. (2026). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. ACS Publications. [Link]

  • Organic & Biomolecular Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. RSC Publishing. [Link]

  • PubMed. (2022). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. PubMed. [Link]

  • MDPI. (2022). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. MDPI. [Link]

  • PubMed. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. [Link]

Sources

preventing side product formation in Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate (CAS 95629-02-0). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but reactive building block. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting advice required to minimize side product formation and maximize the yield of your desired product.

Section 1: Understanding the Core Reactivity & Common Side Products

This compound is an α-halo ketone, a class of compounds known for a delicate balance between desired reactivity and unwanted side reactions. The presence of a bromine atom adjacent to a ketone carbonyl, along with acidic α'-protons, creates a system susceptible to several base-induced transformations. Understanding these pathways is the first step toward preventing them.

FAQ 1: What are the most common side products I should be aware of?

The three most prevalent side products in reactions involving this substrate are:

  • Dehydrobromination Product: Ethyl 4-oxo-1,2,3,4-tetrahydropyridine-1-carboxylate. This results from the elimination of hydrogen bromide (HBr).

  • Favorskii Rearrangement Product: Ethyl 3-carboxypyrrolidine-1-carboxylate derivatives. This pathway involves a ring contraction.[1][2][3]

  • Self-Condensation/Dimerization Products: High molecular weight species formed from the reaction of two or more molecules of the starting material.

FAQ 2: What is the mechanism of dehydrobromination and when is it most likely to occur?

Mechanism: Dehydrobromination is an elimination reaction that forms an α,β-unsaturated ketone.[4][5] It typically proceeds via an E2 (bimolecular elimination) mechanism, where a base removes a proton from the carbon adjacent to the carbonyl group (the α'-position), and the bromide ion is simultaneously eliminated.[5][6]

Favorable Conditions:

  • Strong or Hindered Bases: Strong bases like potassium tert-butoxide or sterically hindered bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) readily promote elimination over nucleophilic substitution.

  • High Temperatures: Elimination reactions often have a higher activation energy than substitution reactions. Running reactions at elevated temperatures will favor the formation of the dehydrobromination product.

  • Protic Solvents: Solvents that can stabilize the leaving group (bromide) can facilitate this pathway.

FAQ 3: What is the Favorskii Rearrangement and why does it cause ring contraction?

Mechanism: The Favorskii rearrangement is a characteristic reaction of α-halo ketones that possess an enolizable α'-hydrogen.[7] In the presence of a base (often an alkoxide), an enolate is formed at the α'-position. This enolate then undergoes an intramolecular SN2 reaction, displacing the bromide to form a strained bicyclic cyclopropanone intermediate. The nucleophile (e.g., methoxide, hydroxide) then attacks the carbonyl carbon of this intermediate. Subsequent ring-opening occurs to relieve strain, cleaving the bond between the original carbonyl carbon and the α-carbon to form the most stable carbanion, which is then protonated. This sequence results in a five-membered ring (pyrrolidine) from the original six-membered ring (piperidine).[1][7]

Favorable Conditions:

  • Strong, Non-nucleophilic Bases: Alkoxide bases like sodium methoxide or sodium ethoxide are classic reagents for inducing this rearrangement to yield an ester product.[3][7]

  • Absence of Competing Nucleophiles: When the intended reaction is nucleophilic substitution, if the nucleophile is also a strong base, it can trigger the Favorskii pathway instead.

Section 2: Troubleshooting Guide by Observation

This section addresses common experimental issues and links them to probable causes and actionable solutions.

Issue 1: My TLC plate shows a new, less polar spot (higher Rf) than my starting material, and the yield of my desired product is low.
  • Probable Cause: This is a classic sign of dehydrobromination . The resulting α,β-unsaturated ketone is typically less polar than the starting α-bromo ketone and will travel further up the TLC plate.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for dehydrobromination.

Issue 2: I'm getting a significant amount of a product with a completely different chemical scaffold, possibly an isomer.
  • Probable Cause: This strongly suggests a Favorskii rearrangement has occurred, leading to a ring-contracted pyrrolidine derivative.[2][8] This is especially likely if you used an alkoxide base or a strongly basic nucleophile.

  • Solutions:

    • Modify the Base/Nucleophile System: If your nucleophile is basic, consider using its salt form and a weaker, non-nucleophilic base to facilitate the reaction. For example, instead of using a primary amine directly, use its hydrochloride salt with a milder base like diisopropylethylamine (DIPEA).

    • Change Solvent: Solvents can influence the equilibrium between the desired reaction and the rearrangement. Aprotic polar solvents are generally preferred for SN2 reactions.

    • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

Issue 3: My reaction mixture turns dark, and I see a complex mixture of spots on the TLC, including some at the baseline.
  • Probable Cause: This often indicates self-condensation or decomposition . The enolate of one molecule can attack the carbonyl of another, leading to dimerization and polymerization. The starting material itself may also be unstable under the reaction conditions.

  • Solutions:

    • Use High Dilution: Running the reaction at a lower concentration can disfavor intermolecular reactions like dimerization.

    • Control the Rate of Addition: Add the base or the piperidone substrate slowly to the reaction mixture to keep its instantaneous concentration low.

    • Check Starting Material Purity: Ensure your this compound is pure before use. Impurities can catalyze decomposition.

    • Degas Solvents: Remove dissolved oxygen from the reaction solvent, as it can sometimes lead to oxidative side reactions that cause discoloration.

Section 3: Recommended Protocols & Best Practices

To illustrate how to apply these principles, here is a generalized, annotated protocol for a nucleophilic substitution (SN2) reaction, designed to minimize side product formation.

Optimized Protocol for SN2 Reaction with a Generic Nucleophile (Nu-H)
StepActionRationale (The "Why")
1 Charge a flame-dried flask with the nucleophile (Nu-H, 1.1 eq) and a non-nucleophilic base (e.g., K₂CO₃, 1.5 eq) in anhydrous DMF.Using a slight excess of the nucleophile drives the reaction to completion. A non-nucleophilic carbonate base is strong enough to deprotonate many nucleophiles but weak enough to minimize E2 elimination and Favorskii rearrangement. Anhydrous DMF is a polar aprotic solvent that favors the SN2 mechanism.
2 Cool the mixture to 0 °C under an inert atmosphere (N₂ or Ar).Lowering the temperature significantly disfavors the elimination side reaction, which has a higher activation energy than substitution. An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.
3 Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF.Preparing a concentrated stock solution allows for controlled, slow addition.
4 Add the substrate solution dropwise to the cooled nucleophile/base mixture over 30-60 minutes.Slow addition keeps the concentration of the electrophile low, minimizing self-condensation and dimerization side reactions.
5 Stir at 0 °C and monitor the reaction progress by TLC or LC-MS every 30 minutes.Careful monitoring prevents the reaction from running too long, which can lead to decomposition or byproduct formation.
6 Once the starting material is consumed, quench the reaction by adding cold water.Quenching stops the reaction and precipitates the product or prepares the mixture for extraction.
7 Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate), wash with brine, dry over Na₂SO₄, and concentrate.Standard workup procedure to isolate the crude product.
8 Purify the product using flash column chromatography.Chromatography is typically necessary to separate the desired product from any minor side products and unreacted nucleophile.
Visualizing the Competing Reaction Pathways

G cluster_conditions Reaction Conditions cluster_products Potential Outcomes Temp Temperature Elim Elimination Product (α,β-Unsaturated Ketone) Temp->Elim Base Base Strength Base->Elim Favorskii Favorskii Product (Ring Contraction) Base->Favorskii Solvent Solvent Choice Desired Desired S_N2 Product Solvent->Desired Start Ethyl 3-bromo-4-oxo- piperidine-1-carboxylate Start->Desired Weak Base Low Temp Aprotic Solvent Start->Elim Strong/Hindered Base High Temp Start->Favorskii Strong Base (Alkoxide) Enolizable α'-H

Caption: Key reaction conditions influencing the outcome of reactions.

Section 4: Analytical Methods for Side Product Detection

Properly identifying and quantifying side products is crucial for optimizing your reaction.

  • Thin-Layer Chromatography (TLC): The first and quickest method. The dehydrobromination product will have a higher Rf than the starting material. Dimerization products may appear as spots near the baseline.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for identifying products. It provides both the retention time and the mass-to-charge ratio, allowing for unambiguous identification of the desired product and key side products (e.g., M-HBr for elimination, or an isomeric mass for Favorskii).[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile impurities or byproducts. Piperidine-related impurities can often be detected using this method.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and can be used to identify and quantify major impurities in the crude mixture. The appearance of vinyl proton signals (~6-7 ppm) is a clear indicator of dehydrobromination.

References
  • Favorskii rearrangement - Wikipedia. Wikipedia. [Link]

  • Favorskii Rearrangement - NROChemistry. NROChemistry. [Link]

  • Favorskii rearrangement - chemeurope.com. chemeurope.com. [Link]

  • FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS - AdiChemistry. AdiChemistry. [Link]

  • Alpha Halogenation of Aldehydes and Ketones | Organic Chemistry Class Notes - Fiveable. Fiveable. [Link]

  • Dehydrobromination Definition - Organic Chemistry Key Term | Fiveable. Fiveable. [Link]

  • 22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - Alternative Therapies In Health And Medicine. Alternative Therapies In Health And Medicine. [Link]

  • CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents.
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed. PubMed. [Link]

Sources

Technical Support Center: Optimizing Reactions with Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate (CAS 95629-02-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile α-haloketone intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve reaction yields and obtain high-purity products.

I. Troubleshooting Guide: Enhancing Reaction Yields

This section addresses common challenges encountered during reactions with this compound, offering explanations and actionable solutions.

Q1: My nucleophilic substitution reaction is giving a low yield. What are the primary causes and how can I improve it?

Low yields in nucleophilic substitution reactions with this substrate are frequently due to competing side reactions or suboptimal conditions. The main culprits are often dehydrohalogenation and the Favorskii rearrangement.

Root Cause Analysis:

  • Dehydrohalogenation: The presence of a strong base can lead to the elimination of HBr, forming an α,β-unsaturated ketone. This pathway is often favored at higher temperatures.

  • Favorskii Rearrangement: With alkoxide bases, the α-halo ketone can undergo a rearrangement to form a ring-contracted cyclopentane carboxylic acid derivative. This occurs via a cyclopropanone intermediate.[1][2]

  • Steric Hindrance: Bulky nucleophiles may react slowly, allowing side reactions to dominate.

  • Over-alkylation (for amine nucleophiles): Primary and secondary amines can undergo multiple alkylations, leading to a mixture of products and reducing the yield of the desired mono-substituted product.[3][4]

Troubleshooting Workflow:

G start Low Yield Observed identify_byproducts Identify Byproducts (LC-MS, NMR) start->identify_byproducts dehydro α,β-Unsaturated Ketone Detected? identify_byproducts->dehydro Analyze crude reaction mixture favorskii Ring-Contracted Acid/Ester Detected? dehydro->favorskii No action1 Lower Reaction Temperature Use a Weaker, Non-nucleophilic Base (e.g., K2CO3, Et3N) dehydro->action1 Yes over_alkylation Multiple Alkylation Products? favorskii->over_alkylation No action2 Avoid Strong Alkoxide Bases Consider Aprotic Solvents Use a milder base like NaHCO3 favorskii->action2 Yes action3 Use a Large Excess of the Amine Nucleophile Consider Protecting Groups over_alkylation->action3 Yes end Re-evaluate Nucleophile and Solvent Choice over_alkylation->end No

Caption: Troubleshooting workflow for low yield reactions.

Recommended Actions:

  • Optimize Base and Temperature: If dehydrohalogenation is the issue, lower the reaction temperature. Consider using a weaker, non-nucleophilic base such as potassium carbonate or triethylamine instead of strong bases like sodium hydroxide or potassium tert-butoxide.

  • Solvent Selection: The choice of solvent can significantly impact the reaction pathway. Polar aprotic solvents like DMF or DMSO can favor S_N2 reactions. In contrast, polar protic solvents can stabilize ionic intermediates, potentially favoring side reactions in some cases.

  • Control Stoichiometry with Amines: To minimize over-alkylation when using amine nucleophiles, use a large excess of the amine. This increases the probability that the electrophile will react with the primary amine rather than the more substituted product.[4]

ParameterRecommendation for Nucleophilic SubstitutionRationale
Base Weaker, non-nucleophilic bases (e.g., K₂CO₃, NaHCO₃, Et₃N)Minimizes dehydrohalogenation and Favorskii rearrangement.
Temperature Lower temperatures (e.g., 0 °C to room temperature)Favors the desired S_N2 pathway over elimination, which typically has a higher activation energy.
Solvent Polar aprotic (e.g., DMF, Acetonitrile, THF)Enhances the reactivity of the nucleophile in S_N2 reactions.
Nucleophile Use less basic nucleophiles where possible.[5] For amines, use a large excess.Reduces the likelihood of base-catalyzed side reactions and over-alkylation.[3]
Q2: I am observing the formation of an α,β-unsaturated ketone. How can I prevent this?

The formation of an α,β-unsaturated ketone is a result of dehydrohalogenation, an E2 elimination reaction. This is a common side reaction for α-bromo ketones, especially in the presence of a strong base.[6]

Mechanism of Dehydrohalogenation:

G cluster_0 Dehydrohalogenation Mechanism Base: Base: H H Base:->H attacks α'-proton Cα' Cα' Cα'-Cα C-H bond breaks Cα=Cβ Cα=Cβ Cα'-Cα->Cα=Cβ π-bond forms Cα-Br Cα-Br Br- Br⁻ Cα-Br->Br- Br leaves

Caption: Mechanism of base-induced dehydrohalogenation.

Preventative Measures:

  • Choice of Base: The most critical factor is the base. Avoid strong, sterically hindered bases that are known to promote elimination. Milder bases like sodium bicarbonate or even the amine nucleophile itself (if in excess) are often sufficient.

  • Temperature Control: As elimination reactions often have a higher activation energy than substitution reactions, running the reaction at a lower temperature can significantly favor the desired substitution product.

  • Reaction Time: Monitor the reaction closely. Prolonged reaction times, even with a mild base, can lead to increased byproduct formation.

Q3: My reaction is producing a cyclopentane derivative. What is happening and how can I avoid it?

The formation of a five-membered ring product from the six-membered piperidone starting material is a classic indicator of the Favorskii rearrangement .[1][7] This reaction is particularly common when α-halo ketones are treated with strong alkoxide bases like sodium methoxide or ethoxide.

Mechanism of the Favorskii Rearrangement:

The reaction proceeds through a highly strained cyclopropanone intermediate. The base abstracts a proton from the α'-carbon (the carbon on the other side of the carbonyl from the bromine), forming an enolate. This enolate then undergoes intramolecular S_N2 to form the cyclopropanone, which is subsequently attacked by the alkoxide, leading to ring opening and formation of the more stable carbanion, ultimately yielding the ring-contracted ester.[2]

G start α-Halo Ketone enolate Enolate Formation (Base abstracts α'-proton) start->enolate Base cyclopropanone Intramolecular SN2 (Cyclopropanone intermediate) enolate->cyclopropanone attack Nucleophilic Attack (on carbonyl carbon) cyclopropanone->attack Nucleophile ring_opening Ring Opening (forms stable carbanion) attack->ring_opening product Ring-Contracted Ester ring_opening->product

Caption: Key steps of the Favorskii rearrangement.

How to Avoid the Favorskii Rearrangement:

  • Avoid Strong Alkoxide Bases: This is the most effective way to prevent this side reaction. If a base is required, opt for a non-alkoxide base like potassium carbonate or an amine base.

  • Use of Non-Protic Conditions: If possible, using a strong, non-nucleophilic base like LDA in an aprotic solvent at low temperatures to pre-form the enolate, followed by the addition of the nucleophile, can sometimes circumvent this pathway, although this adds complexity to the procedure.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?
  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. For long-term stability, storage at 0-8 °C is recommended.[8]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

Q2: How can I monitor the progress of my reaction?
  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of the starting material and the formation of the product. A typical mobile phase for this compound and its derivatives would be a mixture of ethyl acetate and hexanes.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more accurate monitoring and to identify potential byproducts, LC-MS is the preferred method. It provides information on the retention time and mass-to-charge ratio of the components in the reaction mixture, allowing for the identification of the starting material, product, and any impurities.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can also be a powerful analytical tool.[11]

Q3: What are some common applications of this compound?

This compound is a key intermediate in the synthesis of various pharmaceuticals.[8] One of the most notable applications is in the synthesis of cisapride , a gastroprokinetic agent.[12] In this synthesis, the bromine atom is displaced by a nucleophile to build the final molecular structure.

Q4: What purification methods are most effective for products derived from this starting material?

The choice of purification method will depend on the physical properties of the product.

  • Flash Column Chromatography: This is the most common method for purifying piperidine derivatives. A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is typically effective.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

  • Acid-Base Extraction: If the product has a basic nitrogen that is not part of an amide or urethane, an acid-base extraction can be used to separate it from neutral organic impurities.

  • Distillation: For liquid products that are thermally stable, distillation under reduced pressure can be an option.

It is often necessary to employ a combination of these techniques to obtain a product of the desired purity.[12]

III. References

  • Kirilyuk, I. A., et al. (2007). A Study of the Favorskii Rearrangement with 3-Bromo-4-oxo-2,2,6,6-tetramethylpiperidine-1-oxyl. The Journal of Organic Chemistry.

  • NROChemistry. (n.d.). Favorskii Rearrangement. Retrieved from [Link]

  • Wikipedia. (2023). Favorskii rearrangement. Retrieved from [Link]

  • Jia, Y., et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES, 65(9).

  • ResearchGate. (n.d.). Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of cisapride, a gastrointestinal stimulant derived from cis-4-amino-3-methoxypiperidine. Retrieved from [Link]

  • Turro, N. J., & Gagosian, R. B. (1969). Favorskii Rearrangement of some a-Bromo-ketones. Chemical Communications.

  • Slideshare. (n.d.). Favorskii rearrangement----Sir Khalid (Organic). Retrieved from [Link]

  • Al-Zoubi, W., et al. (2021). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules.

  • Google Patents. (n.d.). The synthetic method of cisapride. Retrieved from

  • RSC Medicinal Chemistry. (2021). Design, synthesis, and biological evaluation of novel quinolone derivatives as potent anticancer agents.

  • Chemguide. (n.d.). amines as nucleophiles. Retrieved from [Link]

  • Stewart, S. M. (2020, June 25). Nucleophilic Substitution with Amines [Video]. YouTube. [Link]

  • Google Patents. (n.d.). Ethyl 3-bromo-4-oxo-1-piperidinecarboxylate, procedure for obtaining it and new intermediates used in the preparation thereof. Retrieved from

  • MDPI. (2005). Hydroxyquinones: Synthesis and Reactivity.

  • O'Brien, P., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry.

  • PubChem. (n.d.). Ethyl 3-oxo-1-(phenylmethyl)-4-piperidinecarboxylate. Retrieved from [Link]

  • PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.

  • CP Lab Safety. (n.d.). This compound, min 95%, 1 gram. Retrieved from [Link]

  • JoVE. (n.d.). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved from [Link]

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Navigating the Nuances of Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate: A Technical Guide to Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. As an α-haloketone, this compound exhibits a unique reactivity profile that, while advantageous for synthesis, also presents stability challenges in solution. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the successful application of this reagent.

Understanding the Core Instability: The Favorskii Rearrangement

The primary pathway for the degradation of this compound in the presence of a base is the Favorskii rearrangement.[1][2][3] This reaction involves the rearrangement of the α-haloketone to form a carboxylic acid derivative, in this case, a derivative of cyclopentanecarboxylic acid, through a cyclopropanone intermediate.[2][3][4] The nature of the final product—be it a carboxylic acid, ester, or amide—is dictated by the nucleophile present in the solution (e.g., hydroxide, alkoxide, or amine, respectively).[3][4]

The presence of acidic α'-hydrogens on the piperidine ring makes this compound susceptible to deprotonation by a base, initiating the rearrangement cascade.[4] For cyclic α-haloketones like this one, the rearrangement results in a characteristic ring contraction.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by pH, the type of solvent used, temperature, and exposure to light. As an α-haloketone, it is particularly sensitive to basic conditions which can induce the Favorskii rearrangement.[1][2][3]

Q2: What are the visible signs of degradation in my solution?

A2: Visual signs of degradation can include a change in color of the solution, the formation of a precipitate, or the evolution of a gas. However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical methods like HPLC, LC-MS, or NMR to monitor the purity of your solution over time.

Q3: How should I properly store solutions of this compound?

A3: For optimal stability, solutions should be prepared fresh whenever possible. If short-term storage is necessary, it is recommended to store the solution at a low temperature (2-8 °C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen). The choice of solvent is also critical; a neutral, aprotic solvent is generally preferred.

Q4: Can I use a basic solution to dissolve this compound?

A4: It is strongly advised to avoid basic solutions (pH > 7). The presence of bases, even weak ones, can catalyze the Favorskii rearrangement, leading to the rapid degradation of your compound.[1][2][3] If a basic pH is required for your reaction, the α-haloketone should be added at the last possible moment, and the reaction should be conducted at a low temperature to minimize degradation.

Q5: What are the expected degradation products I should look for?

A5: The primary degradation products will likely be derivatives of ethyl cyclopentanecarboxylate, resulting from the Favorskii rearrangement.[4] Depending on the nucleophiles present in your solution, you may observe the corresponding carboxylic acid, ester, or amide. Other potential side products could arise from nucleophilic substitution (SN2) at the α-carbon or elimination reactions.[5]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered when working with this compound in solution.

Problem 1: Low or No Yield of the Desired Product in a Reaction
Potential Cause Troubleshooting Steps Scientific Rationale
Degradation of the starting material prior to the reaction.1. Verify Purity: Before starting your reaction, confirm the purity of the solid this compound using a suitable analytical method (e.g., NMR, melting point). 2. Fresh is Best: Prepare solutions immediately before use. Avoid using solutions that have been stored for an extended period.α-Haloketones can degrade even in the solid state if not stored properly. In solution, their stability is further reduced.[6]
Degradation during the reaction due to incompatible conditions.1. pH Control: Ensure your reaction medium is not basic, unless the reaction chemistry specifically requires it. If a base is necessary, consider a weaker, non-nucleophilic base and maintain a low temperature. 2. Solvent Choice: Use a dry, aprotic solvent if compatible with your reaction. Protic solvents can participate in solvolysis. 3. Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Basic conditions are the primary driver for the Favorskii rearrangement.[1][2][3] Protic solvents can act as nucleophiles, leading to undesired side products. Higher temperatures generally accelerate degradation pathways.
Competing side reactions.1. Analyze Byproducts: Use LC-MS or GC-MS to identify the major byproducts in your reaction mixture. The presence of cyclopentane derivatives is a strong indicator of the Favorskii rearrangement. 2. Optimize Reagent Addition: If your reaction involves a nucleophile, consider adding the α-haloketone slowly to the reaction mixture to keep its instantaneous concentration low.Understanding the nature of the side products is key to diagnosing the problem. Slow addition can favor the desired bimolecular reaction over unimolecular degradation pathways.
Problem 2: Inconsistent Reaction Outcomes or Poor Reproducibility
Potential Cause Troubleshooting Steps Scientific Rationale
Variability in the quality of the starting material.1. Standardize Supplier and Lot: If possible, use the same supplier and lot of this compound for a series of experiments. 2. Purity Check: Always perform a purity check on a new bottle or lot of the reagent before use.Impurities in the starting material can act as catalysts for degradation or participate in side reactions, leading to inconsistent results.
Inconsistent solution preparation and handling.1. Standard Operating Procedure (SOP): Develop and adhere to a strict SOP for solution preparation, including the solvent source, weighing and dissolution procedures, and storage conditions. 2. Inert Atmosphere: For sensitive reactions, handle the compound and its solutions under an inert atmosphere to prevent oxidation or reaction with atmospheric moisture.Minor variations in procedure, such as exposure to air and moisture, can have a significant impact on the stability of this reactive compound.
Solution aging and degradation.1. Time-Course Study: If you must store solutions, perform a small-scale time-course study where you analyze the purity of the solution at different time points (e.g., 0, 2, 4, 8, 24 hours) under your intended storage conditions. 2. Use Fresh: The most reliable approach is to always use freshly prepared solutions.This will provide you with empirical data on the stability of your specific solution and help you define a maximum allowable storage time.

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound in Solution by HPLC

This protocol provides a general framework for assessing the stability of the title compound in a given solvent.

  • Solution Preparation:

    • Accurately prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).

    • Divide the solution into several vials to be stored under different conditions (e.g., room temperature, 4°C, protected from light).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, can be a good starting point.

    • Gradient: A typical gradient could be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-17 min, 90% B; 17-18 min, 90-10% B; 18-20 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Collection:

    • Inject a sample of the freshly prepared solution (t=0) to determine the initial purity and retention time of the parent compound.

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), inject samples from each storage condition.

    • Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Visualizing Degradation Pathways and Workflows

G cluster_main Stability of this compound in Solution cluster_favorskii Favorskii Rearrangement start Ethyl 3-bromo-4-oxo- piperidine-1-carboxylate enolate Enolate Intermediate start->enolate + Base sn2_product SN2 Substitution Product start->sn2_product + Nucleophile elimination_product Elimination Product start->elimination_product + Base (non-nucleophilic) other_degradation Other Degradation Products start->other_degradation base Base (e.g., OH-, RO-) nucleophile Nucleophile (Nu-) heat_light Heat / Light cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 rearranged_product Ring-Contraction Product (Cyclopentane derivative) cyclopropanone->rearranged_product + Nucleophile

Caption: Primary degradation pathways for this compound in solution.

G cluster_workflow Troubleshooting Workflow for Reaction Failure cluster_conditions Optimize Reaction Conditions start Low / No Product Yield check_purity Check Purity of Solid Starting Material start->check_purity check_purity->start Impure prepare_fresh Prepare Fresh Solution check_purity->prepare_fresh Purity OK analyze_reaction Analyze Reaction Mixture (LC-MS, NMR) prepare_fresh->analyze_reaction identify_byproducts Identify Byproducts analyze_reaction->identify_byproducts change_solvent Use Aprotic, Dry Solvent lower_temp Lower Reaction Temperature control_ph Ensure Neutral pH (if possible) favorskii_detected Favorskii Products Detected? identify_byproducts->favorskii_detected favorskii_detected->analyze_reaction No, re-evaluate reaction mechanism favorskii_detected->change_solvent Yes favorskii_detected->lower_temp Yes favorskii_detected->control_ph Yes

Sources

Technical Support Center: N-Carboxylate Deprotection in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-carboxylate deprotection in piperidine synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the removal of common amine protecting groups. Here, we provide in-depth, field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format to help you navigate your experiments successfully.

Introduction to N-Carboxylate Protecting Groups

Q: Why are N-carboxylate protecting groups like Boc, Cbz, and Fmoc essential in piperidine synthesis?

A: The nitrogen atom of the piperidine ring is a nucleophilic and basic center. In multi-step syntheses, this reactivity can interfere with desired chemical transformations at other positions of the molecule. N-carboxylate protecting groups, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc), are employed to temporarily "mask" the piperidine nitrogen. They act as electron-withdrawing groups, reducing the nucleophilicity and basicity of the nitrogen, thereby preventing unwanted side reactions. The key to their utility lies in their selective removal under specific conditions that leave other functional groups in the molecule intact, a concept known as orthogonal protection.[1][2]

The N-Boc Group: Acid-Labile Deprotection

The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen protecting groups due to its stability in a wide range of non-acidic conditions and its straightforward removal with acids.[3]

Frequently Asked Questions (FAQs): N-Boc Deprotection

Q: What is the chemical mechanism for the acidic deprotection of an N-Boc group?

A: The deprotection proceeds via a mechanism initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA).[3] This is followed by the cleavage of the C-O bond to generate a stable tert-butyl cation and an unstable carbamic acid intermediate.[3][4] The carbamic acid rapidly decarboxylates, releasing the free amine (as its corresponding salt) and carbon dioxide gas.[4]

// Nodes Start [label="N-Boc Piperidine", fillcolor="#FFFFFF", fontcolor="#202124"]; Protonated [label="Protonated Carbamate", fillcolor="#FFFFFF", fontcolor="#202124"]; CarbamicAcid [label="Carbamic Acid Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; AmineSalt [label="Piperidinium Salt (Product)", fillcolor="#FFFFFF", fontcolor="#202124"]; tButylCation [label="tert-Butyl Cation", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; CO2 [label="CO₂", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Isobutene [label="Isobutene / Scavenger Adduct", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges Start -> Protonated [label="+ H⁺ (TFA, HCl)"]; Protonated -> CarbamicAcid [label="Loss of t-Bu⁺"]; Protonated -> tButylCation [style=dashed]; CarbamicAcid -> AmineSalt [label="Decarboxylation & Protonation"]; CarbamicAcid -> CO2 [style=dashed]; tButylCation -> Isobutene [label="Quenched by Scavenger or Elimination"]; } .dot Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Q: Why are "scavengers" like triisopropylsilane (TIS) or anisole often added during Boc deprotection?

A: The highly reactive tert-butyl cation generated during deprotection can act as an electrophile and cause unwanted side reactions, such as the alkylation of nucleophilic residues (e.g., tryptophan, methionine) or the piperidine nitrogen itself.[5] Scavengers are carbocation traps. TIS, for instance, efficiently reduces the tert-butyl cation to isobutane, while anisole undergoes Friedel-Crafts alkylation. Their addition suppresses these side reactions and improves the purity of the final product.[5]

Troubleshooting Guide: N-Boc Deprotection

Q: My Boc deprotection reaction is slow or incomplete. What should I do?

A: Incomplete deprotection is typically due to insufficient acid strength or concentration.[5]

  • Increase Acid Concentration: A standard condition is 25-50% TFA in a solvent like dichloromethane (DCM).[5] If the reaction is sluggish, you can use a higher concentration or even neat TFA.

  • Switch to a Stronger Acid System: A 4M solution of HCl in 1,4-dioxane is another highly effective reagent.[5]

  • Increase Reaction Time/Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and allow it to stir longer. Gentle warming to around 40°C can also accelerate the reaction, but should be done cautiously to avoid side reactions.[5]

Q: I'm observing unexpected side products after deprotection, even with scavengers. What could be the cause?

A: If your molecule contains other acid-sensitive functional groups (e.g., acetals, tert-butyl esters), they may be partially or fully cleaved under the reaction conditions.[6]

  • Use Milder Conditions: Try using a lower concentration of TFA (e.g., 5-10%) and running the reaction at 0°C to improve selectivity.

  • Alternative Reagents: 4M HCl in dioxane is often considered milder than TFA for certain substrates.[6] Other options for highly sensitive molecules include using TMS-I in DCM, which provides a more neutral deprotection environment.[6]

  • Thermal Deprotection: For some substrates, heating in a high-boiling point solvent like dioxane or toluene can effect a thermal deprotection, avoiding acidic reagents altogether.[7]

Experimental Protocols: N-Boc Deprotection

Protocol 1: Standard Deprotection with TFA/DCM [5]

  • Preparation: Dissolve the N-Boc protected piperidine (1.0 eq) in dichloromethane (DCM).

  • Reagent Preparation: In a separate flask, prepare a deprotection cocktail of 25-50% (v/v) TFA in DCM. If the substrate is sensitive to alkylation, add scavengers such as triisopropylsilane (2.5-5%) and water (2.5-5%).

  • Reaction: Add the TFA cocktail to the substrate solution at room temperature. The reaction is often exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.

  • Monitoring: Stir the reaction for 30 minutes to 3 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA. The product is typically isolated as the TFA salt, which can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) during an aqueous work-up to yield the free amine.

Protocol 2: Deprotection with HCl in Dioxane [5]

  • Preparation: Dissolve the N-Boc protected piperidine (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol.

  • Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (typically a large excess).

  • Reaction: Stir the mixture at room temperature. The reaction is usually complete within 1-4 hours. Often, the desired piperidinium hydrochloride salt will precipitate from the solution.

  • Monitoring: Check for reaction completion by TLC or LC-MS.

  • Work-up: If a precipitate forms, it can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried. Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

The N-Cbz Group: Hydrogenolysis-Based Deprotection

The benzyloxycarbonyl (Cbz or Z) group is a robust protecting group, stable to both acidic and basic conditions.[1] Its primary removal method is catalytic hydrogenolysis, which offers mild, neutral conditions.[8]

Frequently Asked Questions (FAQs): N-Cbz Deprotection

Q: What is the mechanism of Cbz deprotection by catalytic hydrogenolysis?

A: In catalytic hydrogenolysis, the Cbz-protected amine is treated with a hydrogen source in the presence of a palladium catalyst, most commonly palladium on carbon (Pd/C).[1] The reaction involves the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis, which cleaves the bond. This process releases the unstable carbamic acid, which, similar to the Boc deprotection, spontaneously decarboxylates to yield the free amine. The byproducts are toluene and carbon dioxide.[1]

// Nodes Start [label="N-Cbz Piperidine", fillcolor="#FFFFFF", fontcolor="#202124"]; Adsorbed [label="Adsorbed Complex on Pd/C Surface", fillcolor="#FFFFFF", fontcolor="#202124"]; CarbamicAcid [label="Carbamic Acid Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Amine [label="Free Piperidine (Product)", fillcolor="#FFFFFF", fontcolor="#202124"]; Toluene [label="Toluene", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; CO2 [label="CO₂", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Edges Start -> Adsorbed [label="+ H₂, Pd/C"]; Adsorbed -> CarbamicAcid [label="Hydrogenolysis"]; Adsorbed -> Toluene [style=dashed]; CarbamicAcid -> Amine [label="Spontaneous Decarboxylation"]; CarbamicAcid -> CO2 [style=dashed]; } .dot Caption: Catalytic hydrogenolysis mechanism for N-Cbz deprotection.

Q: What is "catalytic transfer hydrogenolysis," and when is it preferred?

A: Catalytic transfer hydrogenolysis is an alternative that avoids the need for handling flammable hydrogen gas.[8] Instead of H₂, a hydrogen donor molecule in solution, such as ammonium formate, formic acid, or cyclohexene, is used to transfer hydrogen to the substrate, mediated by the Pd/C catalyst.[8][9] This technique is often more convenient for standard laboratory setups and can sometimes offer improved selectivity and avoid over-reduction of other functional groups.[10][11]

Troubleshooting Guide: N-Cbz Deprotection

Q: My hydrogenolysis reaction is very slow or has stalled completely. What's wrong?

A: This is a common and frustrating issue, often pointing to one of the following causes:

  • Catalyst Poisoning: This is the most frequent culprit. Sulfur-containing compounds (e.g., thiols, thioethers) or certain nitrogen heterocycles can irreversibly bind to the palladium surface, deactivating the catalyst.[12][13] Solution: Use a fresh, high-quality catalyst, increase the catalyst loading, or consider an alternative deprotection method if the poison cannot be removed.

  • Poor Catalyst Quality: The activity of Pd/C can vary significantly between batches and decreases over time.[12] Solution: Always use a fresh batch of catalyst from a reputable supplier. For difficult substrates, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) may be required.[12]

  • Insufficient Agitation: The reaction is heterogeneous, involving solid (catalyst), liquid (substrate solution), and sometimes gas (H₂) phases. Vigorous stirring is crucial to ensure efficient mass transfer.[12]

  • Poor Substrate Solubility: If the substrate is not fully dissolved in the reaction solvent, the reaction rate will be severely limited.

Cbz_Troubleshooting Start Reaction Stalled/Incomplete? CheckPoison Check for Catalyst Poisons (S, etc.) Start->CheckPoison Yes CheckCatalyst Evaluate Catalyst Quality & Loading Start->CheckCatalyst No obvious poisons CheckConditions Review Reaction Conditions Start->CheckConditions Catalyst is fresh ActionPoison Use fresh catalyst | Increase loading | Change deprotection method (e.g., HBr/AcOH) CheckPoison->ActionPoison ActionCatalyst Use fresh, high-quality Pd/C or Pd(OH)₂/C | Increase loading (e.g., from 10 mol% to 20 mol%) CheckCatalyst->ActionCatalyst ActionConditions Ensure vigorous stirring | Check H₂ source (balloon, pressure) | Change solvent for better solubility CheckConditions->ActionConditions

Q: My molecule contains other reducible functional groups (alkenes, alkynes, nitro groups). Can I selectively deprotect the Cbz group?

A: This presents a significant challenge as hydrogenolysis conditions will readily reduce these groups.

  • Careful Condition Selection: Transfer hydrogenolysis using ammonium formate can sometimes be milder and offer better selectivity than high-pressure H₂ gas.

  • Orthogonal Strategy: The best approach is to plan ahead. If reducible groups are present, Cbz is not an ideal protecting group. An acid-labile (Boc) or base-labile (Fmoc) group would be a better choice.

  • Non-Reductive Cleavage: If you must proceed, acidic cleavage using HBr in acetic acid is a non-reductive alternative, provided the rest of your molecule can tolerate strong acid.[12]

Experimental Protocols: N-Cbz Deprotection

Protocol 1: Catalytic Hydrogenation with H₂ Gas [1]

  • Preparation: In a flask suitable for hydrogenation, dissolve the Cbz-protected piperidine (1.0 eq) in a solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) under an inert atmosphere (e.g., Nitrogen or Argon). The typical loading is 5-10 mol% of palladium relative to the substrate.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) or connect the flask to a hydrogenation apparatus. Purge the flask with H₂.

  • Reaction: Stir the mixture vigorously at room temperature under a positive pressure of H₂.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is also often accompanied by the cessation of H₂ uptake.

  • Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent. The combined filtrate contains the deprotected product and can be concentrated under reduced pressure.

Protocol 2: Catalytic Transfer Hydrogenolysis with Ammonium Formate [14]

  • Preparation: Dissolve the Cbz-protected piperidine (1.0 eq) in methanol.

  • Reagent Addition: Add ammonium formate (HCOONH₄, typically 5-10 equivalents).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol %).

  • Reaction: Stir the mixture at room temperature. The reaction may be gently heated (e.g., to 40-60°C) to increase the rate if necessary.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the mixture through Celite to remove the catalyst, wash the pad with methanol, and concentrate the filtrate. The resulting crude product can be purified further, often requiring an aqueous work-up to remove residual ammonium salts.

The N-Fmoc Group: Base-Labile Deprotection

The 9-fluorenylmethoxycarbonyl (Fmoc) group is defined by its lability to basic conditions, while being stable to acid and hydrogenolysis, making it orthogonal to both Boc and Cbz.[15]

Frequently Asked Questions (FAQs): N-Fmoc Deprotection

Q: What is the mechanism for the base-catalyzed deprotection of an N-Fmoc group?

A: The Fmoc deprotection is a two-step process that proceeds via a β-elimination mechanism.[16] A base, typically a secondary amine like piperidine, abstracts the acidic proton at the C9 position of the fluorene ring system.[17][18] This generates an intermediate that rapidly undergoes elimination, cleaving the C-O bond and releasing the unstable dibenzofulvene (DBF) and the carbamic acid, which decarboxylates. The highly reactive DBF is immediately trapped by the excess piperidine in the reaction mixture to form a stable adduct, driving the reaction to completion.[16][17]

// Nodes Start [label="N-Fmoc Piperidine", fillcolor="#FFFFFF", fontcolor="#202124"]; ProtonAbstraction [label="Proton Abstraction at C9", fillcolor="#FFFFFF", fontcolor="#202124"]; Elimination [label="β-Elimination", fillcolor="#FFFFFF", fontcolor="#202124"]; Amine [label="Free Piperidine (Product)", fillcolor="#FFFFFF", fontcolor="#202124"]; DBF [label="Dibenzofulvene (DBF)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; DBF_Adduct [label="DBF-Piperidine Adduct", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Piperidine [label="Piperidine (Base)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> ProtonAbstraction [label="+ Piperidine"]; Piperidine -> ProtonAbstraction [style=dashed]; ProtonAbstraction -> Elimination; Elimination -> Amine [label="& Decarboxylation"]; Elimination -> DBF [style=dashed]; DBF -> DBF_Adduct [label="+ Piperidine"]; Piperidine -> DBF_Adduct [style=dashed]; } .dot Caption: Base-catalyzed deprotection mechanism of an N-Fmoc group.

Q: Why is a secondary amine like piperidine the standard reagent? Can other bases be used?

A: While other bases can abstract the acidic proton, secondary amines like piperidine are ideal because they are strong enough to initiate the reaction efficiently and also act as excellent nucleophilic scavengers for the dibenzofulvene byproduct.[16] Primary amines also work well, but tertiary amines like triethylamine (TEA) are much slower because they are poor scavengers, allowing DBF to potentially cause side reactions.[17][18] For very difficult or sterically hindered deprotections, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is often used, typically in combination with a scavenger like piperidine.[19]

Troubleshooting Guide: N-Fmoc Deprotection

Q: My Fmoc deprotection is incomplete, especially with a complex or sterically hindered substrate. What are my options?

A: This is a common issue in solid-phase peptide synthesis (SPPS) but also occurs in solution-phase.

  • Increase Reaction Time/Repetitions: The standard protocol often involves two treatments with the piperidine solution. For difficult cases, extend the duration of the second treatment (e.g., from 10-20 minutes to 30-60 minutes).[20]

  • Use a Stronger Base Cocktail: A solution containing 2% DBU and 2-20% piperidine in DMF is highly effective for forcing stubborn deprotections to completion.[21]

  • Elevated Temperature: Gently warming the reaction to 40-50°C can help break up substrate aggregation and increase the reaction rate.[19]

Q: How can I monitor the reaction to confirm complete deprotection?

A: Monitoring is crucial to avoid the formation of deletion sequences in a synthesis.

  • Kaiser Test (Qualitative): This is a colorimetric test used in SPPS. A small sample of resin beads is heated with ninhydrin reagents. A positive result (intense blue color) indicates the presence of free primary amines, confirming successful deprotection. A negative result (yellow/colorless) means the Fmoc group is still attached.[19]

  • UV-Vis Spectrophotometry (Quantitative): The DBF-piperidine adduct has a strong UV absorbance around 301 nm.[19] By monitoring the increase in absorbance of the solution over time, one can track the progress of the deprotection and confirm its completion when the absorbance plateaus. This is commonly used in automated synthesizers.[20]

  • LC-MS (Solution Phase): For solution-phase reactions, LC-MS is the most direct method to monitor the conversion of the starting material to the deprotected product.

Experimental Protocols: N-Fmoc Deprotection

Protocol 1: Standard Deprotection with Piperidine/DMF

  • Preparation: Dissolve the N-Fmoc piperidine in N,N-Dimethylformamide (DMF).

  • Deprotection: Add a solution of 20% (v/v) piperidine in DMF.

  • Reaction: Stir the mixture at room temperature for 10-30 minutes. For solid-phase synthesis, this step is often split into two treatments: an initial 2-5 minute treatment followed by a second, longer 10-20 minute treatment with fresh reagent.[2]

  • Monitoring: Check for completion by TLC or LC-MS.

  • Work-up (Solution Phase): The main challenge is removing the DBF-piperidine adduct and excess piperidine. This often requires chromatographic purification. An alternative is to precipitate the product by adding the reaction mixture to a non-polar solvent like diethyl ether or hexane, though this is substrate-dependent.[22]

Protocol 2: DBU-Assisted Deprotection for Difficult Substrates

  • Preparation: Dissolve the N-Fmoc piperidine in DMF.

  • Reagent Preparation: Prepare a fresh deprotection cocktail of 2% (v/v) DBU and 2-20% (v/v) piperidine in DMF.

  • Reaction: Add the DBU-containing cocktail to the substrate and stir at room temperature. Reaction times are typically much shorter (e.g., 5-15 minutes) due to the increased basicity of DBU.

  • Monitoring: Monitor the reaction closely by TLC or LC-MS to avoid potential side reactions from prolonged exposure to the strong base.

  • Work-up: Proceed with purification as described in the standard protocol.

Orthogonal Deprotection Strategies

Q: What is an "orthogonal protection strategy," and why is it critical?

A: An orthogonal strategy uses multiple protecting groups in a single molecule that can be removed under distinct, non-interfering conditions.[1][2] This is the cornerstone of modern complex molecule synthesis. For example, a molecule containing both an N-Boc protected piperidine and an Fmoc-protected primary amine can be selectively deprotected at either nitrogen. Treatment with piperidine will remove only the Fmoc group, leaving the Boc group intact for a subsequent reaction. Conversely, treatment with TFA will remove only the Boc group, leaving the Fmoc group untouched.[2] This allows for precise, site-specific modifications.

Comparison of Common N-Carboxylate Protecting Groups
Protecting GroupLability ConditionStable UnderCommon Reagents
Boc (tert-Butoxycarbonyl)Strong AcidBase, HydrogenolysisTFA, HCl in Dioxane[3]
Cbz (Benzyloxycarbonyl)HydrogenolysisAcid, BaseH₂/Pd-C, HCOONH₄/Pd-C[8]
Fmoc (9-Fluorenylmethoxycarbonyl)BaseAcid, Hydrogenolysis20% Piperidine in DMF[16]

Orthogonal_Strategy Start Select N-Protection Strategy for Piperidine Q_Acid Are strong acidic conditions required elsewhere in the synthesis? Start->Q_Acid Q_Base Are basic conditions required elsewhere in the synthesis? Q_Acid->Q_Base No Use_Fmoc Use N-Fmoc (Deprotect with Piperidine) Q_Acid->Use_Fmoc Yes Q_Red Are reducible groups (alkenes, NO₂) present OR is hydrogenolysis required? Q_Base->Q_Red No Use_Boc Use N-Boc (Deprotect with TFA/HCl) Q_Base->Use_Boc Yes Q_Red->Use_Boc Yes Use_Cbz Use N-Cbz (Deprotect with H₂/Pd-C) Q_Red->Use_Cbz No

References

  • Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether. (n.d.). American Chemical Society.
  • Application Notes and Protocols: Hydrogenolysis Conditions for Cbz-(Ala)4 Deprotection. (n.d.). Benchchem.
  • Troubleshooting N-Boc-piperazine deprotection side reactions. (n.d.). Benchchem.
  • Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. (2004). PubMed. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. [Link]

  • Cbz deprotection conditions: screening of catalysts and sources of H2. (n.d.). ResearchGate. [Link]

  • Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2018). PMC - NIH. [Link]

  • Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. (2021). ResearchGate. [Link]

  • Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides. (2019). NIH. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2018). MDPI. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). [Source not specified]. [Link]

  • Methods for Removing the Fmoc Group. (2002). ResearchGate. [Link]

  • Methods for Removing the Fmoc Group. (2002). Springer Nature Experiments. [Link]

  • Deprotection of N-benzyl piperidine compound. (2020). Sciencemadness.org. [Link]

  • How best can I remove Fmoc from a peptide to expose the N-terminal? (2019). ResearchGate. [Link]

  • Deprotecting Fmoc Group Mechanism. (2022). YouTube. [Link]

  • N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides. [Link]

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PMC - PubMed Central. [Link]

  • Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. (n.d.). [Source not specified]. [Link]

  • Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2022). Reddit. [Link]

  • Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. (2021). Green Chemistry (RSC Publishing). [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.). [Source not specified]. [Link]

  • Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. (2015). ResearchGate. [Link]

  • SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. [Link]

  • Why am I not getting the coupled peptide after fmoc deprotection and cleavage? (2014). [Source not specified]. [Link]

  • How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? (2017). ResearchGate. [Link]

  • Preparation of Piperidines, Part 3: Substituted at Position 4. (2022). YouTube. [Link]

  • Boc Deprotection Mechanism. (2022). YouTube. [Link]

  • Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. (2023). ACS Publications. [Link]

  • How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? (2023). ResearchGate. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for the synthesis of Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this critical synthetic intermediate. The following content is structured as a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical field experience.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Question 1: We are experiencing significantly low yields of this compound upon scaling up the reaction. What are the likely causes and how can we optimize the process?

Answer:

Low yield during the scale-up of this α-bromination is a frequent issue, often stemming from a combination of factors related to reaction kinetics, side reactions, and product instability. The core of the synthesis is an acid-catalyzed bromination, which proceeds through an enol intermediate[1].

Potential Causes & Optimization Strategies:

  • Incomplete Reaction: On a larger scale, mixing and heat transfer can become less efficient, leading to incomplete conversion of the starting material, Ethyl 4-oxo-1-piperidinecarboxylate.

    • Solution: Monitor the reaction progress closely using TLC or HPLC. Ensure robust mechanical stirring to maintain a homogenous reaction mixture. The reaction time may need to be extended compared to the lab-scale protocol.

  • Over-bromination (Di-bromination): The most common byproduct is the di-brominated species. While acid-catalyzed conditions generally disfavor a second bromination because the first electron-withdrawing bromine atom deactivates the enol, localized high concentrations of the brominating agent can still lead to this side product[2].

    • Solution: Control the stoichiometry of the brominating agent (e.g., Br₂, NBS) precisely. A slight excess (e.g., 1.05 equivalents) is often sufficient[3]. The brominating agent should be added slowly and sub-surface to prevent localized high concentrations. Maintaining a lower reaction temperature (e.g., 0-10 °C) can significantly improve selectivity[4].

  • Product Decomposition: α-bromo ketones are susceptible to decomposition, particularly during aqueous workup or purification, via hydrolysis or base-catalyzed dehydrobromination[2].

    • Solution: During the workup, use cold, neutral water for washing. Crucially, avoid basic washes (e.g., sodium bicarbonate) if your product shows sensitivity, as this can promote decomposition pathways. If possible, consider using the crude product directly in the next step to minimize handling and purification losses[2].

  • Formation of Bromoketal Intermediate: A patented method for this synthesis involves performing the bromination in an alcoholic medium, which forms a bromoketal intermediate. This is then hydrolyzed in an acidic medium to yield the final product[5][6]. If the final hydrolysis step is incomplete, the yield of the desired α-bromo ketone will be reduced.

    • Solution: Ensure the acidic hydrolysis step is carried out to completion. Monitor the disappearance of the bromoketal intermediate by an appropriate analytical method (e.g., GC-MS or LC-MS).

Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_conversion Analyze Crude Reaction Mixture (TLC/HPLC/NMR) start->check_conversion incomplete High % of Starting Material? check_conversion->incomplete Check Conversion side_products Significant Side Products? check_conversion->side_products Check Purity improve_mixing Increase Stirring Efficiency incomplete->improve_mixing Yes check_dibromo Di-brominated Product Detected? side_products->check_dibromo Yes extend_time Extend Reaction Time improve_mixing->extend_time other_impurities Other Impurities? check_dibromo->other_impurities No slow_addition Slow Down Bromine Addition check_dibromo->slow_addition Yes workup Product Decomposition During Workup? other_impurities->workup control_temp Lower Reaction Temperature slow_addition->control_temp check_stoich Verify Reagent Stoichiometry control_temp->check_stoich yes_decomp Avoid Basic Wash Use Cold/Neutral Water Use Crude Product Quickly workup->yes_decomp Yes no_decomp Re-evaluate Purification Strategy workup->no_decomp No G start Crude Product Post-Workup is_solid Is Crude Product a Solid or Oil? start->is_solid solid_path Solid is_solid->solid_path Solid oil_path Oil is_solid->oil_path Oil recrystallize Attempt Recrystallization (e.g., EtOH/Water, IPA/Heptane) solid_path->recrystallize filter_dry Filter and Dry Pure Solid recrystallize->filter_dry triturate Triturate with Cold Non-Polar Solvent (e.g., Hexanes, Ether) oil_path->triturate check_solid Does it Solidify? triturate->check_solid check_solid->recrystallize Yes next_step Consider using crude in next step or evaluate short-path distillation check_solid->next_step No

Sources

identification of byproducts in the synthesis of idoxaban intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Idoxaban intermediates. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of Idoxaban synthesis and effectively troubleshoot the formation of byproducts. This guide provides in-depth technical information, practical troubleshooting scenarios, and frequently asked questions to ensure the integrity and purity of your synthetic intermediates.

Troubleshooting Guide: Identification and Mitigation of Byproducts

This section addresses specific experimental issues, providing a logical workflow from problem identification to resolution.

Scenario 1: Unexpected Peak Observed During HPLC Analysis of the Amine Intermediate

Problem: During the RP-HPLC analysis of the key diamine intermediate, N1-(5-chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-aminocyclohexyl)oxalamide, an unexpected peak is consistently observed at a relative retention time (RRT) of approximately 1.2.

Causality and Identification:

This peak often corresponds to a diastereomeric impurity. Edoxaban has three chiral centers, leading to the possibility of eight stereoisomers.[1] The formation of diastereomers can occur if the stereochemical integrity of the starting materials is not maintained or if the reaction conditions favor epimerization.

Experimental Workflow for Identification and Resolution:

Caption: Troubleshooting workflow for a diastereomeric impurity.

Step-by-Step Protocol:

  • Mass Spectrometry Analysis: Perform LC-MS/MS analysis. The byproduct will likely have the same mass-to-charge ratio (m/z) as the desired product, confirming it is an isomer.

  • Chiral HPLC: Develop or use a suitable chiral HPLC method to separate the stereoisomers. This will confirm the presence of a diastereomer.[1]

  • Starting Material Analysis: Verify the chiral purity of your starting materials, particularly the protected aminocyclohexane derivative.

  • Reaction Condition Optimization:

    • Temperature: Elevated temperatures can sometimes lead to epimerization. Evaluate the effect of running the reaction at a lower temperature.

    • Base: Strong bases can facilitate epimerization. If applicable, screen for a milder base.

    • Reaction Time: Prolonged reaction times can increase the formation of byproducts. Monitor the reaction progress and quench it as soon as the starting material is consumed.

  • Purification: If the formation of the diastereomer cannot be completely avoided, purification by chiral chromatography or selective crystallization may be necessary.

Scenario 2: Low Yield and Presence of a Higher Molecular Weight Byproduct in the Final Coupling Step

Problem: In the final coupling step to form Edoxaban, a significant amount of a byproduct with a higher molecular weight than the target molecule is observed by LC-MS, leading to a low yield of the desired product.

Causality and Identification:

This can be indicative of a double-acylation or a side reaction with a bifunctional impurity. One common issue is the formation of a dimer where two molecules of the amine intermediate react with one molecule of the thiazolopyridine carboxylic acid derivative, or vice versa.

Experimental Workflow for Identification and Resolution:

Caption: Troubleshooting workflow for high molecular weight byproducts.

Step-by-Step Protocol:

  • Structural Elucidation: Use high-resolution mass spectrometry (HRMS) to determine the exact mass of the byproduct and deduce its molecular formula. This will help in proposing a likely structure.

  • Stoichiometry Control: Carefully control the stoichiometry of the reactants. A slow, controlled addition of the acylating agent to the amine intermediate can minimize the formation of over-acylated products.

  • Coupling Agent Purity: Ensure the purity of the coupling agents (e.g., HATU, HOBt). Impurities in these reagents can lead to side reactions.

  • Temperature Management: Maintain the optimal reaction temperature. Excursions to higher temperatures can increase the rate of side reactions.

  • Purification: If the byproduct is formed, it can often be removed by column chromatography.

Common Byproducts in Idoxaban Intermediate Synthesis

The following table summarizes some of the common byproducts encountered during the synthesis of Idoxaban intermediates.

Byproduct NameMolecular FormulaMolecular WeightPotential Point of FormationSuggested Analytical Technique
Diastereomeric Impurities C24H30ClN7O4S548.06Throughout the synthesis, especially during amination and coupling steps.Chiral HPLC, LC-MS/MS
N-Oxide Impurities C24H30ClN7O5S564.06During synthesis or storage, due to oxidation.[2]RP-HPLC with UV detection, LC-MS/MS[2]
Desmethyl Edoxaban C23H28ClN7O4S534.03Incomplete methylation of the thiazolopyridine ring.[3]RP-HPLC with UV detection, LC-MS/MS[3]
Hydrolysis Products VariesVariesHydrolysis of amide or ester functionalities, especially under acidic or basic conditions.RP-HPLC with UV detection, LC-MS/MS

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters to control to minimize byproduct formation?

A1: The most critical parameters are typically:

  • Temperature: To prevent epimerization and other side reactions.

  • Stoichiometry: To avoid over-reaction or unreacted starting materials.

  • Purity of Reagents and Starting Materials: To prevent the introduction of reactive impurities.

  • pH: To prevent hydrolysis of sensitive functional groups.

Q2: How can I effectively control the formation of chiral impurities?

A2: Controlling chiral impurities starts with using enantiomerically pure starting materials.[1] During the synthesis, it is crucial to use mild reaction conditions (e.g., lower temperatures, non-epimerizing bases) to preserve the stereochemical integrity of the intermediates.[1] Chiral HPLC should be used as an in-process control to monitor for the formation of diastereomers.

Q3: What are the best practices for the purification of Idoxaban intermediates?

A3: A combination of techniques is often most effective:

  • Crystallization: This is a powerful technique for removing many impurities, including some diastereomers.

  • Column Chromatography: Normal-phase or reverse-phase chromatography can be used to separate byproducts with different polarities.

  • Chiral Chromatography: This is essential for separating enantiomeric and diastereomeric impurities.

Q4: My final intermediate is showing a new, unknown peak in the HPLC. How should I approach its identification?

A4: A systematic approach is key:

  • LC-MS/MS: Determine the mass of the impurity. This is the first and most crucial step.

  • Forced Degradation Studies: Subject a sample of your pure intermediate to stress conditions (acid, base, oxidation, heat, light).[4] If the unknown peak appears, it is likely a degradation product.

  • High-Resolution Mass Spectrometry (HRMS): To obtain the exact mass and predict the elemental composition.

  • NMR Spectroscopy: If the impurity can be isolated in sufficient quantity, 1D and 2D NMR experiments (1H, 13C, COSY, HSQC, HMBC) will be invaluable for structural elucidation.

  • Reference Standards: If a potential structure is hypothesized, obtaining a reference standard for that compound is the definitive way to confirm its identity by co-injection in HPLC.[3][5][]

References

Sources

Technical Support Center: Optimized Strecker-Type Condensation of Piperidone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimized Strecker-type condensation of piperidone derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this powerful three-component reaction to synthesize α-aminonitriles, key intermediates for novel therapeutics and complex molecular scaffolds like spiro-piperidines.

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established literature and extensive field experience. Our goal is to empower you to overcome common experimental hurdles and achieve reliable, high-yielding results.

I. Understanding the Core Reaction: The Strecker Condensation on a Piperidone Scaffold

The Strecker synthesis is a classic multi-component reaction that forms an α-aminonitrile from a ketone (in this case, a piperidone derivative), an amine, and a cyanide source.[1][2] The reaction proceeds via the in situ formation of an iminium ion, which is then attacked by the cyanide nucleophile.[3] When applied to a piperidone, this reaction generates a spirocyclic α-aminonitrile, a valuable building block in medicinal chemistry.

Below is a diagram illustrating the general workflow and the central Strecker reaction mechanism.

Strecker_Workflow cluster_workflow Experimental Workflow cluster_mechanism Reaction Mechanism Start 1. Reagent Preparation (Piperidone, Amine, Cyanide Source) Reaction 2. Strecker Condensation (One-Pot) Start->Reaction Add reagents Workup 3. Aqueous Work-up & Extraction Reaction->Workup Quench reaction Purification 4. Product Purification (Crystallization/Chromatography) Workup->Purification End 5. α-Aminonitrile Product Purification->End Piperidone N-Protected Piperidone Iminium Iminium Ion Intermediate Piperidone->Iminium + Amine, -H2O Amine Primary Amine (R'-NH2) Amine->Iminium Product α-Aminonitrile Iminium->Product + CN- Cyanide Cyanide Source (e.g., KCN, TMSCN) Cyanide->Product

Caption: General workflow and mechanism of the Strecker condensation on a piperidone.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that researchers may encounter during the Strecker condensation of piperidone derivatives.

Low or No Product Yield

Q1: My reaction is giving very low yield, or it's not working at all. What are the most common causes?

A1: Low or no yield in a Strecker reaction involving a piperidone can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Inefficient Iminium Ion Formation: The rate-limiting step is often the formation of the iminium ion from the piperidone and the amine.[3] Piperidones, being cyclic ketones, can be less reactive than their acyclic counterparts.

    • Solution: The addition of a mild acid catalyst is crucial. While traditional conditions might use the hydrochloride salt of the amine, this can lead to inconsistent results. We strongly recommend the use of p-toluenesulfonic acid monohydrate (TsOH·H₂O) . It has been shown to give reproducible and high yields in the Strecker reaction of piperidine derivatives under aqueous conditions.

  • Reagent Quality and Stoichiometry:

    • Piperidone: Ensure your starting piperidone is pure. N-protecting groups like Boc can be sensitive to strongly acidic conditions, leading to side reactions.[4]

    • Amine: Use a fresh, high-purity amine.

    • Cyanide Source: Both potassium cyanide (KCN) and trimethylsilyl cyanide (TMSCN) are effective.[5][6] If using KCN, ensure it is finely powdered and dry. TMSCN is often preferred for hindered ketones due to its higher reactivity but is sensitive to moisture.

  • Reaction Conditions:

    • Solvent: While a variety of solvents can be used, aqueous conditions have proven effective, especially when using TsOH·H₂O.[7] For TMSCN, anhydrous solvents like dichloromethane (DCM) or toluene are necessary.

    • Temperature: Most Strecker reactions on piperidones proceed well at room temperature. If no reaction is observed, gentle heating (40-50 °C) can be attempted, but be aware that this may promote side reactions.

Q2: I'm getting a complex mixture of products, and my desired α-aminonitrile is a minor component. What are the likely side reactions?

A2: A complex reaction mixture often points to competing side reactions. The most common culprits are:

  • Cyanohydrin Formation: The cyanide ion can directly attack the piperidone carbonyl to form a cyanohydrin.[8] This is a reversible process, but under certain conditions, the cyanohydrin can be a significant byproduct.

    • Why it happens: This side reaction is more prevalent if the iminium ion formation is slow.

    • How to mitigate:

      • Promote Iminium Formation: The use of an effective acid catalyst like TsOH·H₂O will accelerate iminium ion formation, favoring the desired Strecker pathway.

      • Order of Addition: Pre-stirring the piperidone and amine with the acid catalyst for a short period (e.g., 30 minutes) before adding the cyanide source can help to build up a concentration of the iminium intermediate.

  • Aldol-Type Self-Condensation: Piperidones with α-protons can undergo self-condensation under either acidic or basic conditions, leading to dimeric or polymeric byproducts.[8]

    • Why it happens: Strong acids or bases can promote enolate or enol formation.

    • How to mitigate: Use a mild acid catalyst (like TsOH·H₂O) at the correct stoichiometry. Avoid using strong bases. Maintain a moderate reaction temperature.

Side_Reactions Piperidone Piperidone Strecker_Product Desired Product: α-Aminonitrile Piperidone->Strecker_Product + Amine + CN- (Catalyzed) Cyanohydrin Side Product 1: Cyanohydrin Piperidone->Cyanohydrin + CN- (Uncatalyzed) Condensation Side Product 2: Self-Condensation Product Piperidone->Condensation + Piperidone (Strong Acid/Base)

Caption: Competing reaction pathways in the Strecker synthesis of piperidones.

Product Isolation and Purification

Q3: My product seems to be highly polar and is difficult to extract from the aqueous layer. How can I improve my work-up procedure?

A3: The α-aminonitrile products of the Strecker reaction on piperidones are often basic and can be quite polar, leading to challenges during extraction.

  • Basify the Aqueous Layer: Before extraction, ensure the aqueous layer is basic (pH > 9) by adding a suitable base like sodium carbonate or 2M NaOH. This deprotonates the amine functionalities, reducing the product's water solubility.

  • Choice of Extraction Solvent: Dichloromethane (DCM) is often effective. If your product has stubbornly high water solubility, a more polar solvent like a 9:1 mixture of DCM and isopropanol can be beneficial.

  • Salting Out: Saturating the aqueous layer with sodium chloride before extraction can decrease the solubility of your organic product in the aqueous phase.

Q4: I'm struggling with purifying my α-aminonitrile product by column chromatography. What are the best practices?

A4: The polar and basic nature of these compounds requires specific considerations for chromatography.

  • Stationary Phase: Standard silica gel is often suitable. However, if you observe significant tailing or decomposition on silica, consider using alumina (basic or neutral) or a C18 reversed-phase column for highly polar compounds.[9]

  • Mobile Phase:

    • For Silica Gel: A common eluent system is a gradient of methanol in dichloromethane (DCM). To prevent peak tailing due to the basicity of the product, it is highly recommended to add a small amount of a basic modifier to your mobile phase, such as 0.5-1% triethylamine (TEA) or ammonium hydroxide.

    • For Reversed-Phase (C18): A gradient of acetonitrile in water with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) is typically used.

N-Protecting Group Considerations

Q5: Does the choice of N-protecting group on the piperidone matter?

A5: Yes, the choice of the nitrogen protecting group is critical.

  • N-Boc (tert-Butoxycarbonyl): This is a very common and versatile protecting group. It is stable under the mildly acidic conditions of an optimized Strecker reaction (e.g., with TsOH·H₂O).[4] However, it can be labile to strong acids, so careful control of the reaction pH is necessary. The Boc group's steric bulk can also influence the diastereoselectivity of the reaction with substituted piperidones.

  • N-Cbz (Carboxybenzyl): The Cbz group is generally more robust to acidic conditions than the Boc group, making it a good alternative if you are facing issues with Boc group stability.

  • N-Benzyl: This group is very stable to the reaction conditions but requires harsher methods for deprotection (e.g., catalytic hydrogenation).

III. Optimized Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific piperidone and amine substrates.

Protocol 1: General Strecker Condensation using TsOH·H₂O and KCN

This protocol is adapted from literature procedures that have demonstrated high and reproducible yields for the Strecker reaction of piperidine derivatives.[7]

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar, add the N-protected piperidone (1.0 eq), the primary amine (1.1 eq), and p-toluenesulfonic acid monohydrate (TsOH·H₂O) (1.2 eq).

  • Solvent Addition: Add deionized water to the flask to achieve a concentration of approximately 0.2-0.5 M with respect to the piperidone.

  • Initial Stirring: Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • Cyanide Addition: Add finely powdered potassium cyanide (KCN) (1.3 eq) to the reaction mixture in one portion.

    • SAFETY NOTE: KCN is highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acid, which liberates toxic HCN gas.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture in an ice bath and basify to pH > 9 with a saturated aqueous solution of sodium carbonate.

    • Extract the aqueous layer three times with dichloromethane (DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in DCM containing 1% triethylamine.

Protocol 2: Hydrolysis of the α-Aminonitrile to the corresponding Amino Acid
  • Acid Hydrolysis: Dissolve the purified α-aminonitrile (1.0 eq) in a 6 M aqueous solution of hydrochloric acid (HCl).

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-48 hours. The hydrolysis of sterically hindered nitriles may require longer reaction times or stronger acidic conditions.[1][7]

  • Monitoring: Monitor the reaction by LC-MS until the starting material is fully consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the aqueous solution with DCM or diethyl ether to remove any non-polar impurities.

    • Concentrate the aqueous layer under reduced pressure to obtain the crude amino acid hydrochloride salt.

    • The amino acid can be further purified by recrystallization or ion-exchange chromatography.[10]

IV. Data Summary Table

The following table provides a general comparison of reaction parameters for different cyanide sources. Yields are highly substrate-dependent.

ParameterKCN MethodTMSCN Method
Cyanide Source Potassium CyanideTrimethylsilyl Cyanide
Typical Catalyst TsOH·H₂O, HClLewis Acids (e.g., ZnI₂, Sc(OTf)₃), Brønsted Acids
Solvent Water, MethanolAnhydrous DCM, Toluene
Temperature Room Temperature0 °C to Room Temperature
Advantages Cost-effective, robustHigh reactivity for hindered ketones, milder conditions
Disadvantages Highly toxic, can give lower yields with hindered ketonesMoisture sensitive, more expensive

V. References

  • Strategies for the Synthesis of Spiropiperidines. White Rose Research Online. [Link]

  • Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. BEPLS. [Link]

  • Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. [Link]

  • How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • Strecker Synthesis. Master Organic Chemistry. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • Convenient Strecker Reactions of Piperidine Derivatives with Cyclic Ketones under Aqueous Conditions. Taylor & Francis Online. [Link]

  • CHAPTER 3: Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles. Books.

  • Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. PMC. [Link]

  • Hydrolysis of Nitriles to Carboxylic Acid. Ventura College. [Link]

  • Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry. [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • Hydrolysis of nitriles to carboxylic acids. Google Patents.

  • Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 (σ1) receptor selective ligands. PubMed Central. [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. NIH. [Link]

  • Strecker Synthesis. Organic Chemistry Portal. [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

  • Highly Efficient Three-Component Strecker-Type Reaction of Aldehydes and Ketones Using TMSCN Catalyzed by. Sciforum. [Link]

  • The traditional Strecker reaction is a three-component condensation reaction between a carbonyl compound, an amine, and. [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. [Link]

  • Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Regio- and stereoselective 1,2-dihydropyridine alkylation/addition sequence for the synthesis of piperidines with quaternary centers. PubMed. [Link]

  • Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Catalyzed by Tetrabutylammonium phthalimide-N-oxyl. Sciforum. [Link]

  • Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness.org. [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. [Link]

  • The Application of C18AQ Columns in the Purification of Strong Polar Peptides. Santai. [Link]

  • Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide. Organic & Biomolecular Chemistry. [Link]

  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. [Link]

  • Piperidine from the hydrolysis of piperine. Sciencemadness.org. [Link]

  • Amino Acid Purification. Column Chromatography. [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. ResearchGate. [Link]

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  • Organic Base‐Mediated Condensation of Pyridinecarboxaldehydes to Azachalcones. ResearchGate. [Link]

Sources

resolving impurities in the final steps of fentanyl analogue synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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If you are a researcher, scientist, or drug development professional working in a legitimate and regulated environment, please consult your institution's safety protocols, established scientific literature from reputable sources, and collaborate with qualified colleagues for guidance on handling and purifying controlled substances. For safety and compliance, all work with such compounds must be conducted under the strict oversight of regulatory bodies and with appropriate institutional approvals.

Validation & Comparative

mass spectrometry analysis of Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Analysis of Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate: A Comparative Approach

Authored by a Senior Application Scientist

This guide provides a detailed examination of the mass spectrometric analysis of this compound (MW: 250.09 g/mol , Formula: C₈H₁₂BrNO₃)[1][2], a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the rationale behind analytical choices, compares alternative techniques, and provides actionable, field-proven protocols to ensure robust and reliable characterization of this and structurally related molecules.

The Analytical Imperative: Why Mass Spectrometry is Critical

This compound is a substituted piperidone, a structural motif prevalent in medicinal chemistry. Accurate characterization is essential for reaction monitoring, purity assessment, and metabolite identification. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and specificity for this task. The molecule's polarity, functional groups (ketone, carbamate, halogen), and susceptibility to specific fragmentation pathways make it an excellent candidate for detailed MS analysis.

Choosing the Right Ionization Technique: A Head-to-Head Comparison

The first critical decision in any LC-MS analysis is the choice of ionization source. For a molecule like this compound, the primary candidates are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI): The Preferred Method

ESI is a soft ionization technique ideal for polar and easily ionizable molecules.[3][4] Given the presence of the basic piperidine nitrogen, this compound is readily protonated in the positive ion mode (ESI+) to form the pseudomolecular ion, [M+H]⁺.

  • Mechanism of Choice: The analysis is best performed in an acidic mobile phase (e.g., containing 0.1% formic acid). The acidic conditions ensure the piperidine nitrogen is protonated in solution before entering the ESI source, leading to highly efficient and stable ion generation. ESI is intrinsically "soft," meaning it imparts minimal excess energy, preserving the precursor ion for subsequent fragmentation analysis (MS/MS).[3][5]

Atmospheric Pressure Chemical Ionization (APCI): A Viable Alternative

APCI is better suited for less polar, semi-volatile compounds that are not easily ionized by ESI.[6][7] While ESI is superior for this specific analyte, APCI could be considered under certain circumstances, such as in the presence of heavy matrix interference that suppresses ESI or for the analysis of less polar derivatives.

  • Mechanism: In APCI, the sample is volatilized in a heated tube and then ionized by a corona discharge.[7] This process typically also generates the protonated molecule [M+H]⁺.

Comparative Summary: ESI vs. APCI

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale for this compound
Analyte Suitability Polar, ionizable molecules (small molecules to large proteins)[3]Less polar, semi-volatile molecules (<1500 Da)[6]The target molecule's basic nitrogen makes it ideal for ESI.
Ionization Mechanism Ion formation from charged droplets in solution.[7]Gas-phase ion-molecule reactions via corona discharge.[6]Pre-protonation in an acidic mobile phase favors the ESI mechanism.
Fragmentation Very "soft"; minimal in-source fragmentation.[3][5]Generally soft, but can be harsher than ESI.ESI's gentleness is crucial for preserving the precursor ion for controlled CID.
Mobile Phase Flow Rate Tolerates lower flow rates (µL/min to ~1 mL/min).Tolerates higher flow rates (~0.5 to 2 mL/min).[7]Compatible with standard analytical and UHPLC flow rates.
Verdict Highly Recommended Secondary Alternative ESI provides the most sensitive and reliable ionization for this compound.

Decoding the Fragmentation: Tandem Mass Spectrometry (MS/MS) Analysis

Tandem mass spectrometry (MS/MS) is essential for structural confirmation and for developing highly selective quantitative methods. This involves isolating the precursor ion ([M+H]⁺) and subjecting it to Collision-Induced Dissociation (CID) to generate characteristic product ions.[8][9]

The isotopic pattern of the precursor ion is a key diagnostic feature. Due to the near 1:1 natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the [M+H]⁺ ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units. This provides immediate confirmation of a bromine-containing species.

Predicted Fragmentation Pathways

The fragmentation of the [M+H]⁺ ion of this compound is driven by its key structural features: the ethoxycarbonyl group, the piperidone ring, and the bromine substituent.

G cluster_main Fragmentation of [M+H]⁺ precursor [M+H]⁺ m/z 250/252 frag1 Loss of C₂H₄ m/z 222/224 precursor->frag1 - C₂H₄ (28 Da) frag2 Loss of C₂H₅OH m/z 204/206 precursor->frag2 - C₂H₅OH (46 Da) frag3 Loss of Boc Group (C₅H₈O₂) m/z 150/152 precursor->frag3 - C₅H₈O₂ (100 Da) frag4 Loss of HBr m/z 169 precursor->frag4 - HBr (80/82 Da) frag5 Ring Cleavage (α-cleavage) Multiple Fragments precursor->frag5 Ring Fission subfrag1 m/z 176/178 frag2->subfrag1 - CO (28 Da)

Caption: Predicted CID fragmentation pathways for protonated this compound.

  • α-Cleavage and Ring Fission: A dominant pathway for piperidine derivatives involves cleavage of the bonds adjacent to the nitrogen atom, leading to stable iminium ions.[10] The presence of the ketone will influence the specific fragmentation products.

  • Loss from the Carbamate Group: The N-ethoxycarbonyl group is prone to fragmentation. Common losses include ethylene (C₂H₄) via a McLafferty-type rearrangement, or the neutral loss of ethanol (C₂H₅OH).[11] A more significant fragmentation can result in the loss of the entire Boc-related group (C₅H₈O₂).

  • Loss of HBr: Halogenated compounds can readily lose hydrogen bromide, which would result in a fragment ion at m/z 169.

  • Loss of CO: Subsequent fragmentation of product ions, particularly those containing the ketone, can involve the neutral loss of carbon monoxide (28 Da).

Experimental Protocols: A Validated LC-MS/MS Workflow

This section provides a robust, step-by-step protocol for the analysis of this compound, which can be adapted for various LC-MS platforms.

G cluster_workflow Analytical Workflow prep 1. Sample Preparation (Dilute in MeOH/H₂O) lc 2. LC Separation (C18 Column, Gradient Elution) prep->lc ion 3. Ionization (ESI, Positive Mode) lc->ion ms1 4. Full Scan MS (Identify [M+H]⁺ at m/z 250/252) ion->ms1 select 5. Precursor Selection (Isolate m/z 250 or 252) ms1->select cid 6. Fragmentation (Collision-Induced Dissociation) select->cid ms2 7. Product Ion Scan (Acquire MS/MS Spectrum) cid->ms2 data 8. Data Analysis (Quantification / Elucidation) ms2->data

Caption: A typical LC-MS/MS workflow for the analysis of the target compound.

A. Sample and Standard Preparation

  • Stock Solution: Accurately weigh and dissolve this compound in methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solutions: Perform serial dilutions of the stock solution using a mixture of methanol and water (50:50 v/v) to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: For reaction monitoring, dilute the reaction mixture in the same solvent as the working solutions to a concentration within the calibration range.

B. Liquid Chromatography (LC) Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2-5 µL.

C. Mass Spectrometry (MS) Conditions

  • Ionization Mode: ESI Positive (ESI+).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Drying Gas (N₂) Flow: 10 L/min.

  • Drying Gas Temperature: 325 °C.

  • Nebulizer Pressure: 40 psi.

  • Scan Mode (Qualitative): Full scan from m/z 100-400 to observe the [M+H]⁺ ion.

  • MS/MS Mode (Structural ID): Product ion scan of the precursor ion (m/z 250 or 252). Optimize collision energy (typically 10-40 eV) to achieve a rich fragmentation spectrum.

  • MS/MS Mode (Quantitative): Multiple Reaction Monitoring (MRM). Select the most intense and specific precursor-to-product ion transitions (e.g., m/z 250 -> 204; m/z 250 -> 150).

Performance Comparison: High-Resolution vs. Triple Quadrupole MS

The choice of mass analyzer significantly impacts the data obtained. Here, we compare the two most common platforms for this type of analysis: high-resolution mass spectrometry (HRMS) like a Q-TOF or Orbitrap, and tandem quadrupole (QqQ) mass spectrometry.

ParameterHigh-Resolution MS (e.g., Q-TOF)Triple Quadrupole MS (QqQ)Recommendation for Application
Primary Application Structural elucidation, unknown identification, metabolite ID.Targeted quantification.[12]HRMS: For initial characterization and impurity profiling.
Mass Resolution High (>10,000 FWHM)Unit or NominalQqQ: For routine, high-throughput quantitative analysis.
Mass Accuracy Excellent (<5 ppm)Moderate (~0.1 Da)HRMS: Essential for confirming elemental composition.
Sensitivity Very good in full scan and MS/MS modes.Unmatched in MRM mode.QqQ: The gold standard for trace-level quantification.
Selectivity Achieved by extracting narrow mass windows.Achieved by specific MRM transitions.Both offer excellent selectivity for complex matrices.
Data Output Rich, high-content datasets.Targeted, quantitative results.Depends on the research question.

References

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Retrieved from [Link]

  • Bitesize Bio. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated... [Image]. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 2.3: Ionization Techniques. Retrieved from [Link]

  • (n.d.). LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with...
  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • PubMed. (2013). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. Retrieved from [Link]

  • Grokipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. Retrieved from [Link]

  • PubMed. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]

  • PubMed Central. (2025, August 28). Simulating Collision-Induced Dissociation Tandem Mass Spectrometry (CID-MS/MS) for the Blood Exposome Database Using Quantum Chemistry Methods - A Pilot Study. Retrieved from [Link]

  • NIST. (n.d.). Ethyl piperidine-4-carboxylate. WebBook. Retrieved from [Link]

  • LCGC North America. (2013, May). A Fusion of Triple Quad LC/MS/MS Speed & Sensitivity. Retrieved from [Link]

  • National MagLab. (2025, August 25). Collision-Induced Dissociation. Retrieved from [Link]

  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Retrieved from [Link]

  • GTFCh. (n.d.). Application of CE-ESI-MS in forensic toxicology.... Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • ANTISEL. (n.d.). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. Retrieved from [Link]

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Sources

A Comparative Guide to the Reactivity of 3-Bromo- vs. 3-Chloro-4-Oxopiperidine Derivatives in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis of novel therapeutics, the 4-oxopiperidine scaffold is a cornerstone of molecular design, appearing in a vast array of biologically active compounds.[1] The functionalization of this privileged heterocycle, particularly at the C3 position, is a critical step in the development of new chemical entities. The introduction of a halogen at this position transforms it into a versatile electrophilic handle for a variety of transformations.

This guide provides an in-depth, objective comparison of the reactivity of two common C3-halogenated intermediates: 3-bromo-4-oxopiperidine and 3-chloro-4-oxopiperidine derivatives. The choice between a bromo or chloro substituent is not trivial; it fundamentally dictates reaction kinetics, required conditions, and even potential reaction pathways. Understanding these differences is paramount for optimizing synthetic routes, improving yields, and minimizing side-product formation.

The Decisive Factor: The Carbon-Halogen Bond

At the heart of the reactivity difference between these two compounds lies the intrinsic nature of the carbon-halogen bond. Two key physical properties govern their behavior in chemical reactions:

  • Bond Dissociation Energy (BDE): This is the energy required to break the C-X bond homolytically. The carbon-bromine (C-Br) bond is significantly weaker than the carbon-chlorine (C-Cl) bond. Experimental data places the BDE for a typical C-Br bond at approximately 276-285 kJ/mol, whereas the C-Cl bond is considerably stronger at around 327-328 kJ/mol.[2][3][4] This means less energy is required to cleave the C-Br bond, making the bromo-derivative inherently more reactive in any process where this bond cleavage is part of the rate-determining step.[5]

  • Leaving Group Ability: In nucleophilic substitution and elimination reactions, the halide departs with the electron pair from the C-X bond. The stability of the resulting halide anion (X⁻) determines its effectiveness as a "leaving group." Weaker bases are better leaving groups.[6][7] Since HBr is a stronger acid than HCl, its conjugate base, bromide (Br⁻), is a weaker base than chloride (Cl⁻). Consequently, bromide is a superior leaving group.[6]

These fundamental principles predict that 3-bromo-4-oxopiperidine derivatives will generally be more reactive than their 3-chloro counterparts. The following sections will explore how this plays out in common synthetic transformations.

Comparative Reactivity in Key Transformations

The enhanced reactivity of the bromo-substituent is not merely theoretical; it has profound practical implications in the laboratory.

Nucleophilic Substitution (Sₙ2)

Direct displacement of the C3-halogen by a nucleophile is a common strategy for introducing diverse functionalities.

Mechanism: The reaction typically proceeds via a concerted Sₙ2 mechanism, where the nucleophile attacks the electrophilic C3 carbon, and the halide is ejected simultaneously.[8]

Reactivity Comparison: The 3-bromo derivative undergoes Sₙ2 reactions significantly faster than the 3-chloro derivative. This is a direct consequence of two factors: the lower C-Br bond energy facilitates bond breaking in the transition state, and the superior leaving group ability of bromide accelerates its departure.[4][5] This often allows reactions with the bromo-compound to be conducted under milder conditions (e.g., lower temperatures, weaker bases), which is advantageous when working with sensitive or complex molecules.

A generalized Sₙ2 reaction at the C3 position of a 4-oxopiperidine derivative.

Base-Induced Elimination (E2)

Treatment with a base can lead to the elimination of HX to form the corresponding α,β-unsaturated ketone, a 1,2,3,6-tetrahydropyridin-4-one.

Mechanism: In a concerted E2 mechanism, a base abstracts the proton at C3 while the C-X bond breaks and a C=C double bond forms between C3 and C5.[9][10]

Reactivity Comparison: Similar to Sₙ2 reactions, the rate of E2 elimination is highly dependent on the C-X bond strength.[11] The weaker C-Br bond allows for a lower activation energy for the transition state, making the 3-bromo derivative more prone to elimination than the 3-chloro derivative under identical conditions. While chlorine's greater electronegativity slightly increases the acidity of the C3 proton, the effect on leaving group ability is far more dominant.

Favorskii_Rearrangement sub 3-Halo-4-oxopiperidine enolate Enolate Formation C5 deprotonation by base sub->enolate Base (OH⁻) cyclo Cyclopropanone Intermediate Intramolecular halide displacement enolate->cyclo Rate-limiting step (Faster for X=Br) attack Nucleophilic Attack Base attacks carbonyl cyclo->attack Base/Nu⁻ open Ring Opening Forms stable carbanion attack->open prod Pyrrolidine Product Protonation open->prod H₂O

Sources

alternative brominating agents for ethyl 4-oxopiperidine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Alternative Brominating Agents for the Synthesis of Ethyl 4-oxopiperidine-1-carboxylate

For researchers, scientists, and drug development professionals, the selective functionalization of molecular scaffolds is a cornerstone of modern synthesis. The α-bromination of ketones, such as ethyl 4-oxopiperidine-1-carboxylate, yields highly valuable intermediates like ethyl 3-bromo-4-oxopiperidine-1-carboxylate. These α-bromo ketones are versatile precursors for constructing complex molecular architectures and are frequently employed in the synthesis of pharmaceutically active compounds.[1][2]

Traditionally, this transformation has been accomplished using elemental bromine (Br₂). However, the high toxicity, volatility, and corrosive nature of liquid bromine present significant handling and safety challenges, particularly at scale.[3][4] This guide provides a comparative analysis of safer, more manageable, and often more selective alternative brominating agents, offering experimental insights to inform reagent selection in a research and development setting.

The Foundational Mechanism: Acid-Catalyzed α-Bromination

The α-bromination of a ketone in the presence of an acid catalyst is a classic reaction that proceeds through an enol intermediate.[5][6] Understanding this mechanism is crucial as it dictates the reaction's kinetics and selectivity. The rate of halogenation is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step.[6][7]

The generally accepted mechanism involves three key stages:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogens.[5][8]

  • Enol Formation: A weak base removes a proton from the α-carbon, leading to the formation of the enol tautomer. This is the slow, rate-determining step of the reaction.[5][6]

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic bromine source (e.g., Br₂) to form the α-bromo ketone and regenerate the acid catalyst.[8]

Because the reaction proceeds through an enol, only one α-hydrogen is typically replaced in acidic conditions. The electron-withdrawing effect of the newly introduced bromine atom disfavors further protonation and subsequent enolization, thus preventing polybromination.[9]

G cluster_0 Mechanism of Acid-Catalyzed α-Bromination Ketone Ketone Substrate (Ethyl 4-oxopiperidine-1-carboxylate) ProtonatedKetone Protonated Carbonyl Ketone->ProtonatedKetone + H+ Enol Enol Intermediate (Rate-Determining Step) ProtonatedKetone->Enol - H+ Product α-Bromo Ketone (Ethyl 3-bromo-4-oxopiperidine-1-carboxylate) Enol->Product + 'Br+' source BrominatingAgent Brominating Agent (e.g., NBS, CuBr2) BrominatingAgent->Enol

Caption: General mechanism for acid-catalyzed α-bromination of ketones.

N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a crystalline solid, making it significantly easier and safer to handle than liquid bromine.[10] It is a versatile reagent for various brominations, including the α-bromination of carbonyl derivatives, typically proceeding via an acid-catalyzed or radical pathway.[11][12] For ketones, the acid-catalyzed pathway is common.

Mechanism & Causality: In the presence of an acid catalyst (like HBr, which can be generated in situ), NBS serves as a source of electrophilic bromine. The reaction is often initiated with a small amount of HBr. The ketone forms an enol, which then reacts with the bromine. NBS is particularly effective because the succinimide byproduct is non-nucleophilic and generally does not interfere with the reaction. Using freshly recrystallized NBS is recommended to avoid side reactions from impurities.[11]

Experimental Protocol (General):

  • Dissolve the ketone substrate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a catalytic amount of a strong acid (e.g., HBr or p-toluenesulfonic acid, 0.05 eq).

  • Add N-Bromosuccinimide (1.05-1.1 eq) portion-wise at 0 °C or room temperature, monitoring the reaction by TLC or LCMS.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining active bromine.

  • Perform an aqueous workup, dry the organic layer over sodium sulfate, and purify by column chromatography.

Performance Insights:

  • Yield: Generally high, often exceeding 80%.

  • Selectivity: Good for mono-bromination at the more substituted α-carbon due to the stability of the corresponding enol.[13]

  • Conditions: Mild; reactions are often run at or below room temperature.

  • Drawbacks: The succinimide byproduct must be removed during workup. Over-bromination can occur if conditions are not carefully controlled.

Copper(II) Bromide (CuBr₂)

Copper(II) bromide is an effective reagent that acts as both a Lewis acid catalyst to promote enolization and as the bromine source. This dual role simplifies the reaction setup. The reaction is typically performed by refluxing the ketone with a stoichiometric amount of CuBr₂ in a solvent like ethyl acetate or chloroform.[14]

Mechanism & Causality: The reaction is believed to proceed through a copper enolate. CuBr₂ coordinates to the carbonyl oxygen, facilitating deprotonation and enolate formation. This is followed by an intramolecular delivery of bromine from the copper center. This process reduces Cu(II) to Cu(I) bromide.[15] The reaction is often run at elevated temperatures to facilitate the process.

G cluster_1 Experimental Workflow for CuBr2 Bromination Start Dissolve Ketone in Solvent (e.g., EtOAc) AddCuBr2 Add CuBr2 (2.0 eq) Start->AddCuBr2 Reflux Heat to Reflux (Monitor by TLC) AddCuBr2->Reflux Filter Cool and Filter to Remove CuBr(s) Reflux->Filter Workup Aqueous Workup & Solvent Evaporation Filter->Workup Purify Purify by Chromatography Workup->Purify

Caption: Typical experimental workflow for α-bromination using CuBr₂.

Experimental Protocol (Adapted from literature): [16]

  • To a solution of ethyl 4-oxopiperidine-1-carboxylate (1.0 eq) in a 1:1 mixture of ethyl acetate and chloroform, add Copper(II) bromide (2.2 eq).

  • Heat the mixture to reflux and stir until the black suspension of CuBr₂ is replaced by the white precipitate of CuBr, and TLC analysis indicates full consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter off the copper(I) bromide precipitate.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by flash chromatography to yield the α-bromo ketone.

Performance Insights:

  • Yield: Good to excellent yields are commonly reported.

  • Selectivity: Highly selective for mono-bromination.

  • Conditions: Requires elevated temperatures (reflux), which may not be suitable for thermally sensitive substrates.

  • Advantages: The reaction is often clean, and the insoluble CuBr byproduct can be easily removed by filtration.[14] This method avoids the use of corrosive HBr.

Pyridinium Tribromide (Py·Br₃)

Pyridinium tribromide is a stable, non-volatile, crystalline solid that serves as a convenient carrier for bromine.[17] It is less hazardous to handle than liquid bromine but releases Br₂ under reaction conditions, allowing it to act as a direct substitute.[18]

Mechanism & Causality: In solution, pyridinium tribromide exists in equilibrium with pyridine, HBr, and elemental bromine. The bromine generated in situ then participates in the standard acid-catalyzed bromination of the ketone. The presence of pyridine can buffer the reaction, potentially reducing side reactions.

Experimental Protocol (General):

  • Dissolve the ketone substrate (1.0 eq) in a suitable solvent, such as glacial acetic acid or THF.

  • Add pyridinium tribromide (1.0-1.1 eq) in one portion or portion-wise at room temperature.

  • Stir the mixture until the reaction is complete as monitored by TLC. The disappearance of the orange color of the reagent can also be an indicator.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or DCM).

  • Wash the organic extract with aqueous sodium bicarbonate and sodium thiosulfate solutions, followed by brine.

  • Dry the organic layer, concentrate, and purify as needed.

Performance Insights:

  • Yield: Typically high.

  • Selectivity: Good for mono-bromination, similar to using Br₂ directly but with better control.

  • Advantages: Solid reagent, easy to weigh and handle.[18] The reaction is often performed at room temperature.

  • Drawbacks: The reaction generates pyridinium hydrobromide, which needs to be removed during the aqueous workup.

Tetrabutylammonium Tribromide (TBATB)

Tetrabutylammonium tribromide (TBATB) is another stable, solid organic ammonium tribromide that offers high selectivity and operates under mild conditions.[19] It is valued for its ease of handling and excellent stability.[20]

Mechanism & Causality: TBATB acts as a source of active bromine, with the tribromide anion (Br₃⁻) serving as the electrophilic brominating species.[21] The reaction mechanism is considered to be a slow enolization of the ketone followed by a fast bromination step.[22] Its mild and selective nature makes it valuable for introducing bromine atoms at specific sites in multi-functional molecules.[20]

Experimental Protocol (Adapted from literature): [22]

  • Prepare a solution of the ketone (1.0 eq) in a solvent mixture, typically dichloromethane-methanol.

  • Add an equimolar amount of TBATB to the solution at room temperature.

  • Stir the reaction for 1-5 hours, monitoring by TLC.

  • Upon completion, perform a standard aqueous workup.

  • The product can often be purified by simple recrystallization to remove small amounts of dibrominated byproducts.

Performance Insights:

  • Yield: Good to high yields are reported.[22]

  • Selectivity: Excellent selectivity for mono-bromination.[19][23]

  • Conditions: Very mild, typically room temperature, making it suitable for sensitive substrates.

  • Advantages: Easy to handle, stable, and highly selective. The reaction proceeds via an ionic pathway rather than a radical one.[22]

Comparative Performance Summary

ReagentFormulaFormTypical YieldSelectivityConditionsKey AdvantagesKey Disadvantages
Elemental Bromine Br₂Fuming LiquidVariableModerateRT to RefluxInexpensive, high atom economyHighly toxic, corrosive, difficult to handle[3][4]
N-Bromosuccinimide C₄H₄BrNO₂SolidHighGood0 °C to RTSafe to handle, mild conditions[10]Byproduct removal needed
Copper(II) Bromide CuBr₂SolidHighExcellentRefluxClean reaction, easy byproduct removal by filtration[14]High temperatures needed, metal waste
Pyridinium Tribromide C₅H₅N·HBr·Br₂SolidHighGoodRTSolid, easy to handle, controlled Br₂ release[17][18]Byproduct removal needed
Tetrabutylammonium Tribromide (C₄H₉)₄NBr₃SolidHighExcellentRTVery mild conditions, high selectivity[19][20]Higher reagent cost
H₂O₂ / HBr In situAqueousGood-HighGoodRT"Green" reagents, avoids handling Br₂[24][25]Requires careful control of stoichiometry

Senior Scientist Recommendations

The choice of brominating agent for the synthesis of ethyl 3-bromo-4-oxopiperidine-1-carboxylate should be guided by the scale of the reaction, the required purity of the product, and available safety infrastructure.

  • For Lab-Scale & High Selectivity: Tetrabutylammonium Tribromide (TBATB) is an excellent choice. Its mild reaction conditions and high selectivity minimize the formation of byproducts, simplifying purification. This is particularly advantageous when working with complex molecules where functional group tolerance is key.[19]

  • For General Purpose & Safety: N-Bromosuccinimide (NBS) represents a robust and safer alternative to elemental bromine. It is a workhorse reagent in many labs for good reason: it is effective, predictable, and the reaction conditions are mild.

  • For Process Development & Scalability: Copper(II) Bromide (CuBr₂) offers a compelling case for larger-scale synthesis. The straightforward filtration of the CuBr byproduct is a significant advantage over aqueous workups for removing soluble byproducts.[14] Furthermore, in situ generation methods using H₂O₂ and HBr are gaining traction as green, cost-effective, and scalable alternatives that completely avoid handling elemental bromine or its solid carriers.[24]

Ultimately, moving away from elemental bromine is not just a matter of convenience but a critical step towards safer and more controlled chemical synthesis. The alternatives presented here offer a range of options that can be tailored to the specific needs of the research professional, ensuring efficient synthesis of vital intermediates like α-bromo ketones without compromising on safety or performance.

References

  • Benchchem. (n.d.). Mechanism of Acid-Catalyzed Bromination of Ketones.
  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols.
  • Chemistry LibreTexts. (2024). 22.4: Alpha Halogenation of Aldehydes and Ketones.
  • Baxendale Group. (2016). Unsaturated ketones via copper(II)
  • Journal of the American Chemical Society. (n.d.). Studies on the mechanism of acid-catalyzed bromination of a hindered alkyl aryl ketone: 2,4,6-trimethylacetophenone. Rate dependence on bromine concentration.
  • Liskon Biological. (2025). Bromination Conditions for Tetrabutylammonium Tribromide.
  • Liskon Biological. (2025). An Introduction to Tetrabutylammonium Tribromide.
  • Unknown Source. (n.d.). KINETICS AND MECHANISM OF BROMINATION OF p-SUBSTITUTED ACETOPHENONES BY TETRABUTYLAMMONIUM TRIBROMIDE.
  • YouTube. (2024). Bromination safety.
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  • ResearchGate. (n.d.). Copper (II) bromide catalysed one pot bromination and amination for the green, cost-effective synthesis of clopidogrel | Request PDF.
  • SciSpace. (n.d.). Synthesis of Bromoacetyl Derivatives by Use of Tetrabutylammonium Tribromide.
  • ResearchGate. (n.d.). Tetrabutylammonium Tribromide.
  • NIH. (n.d.). Synthetic Access to Aromatic α-Haloketones - PMC.
  • ResearchGate. (2025). Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent | Request PDF.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination - Reagent Guides.
  • ResearchGate. (2025). Mechanochemical synthesis of α,β-dibromoketones using pyridinium tribromide | Request PDF.
  • Unknown Source. (2023). Pyridinium Tribromide: A Powerful Reagent for Organic Synthesis.
  • ResearchGate. (n.d.). Enantioselective Bromination of Silyl Enol Ethers with Chiral Pentacarboxycyclopentadienyl Bromide.
  • Sciencemadness.org. (2016). Bromoacetone from Copper (II) Bromide.
  • NIH. (n.d.). An Expedient Method for the Umpolung Coupling of Enols with Heteronucleophiles.
  • Bulletin of the Chemical Society of Japan. (n.d.). Bromination of Aliphatic Ketones with Copper(II) Bromide in Organic Solvents. I. The Reaction of Acetone with Copper(II) Bromide in Methanol.
  • ResearchGate. (2025). (PDF) SUSTAINABLE BROMINATION OF ORGANIC COMPOUNDS.
  • NIH. (n.d.). Expanding the chemical space of enol silyl ethers: catalytic dicarbofunctionalization enabled by iron catalysis - PMC.
  • Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS.
  • NIH. (n.d.). Progress towards the synthesis of Papuaforin A: Selective formation of α-bromoenones from silyl enol ethers - PMC.
  • MDPI. (n.d.). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position.
  • Scientific Update. (2024). A Dangerous Bromance.
  • Benchchem. (n.d.). A Comparative Guide to α-Bromo Ketones.
  • Unknown Source. (n.d.).
  • ResearchGate. (2025). (PDF) Bromination of ketones with H2O2–HBr “on water”.
  • NIH. (n.d.). A Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix - PMC.
  • ResearchGate. (2025). Oxidative bromination of ketones using ammonium bromide and oxone (R).
  • Google Patents. (n.d.). CN101928208A - A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination.
  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones.
  • Semantic Scholar. (n.d.). Enantioselective Bromination of Silyl Enol Ethers with Chiral Pentacarboxycyclopentadienyl Bromide.
  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination.
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • Unknown Source. (2019). N-Bromosuccinimide.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).

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A Comparative Guide to the Spectroscopic Characterization of Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Analytical Imperative: Why Spectroscopic Characterization is Crucial

The introduction of a bromine atom adjacent to a ketone in the piperidine ring creates a chiral center and introduces specific reactivity.[3] Precise characterization is therefore not merely a procedural step but a cornerstone of quality control and a predictor of success in subsequent synthetic transformations. The primary objectives of spectroscopic analysis for this compound are:

  • Structural Verification: Confirming the presence and connectivity of all functional groups (the ethyl carbamate, the ketone, and the carbon-bromine bond) and the overall piperidine scaffold.

  • Purity Assessment: Identifying the presence of starting materials, by-products, or stereoisomers.

  • Stereochemical Insight: While standard spectroscopic methods may not fully elucidate stereochemistry, they can provide clues that warrant further investigation through specialized techniques.

This guide will focus on the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as the foundational pillars of characterization.

Visualizing the Molecule and the Analytical Workflow

To provide a clear framework, the following diagrams illustrate the chemical structure of Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate and the typical workflow for its spectroscopic characterization.

Figure 1: Chemical Structure of this compound cluster_molecule C8H12BrNO3 C₈H₁₂BrNO₃ MW MW: 250.09 mol

Caption: Figure 1: Structure of this compound.

G Figure 2: Spectroscopic Characterization Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr ¹H and ¹³C NMR purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Spectral Interpretation nmr->interpretation ir->interpretation ms->interpretation structure_confirmation Structural Confirmation interpretation->structure_confirmation purity_assessment Purity Assessment structure_confirmation->purity_assessment

Caption: Figure 2: A typical workflow for the synthesis and spectroscopic characterization of a novel chemical entity.

In-Depth Spectroscopic Analysis

The following sections provide a detailed look at the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[4] For a molecule like this compound, both ¹H and ¹³C NMR provide a wealth of information.

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. Due to the carbamate group, restricted rotation around the N-C(O) bond can lead to broadened signals or even the presence of rotamers at room temperature.

Table 1: Representative ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Chemical Shift
~4.50dd1HH-3The proton on the carbon bearing the bromine is significantly deshielded by the adjacent electron-withdrawing bromine and ketone.
~4.20q2H-O-CH₂ -CH₃Typical chemical shift for a methylene group adjacent to an ester oxygen.
~3.8-4.0m2HH-2 (axial & equatorial)Protons adjacent to the nitrogen of the carbamate.
~3.0-3.4m2HH-5 (axial & equatorial)Protons adjacent to the ketone.
~2.6-2.8m2HH-6 (axial & equatorial)Protons adjacent to the nitrogen.
~1.30t3H-O-CH₂-CH₃ Typical chemical shift for a methyl group of an ethyl ester.

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Table 2: Representative ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale for Chemical Shift
~200C=O (Ketone)The carbonyl carbon of the ketone is highly deshielded.
~155C=O (Carbamate)The carbonyl carbon of the carbamate is also deshielded, but less so than the ketone.
~62-O-CH₂ -CH₃Methylene carbon of the ethyl group attached to oxygen.
~55C-3The carbon bearing the bromine is deshielded.
~45-50C-2, C-6Carbons adjacent to the nitrogen.
~40C-5Carbon adjacent to the ketone.
~14-O-CH₂-CH₃ Methyl carbon of the ethyl group.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups due to their characteristic vibrational frequencies.

Table 3: Representative IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~1735StrongC=O (Ketone)Stretch
~1700StrongC=O (Carbamate)Stretch
~1220StrongC-O (Ester)Stretch
~1100MediumC-N (Amine)Stretch
~650MediumC-BrStretch

The presence of two distinct, strong carbonyl peaks is a key diagnostic feature in the IR spectrum of this molecule.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a definitive feature to look for.

Table 4: Representative Mass Spectrometry Data

m/z (Mass-to-Charge Ratio)Interpretation
250/252[M+H]⁺ (Molecular ion peak with bromine isotopes)
204/206[M - C₂H₅O]⁺ (Loss of the ethoxy group)
171[M - Br]⁺ (Loss of bromine)

Comparison with Alternative Analytical Techniques

While NMR, IR, and MS form the core of spectroscopic characterization, other techniques can provide complementary or more specific information, particularly regarding purity.

Table 5: Comparison of Analytical Techniques

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Spectroscopic Methods
NMRNuclear spin in a magnetic fieldDetailed structural connectivity, stereochemical insightsNon-destructive, highly informative for structureLower sensitivity, can be complex to interpret
IRMolecular vibrationsPresence of functional groupsFast, simple, inexpensiveProvides limited structural information
MSMass-to-charge ratio of ionsMolecular weight, elemental formula, fragmentation patternsHigh sensitivity, definitive molecular weightCan be destructive, may not distinguish isomers
Chromatographic Methods
HPLC-UVDifferential partitioning with UV detectionPurity, quantificationHigh resolution, quantitativeRequires a chromophore for UV detection
LC-MSHPLC coupled with mass spectrometryPurity, molecular weight of componentsHigh sensitivity and selectivityMore complex and expensive instrumentation
GC-MSGas phase separation with mass specPurity, identification of volatile impuritiesExcellent for volatile compoundsRequires thermal stability and volatility

For routine purity analysis in a drug development setting, High-Performance Liquid Chromatography (HPLC) , often coupled with a UV detector or a mass spectrometer (LC-MS), would be the method of choice due to its high resolving power and quantitative capabilities.[5] However, for initial structural confirmation, the detailed information provided by NMR is indispensable.

Experimental Protocols

The following are generalized, yet detailed, protocols for obtaining the spectroscopic data discussed.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse proton spectrum with a 90° pulse.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation: If the sample is a solid, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR crystal (e.g., diamond).

  • Acquisition:

    • Obtain a background spectrum of the clean ATR crystal.

    • Place the sample on the crystal and apply pressure to ensure good contact.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Protocol 3: Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution data.

  • Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ adduct.

    • The characteristic isotopic pattern for a single bromine atom (two peaks of nearly equal intensity separated by 2 m/z units) should be clearly visible.

  • Data Processing: Analyze the spectrum to determine the mass of the molecular ion and identify key fragment ions. If using a high-resolution instrument, the exact mass can be used to confirm the elemental formula.

Conclusion

The thorough characterization of this compound relies on the intelligent application of a suite of spectroscopic techniques. NMR spectroscopy provides the fundamental structural framework, IR spectroscopy offers rapid confirmation of key functional groups, and mass spectrometry definitively establishes the molecular weight and elemental composition. While each technique offers unique insights, their true power lies in their combined, synergistic use. For ongoing quality control and purity assessment in a drug development pipeline, these spectroscopic methods would be complemented by chromatographic techniques like HPLC or LC-MS. This integrated analytical approach ensures the identity, purity, and quality of this critical synthetic intermediate, thereby underpinning the integrity of the overall research and development process.

References

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-oxo-1-(phenylmethyl)-4-piperidinecarboxylate. Retrieved from [Link]

  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]

  • PubChem. (n.d.). 3-bromo-4-oxo-piperidine-1-carboxylic acid benzyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • NIST. (n.d.). N-tert-Butoxycarbonyl-4-piperidone. Retrieved from [Link]

  • DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

  • Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [https://chemistry.princeton.edu/macmillan/wp-content/uploads/sites/9 Macmillan Group/files/publications/Nature_2016_SI.pdf]([Link] Macmillan Group/files/publications/Nature_2016_SI.pdf)

  • PubChemLite. (n.d.). N-carbethoxy-4-piperidone (C8H13NO3). Retrieved from [Link]

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A Senior Application Scientist's Guide to Purity Analysis of Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate: A Comparative Study of HPLC-UV and LC-MS Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate is a key building block in synthetic organic chemistry, frequently utilized in the development of active pharmaceutical ingredients (APIs).[1][2][3] Its molecular structure, featuring a piperidone core with a bromine atom at a chiral center and a carbamate protecting group, presents a unique analytical challenge.[1] The purity of this intermediate is paramount, as even trace-level impurities can carry through the synthetic route, potentially impacting the safety, efficacy, and stability of the final drug product.[4][5]

This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the comprehensive purity assessment of this intermediate. We will move beyond simple procedural descriptions to explore the underlying scientific rationale for method development choices, offering field-proven insights for researchers, quality control analysts, and process chemists. Our objective is to empower you to select and implement the most appropriate analytical strategy for your specific needs, ensuring the integrity of your research and development pipeline.

Pillar 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the established workhorse for purity and assay testing in the pharmaceutical industry due to its robustness, reproducibility, and quantitative accuracy.[4][5] The technique separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase, with detection based on the analyte's ability to absorb UV light.

The "Why": Method Development Rationale

For this compound, the presence of the ketone carbonyl group provides a suitable chromophore for UV detection, typically absorbing around 210-230 nm. The choice of a reversed-phase C18 column is logical, as it effectively retains this moderately polar molecule. The mobile phase composition is critical; a mixture of an aqueous component with an organic solvent like acetonitrile or methanol allows for the controlled elution of the main compound and its potential impurities. The addition of an acid modifier, such as formic or phosphoric acid, is crucial. It protonates residual silanols on the column packing, preventing peak tailing, and ensures consistent ionization of the analyte, leading to sharp, symmetrical peaks essential for accurate quantification.

Workflow for HPLC-UV Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent (e.g., ACN/H2O) Sample->Dissolve Injector Autosampler/ Injector Dissolve->Injector Column C18 Column Injector->Column Pump Gradient Pump Pump->Injector UV_Detector UV/PDA Detector Column->UV_Detector Chromatogram UV Chromatogram UV_Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Purity Calculation (% Area) Integration->Quantification LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_analysis Data Analysis Sample Prepare Sample (as for HPLC) UPLC UPLC System Sample->UPLC ESI ESI Source (+ve mode) UPLC->ESI MS Mass Analyzer (e.g., Q-TOF) ESI->MS TIC Total Ion Chromatogram (TIC) MS->TIC EIC Extracted Ion Chromatogram (EIC) TIC->EIC Spectrum Mass Spectrum (Accurate Mass) EIC->Spectrum MSMS MS/MS Spectrum (Fragmentation) Spectrum->MSMS ID Impurity Identification Spectrum->ID MSMS->ID

Sources

alternatives to Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Strategic Alternatives for Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate in Pharmaceutical Synthesis

The 4-oxopiperidine motif is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a vast array of pharmacologically active agents. Its rigid, chair-like conformation allows for the precise spatial orientation of substituents, enabling tailored interactions with biological targets. A key derivative, this compound, has traditionally been a go-to electrophilic building block for introducing functionality at the C3 position. This guide provides a comprehensive comparison of this incumbent reagent with modern, alternative synthetic strategies, offering researchers the data and rationale needed to select the optimal pathway for their specific drug discovery and development programs.

This α-haloketone is a versatile intermediate, primarily used to introduce nucleophiles adjacent to the piperidone carbonyl.[1] Its utility stems from the well-defined reactivity of the carbon-bromine bond, making it a reliable substrate for S_N2-type reactions.

Typical Synthesis Workflow

The compound is most commonly prepared via the direct α-bromination of its precursor, Ethyl 4-oxo-piperidine-1-carboxylate. This process, while straightforward, involves the use of hazardous brominating agents and can present challenges in controlling regioselectivity and over-bromination, particularly at scale.

start Ethyl 4-oxo-piperidine- 1-carboxylate bromo Ethyl 3-bromo-4-oxo- piperidine-1-carboxylate start->bromo α-Bromination (e.g., NBS, Br₂) product C3-Functionalized 4-Oxopiperidine bromo->product Nucleophilic Substitution (Nu⁻) cluster_0 Direct Functionalization Pathway start N-Protected 4-Piperidone enolate Piperidone Enolate (Nucleophile) start->enolate Deprotonation (e.g., LDA, KHMDS) product C3-Functionalized 4-Oxopiperidine enolate->product Reaction with Electrophile (E⁺) cluster_1 Dieckmann Condensation Pathway target 3-Substituted-4-Oxopiperidine (after decarboxylation) ketoester Cyclic β-Keto Ester target->ketoester Retrosynthesis ketoester->target Hydrolysis & Decarboxylation diester Acyclic Amino-Diester ketoester->diester Dieckmann Disconnection diester->ketoester 1. Base (e.g., NaOEt) 2. H₃O⁺ workup

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate (CAS: 95629-02-0). As a halogenated α-halo ketone, this compound requires specialized disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar reagents.

Core Principles: Hazard Identification and Risk Mitigation

Understanding the chemical nature of this compound is fundamental to its safe management. The molecule incorporates two key features that dictate its handling and disposal protocols: a bromine atom, classifying it as a halogenated organic compound, and an α-halo ketone functional group, which imparts specific reactivity.

  • Halogenated Organic Compound: Organic compounds containing halogens (F, Cl, Br, I) are subject to stringent environmental regulations.[1] Improper disposal, particularly through combustion at inadequate temperatures, can lead to the formation of hazardous byproducts like hydrobromic acid (HBr) and potentially brominated dioxins and furans.[2] Therefore, these compounds must be segregated from non-halogenated waste streams to ensure they are routed to appropriate high-temperature incineration facilities equipped with flue-gas scrubbing technology.[3]

  • α-Halo Ketone Reactivity: The presence of a bromine atom on the carbon adjacent to the carbonyl group (the α-position) makes this carbon atom highly electrophilic and susceptible to nucleophilic attack.[4] This inherent reactivity means the compound must be stored away from strong bases, oxidizing agents, and other nucleophiles to prevent unintended reactions.[5] Furthermore, α-halo ketones can be unstable and may decompose over time, liberating hydrogen halides.[6]

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Required PPE includes:

    • Nitrile or neoprene gloves (double-gloving is recommended).

    • Chemical splash goggles and a face shield.

    • A flame-resistant lab coat.

  • Ventilation: Ensure adequate ventilation to avoid inhalation of any dust or vapors.[3]

  • Incompatibilities: Store separately from strong oxidizing agents and strong bases.[5]

Regulatory Framework: Why Segregation is Non-Negotiable

The disposal of chemical waste in a laboratory setting is not merely a matter of best practice; it is governed by federal and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).

This compound falls under the category of halogenated organic compounds (HOCs) . According to EPA regulations, hazardous wastes containing HOCs in total concentrations greater than or equal to 1,000 mg/kg are prohibited from land disposal unless they meet specific treatment standards.[1] The universally accepted treatment method for this waste category is high-temperature incineration at a licensed facility.

The rationale for this strict regulation is twofold:

  • Environmental Persistence: Many halogenated organics are persistent in the environment and can bioaccumulate.

  • Hazardous Combustion Byproducts: As mentioned, incomplete combustion can generate highly toxic and corrosive gases.[2]

For these reasons, it is imperative to collect and label this compound as "Hazardous Waste, Halogenated Organic, Toxic." Mixing it with non-halogenated waste streams leads to the entire container being classified and treated as the more hazardous (and more expensive to dispose of) halogenated waste.[7]

Primary Disposal Protocol: Containment and Professional Removal

The only universally compliant and safe method for disposing of this compound from a research laboratory is through a licensed hazardous waste management company. In-house chemical treatment is not recommended due to the specialized equipment required and the potential for generating equally hazardous byproducts.

Step-by-Step Waste Accumulation Protocol
  • Select the Correct Waste Container:

    • Use a dedicated, properly labeled container for "Halogenated Organic Waste."[8] These containers are typically provided by your institution's Environmental Health & Safety (EHS) office or the contracted waste vendor.

    • The container must be made of a compatible material (e.g., polyethylene) and have a secure, vapor-tight screw cap.[9][10] Do not use metal cans, as prolonged contact with halogenated solvents can produce acids that corrode the metal.[9]

  • Label the Container:

    • Before adding any waste, ensure the container is clearly labeled with the words "Hazardous Waste" and a list of its chemical contents.[7]

    • Specify "this compound" and its approximate concentration or mass. Do not use abbreviations or chemical formulas.[10]

  • Transferring Waste:

    • Perform all waste transfers inside a chemical fume hood.

    • Carefully pour or transfer the waste into the container, avoiding splashes. Use a funnel if necessary.

    • Securely close the container lid immediately after adding the waste. The container should remain closed at all times except when waste is being actively added.[10]

  • Storage of Waste Container:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.

    • The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[9]

    • Ensure secondary containment (e.g., a larger bin or tub) is used to capture any potential leaks.

  • Arranging for Disposal:

    • Once the container is full or waste is no longer being generated, contact your institution's EHS office to schedule a pickup. Do not allow waste to accumulate for extended periods.

Spill Management and Decontamination

Accidental spills must be managed promptly and safely. The response procedure depends on the scale of the spill.

Spill Scenario Containment & Cleanup Protocol Required PPE
Small Spill (<100 mL or g) 1. Alert personnel in the immediate area. 2. Absorb with an inert, dry material (e.g., vermiculite, sand, or commercial sorbent). Do not use combustible materials like paper towels as the primary absorbent. 3. Carefully sweep or scoop the absorbed material into a designated waste bag or container. 4. Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. 5. Place all cleanup materials and contaminated PPE into a sealed, labeled bag and dispose of it as halogenated hazardous waste.[9]Double nitrile gloves, chemical splash goggles, face shield, lab coat. A respirator may be necessary depending on the spill size and ventilation.
Large Spill (>100 mL or g) 1. Evacuate the immediate area. 2. Alert adjacent labs and activate the fire alarm if there is an ignition or inhalation hazard. 3. Close the laboratory door and prevent re-entry. 4. Immediately call your institution's emergency number and report the spill to EHS. 5. Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so. Await the professional response team.N/A (Evacuate)

Disposal Decision-Making Workflow

The following diagram outlines the logical flow for managing waste containing this compound.

G start Waste Generated: This compound is_spill Is it a spill? start->is_spill spill_size Spill Size? is_spill->spill_size Yes routine_waste Routine Lab Waste is_spill->routine_waste No small_spill Small Spill (<100mL) Follow Spill Protocol spill_size->small_spill Small large_spill Large Spill (>100mL) EVACUATE & CALL EHS spill_size->large_spill Large cleanup_waste Collect Cleanup Debris in a Labeled, Sealed Bag small_spill->cleanup_waste container Select Labeled 'Halogenated Organic Waste' Container routine_waste->container transfer Transfer Waste in Fume Hood Securely Cap Container container->transfer store Store in Secondary Containment in Satellite Accumulation Area transfer->store pickup Contact EHS for Waste Pickup store->pickup cleanup_waste->container

Caption: Decision workflow for handling and disposing of this compound.

References

  • P2 InfoHouse.
  • Bucknell University.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • Washington State University Environmental Health & Safety.
  • Braun Research Group, University of Illinois.
  • Cornell University Environmental Health & Safety.Organic Solvents.
  • Wikipedia.
  • U.S. Environmental Protection Agency.Other Disposal Guidance.
  • Fisher Scientific.Safety Data Sheet: 3-Carbethoxy-4-piperidone hydrochloride.
  • CATO Research Chemical Inc.
  • Google Patents.
  • U.S. Environmental Protection Agency.
  • eCFR.
  • BLDpharm.
  • U.S. Environmental Protection Agency.Environmental Fact Sheet, Organobromine.
  • Chem Help ASAP via YouTube.
  • Chemistry Steps.
  • Santa Cruz Biotechnology.
  • GovInfo.Federal Register, Volume 63 Issue 85 (Monday, May 4, 1998).
  • Molecules (Journal) via PMC.The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.
  • Biosynth.3-Bromo-4-oxo-piperidine-1-carboxylic acid ethyl ester | 95629-02-0.

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Operational Guide: Personal Protective Equipment for Handling Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate (CAS No. 95629-02-0). The focus is on procedural, step-by-step guidance for the selection and use of Personal Protective Equipment (PPE), as well as operational and disposal plans to ensure laboratory safety.

Hazard Analysis: Understanding the "Why" Behind the Precautions

This compound is a heterocyclic organic compound with a molecular formula of C₈H₁₂BrNO₃[1][2]. A comprehensive risk assessment requires an analysis of its key structural features: the piperidine ring, the carbamate group, and, most critically, the α-bromo ketone moiety.

  • α-Bromo Ketone System: This functional group is the primary driver of the compound's reactivity and potential toxicity. α-Halogenated ketones are known electrophiles and can act as alkylating agents. This reactivity makes them valuable in synthesis but also presents a significant risk, as they can react with biological nucleophiles like DNA and proteins. This class of compounds is often associated with irritation and lachrymatory effects (causing tears)[3]. The primary hazards are severe skin, eye, and respiratory tract irritation[4].

  • Piperidine Derivative: The core piperidine structure itself is classified as a hazardous substance. Piperidine is toxic, flammable, and corrosive, capable of causing severe skin burns and eye damage[5][6]. While the N-carbamate group in the target molecule mitigates some of the basicity and volatility of free piperidine, the inherent hazards of the ring system warrant caution.

Given these structural alerts, direct contact should be avoided at all times. The following PPE protocols are designed to create a robust barrier between the researcher and the chemical.

Core Protective Equipment: A Multi-Layered Defense

A stringent PPE protocol is mandatory for handling this compound. The selection of PPE is based on minimizing exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation.

Body Area Required PPE Specifications and Rationale
Eyes/Face Safety Goggles & Face ShieldGoggles must provide a complete seal around the eyes (conforming to ANSI Z87.1 or EN 166 standards) to protect from dust particles and splashes. A full-face shield must be worn over the goggles during procedures with a high risk of splashing, such as when transferring solutions or during quenching reactions[7][8].
Hands Double-Layered Nitrile GlovesFor incidental contact (e.g., handling sealed containers), single-layer nitrile gloves may suffice. For any direct handling, weighing, or solution preparation, double-gloving is mandatory to protect against rapid permeation after contamination. Gloves must be inspected before use and changed immediately if contamination is suspected[9][10].
Body Chemical-Resistant Laboratory CoatA long-sleeved lab coat that fastens completely is required to protect the skin and personal clothing. Ensure cuffs are snug to prevent accidental exposure at the wrist-glove interface[10].
Respiratory Engineering Control (Fume Hood)All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of airborne particles or potential vapors[11][12]. Respiratory protection (e.g., N95 or P100 respirator) should be available for emergency situations like a large spill outside of containment.

Operational Protocols: From Preparation to Disposal

Adherence to a strict, step-by-step workflow is critical for minimizing risk.

PPE Donning and Doffing Workflow

The sequence of putting on and removing PPE is crucial to prevent cross-contamination.

G cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) don1 1. Lab Coat don2 2. Safety Goggles don1->don2 don3 3. Face Shield (if needed) don2->don3 don4 4. First Pair of Gloves don3->don4 don5 5. Second Pair of Gloves (over the first) don4->don5 Wash Wash Hands Thoroughly don5->Wash After Experiment doff1 1. Outer Gloves (Contaminated) doff2 2. Face Shield doff1->doff2 doff3 3. Lab Coat (Turn inside out) doff2->doff3 doff4 4. Goggles doff3->doff4 doff5 5. Inner Gloves doff4->doff5 doff5->Wash Final Step

Caption: PPE Donning and Doffing Workflow.

Step-by-Step Handling Procedure
  • Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Prepare all necessary equipment (spatulas, weigh boats, glassware, solvent) and place it inside the hood.

  • Don PPE: Follow the donning sequence outlined in the diagram above.

  • Weighing: Carefully weigh the solid compound on a weigh boat or paper inside the fume hood. Avoid creating dust. Use a dedicated, clean spatula.

  • Transfer: Add the solid to the reaction vessel or flask. If making a solution, add the solvent slowly to avoid splashing.

  • Execution: Perform the experiment within the fume hood. Keep the container sealed or covered whenever possible.

  • Post-Handling: After the procedure is complete, decontaminate any surfaces within the fume hood that may have come into contact with the compound.

  • Doff PPE: Move away from the immediate work area. Follow the doffing sequence carefully to avoid contaminating your skin or clothing. Dispose of all contaminated disposable PPE into the appropriate waste stream[10].

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE[13].

Spill and Disposal Management

Proper containment and disposal are non-negotiable safety requirements.

Emergency Spill Response
  • Small Spill (in fume hood):

    • Alert nearby personnel.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the material into a designated hazardous waste container.

    • Decontaminate the area with an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) office immediately.

    • Prevent others from entering the area. Do not attempt to clean it up without specialized training and equipment.

Chemical Waste Disposal Plan

As a brominated organic compound, this compound must be treated as halogenated organic waste .[11][14]

  • Segregation: Never mix halogenated waste with non-halogenated organic waste. Co-mingling increases disposal costs and complexity[15][16].

  • Solid Waste: All disposable items contaminated with the chemical (e.g., gloves, weigh boats, absorbent pads) must be placed in a clearly labeled, sealed container designated for "Solid Halogenated Waste."

  • Liquid Waste: All solutions containing the chemical must be collected in a sealed, compatible, and clearly labeled container for "Liquid Halogenated Waste." The container must list all chemical constituents and their approximate percentages[14][17].

  • Disposal: All waste containers must be disposed of through your institution's EHS office, following all local and federal regulations[15].

G Start Waste Generated IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Contaminated Solid Waste (Gloves, Paper Towels, etc.) IsSolid->SolidWaste Solid LiquidWaste Contaminated Liquid Waste (Reaction Mixtures, Solvents) IsSolid->LiquidWaste Liquid SolidContainer Place in sealed, labeled 'Solid Halogenated Waste' container SolidWaste->SolidContainer EHS Arrange for pickup by Environmental Health & Safety (EHS) SolidContainer->EHS LiquidContainer Place in sealed, labeled 'Liquid Halogenated Waste' container LiquidWaste->LiquidContainer LiquidContainer->EHS

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.